4-Chloro-6-iodothieno[3,2-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-6-iodothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-6-5-3(9-2-10-6)1-4(8)11-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXTYHBQAVCTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676467 | |
| Record name | 4-Chloro-6-iodothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225382-62-7 | |
| Record name | 4-Chloro-6-iodothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-iodothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-iodothieno[3,2-d]pyrimidine: A Versatile Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-iodothieno[3,2-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. We delve into its physical and chemical properties, offering a detailed, plausible synthetic route and exploring its reactivity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique chemical attributes of this scaffold in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Medicinal Chemistry
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic motif in drug discovery, recognized as a bioisostere of purine. This structural similarity allows it to interact with a multitude of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
This compound emerges as a particularly valuable building block due to its dual functionalization. The strategically positioned chlorine and iodine atoms offer orthogonal reactivity, providing medicinal chemists with the tools to elaborate the core structure in a controlled and diverse manner. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This versatility allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug development.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClIN₂S | --INVALID-LINK--[1] |
| Molecular Weight | 296.52 g/mol | --INVALID-LINK--[1] |
| CAS Number | 225382-62-7 | --INVALID-LINK--[2] |
| Appearance | White crystalline solid | --INVALID-LINK--[2] |
| Melting Point | 178-180 °C | --INVALID-LINK--[2] |
| Boiling Point (Predicted) | 369.063 °C at 760 mmHg | --INVALID-LINK--[2] |
| Solubility | Soluble in dichloromethane and dimethyl sulfoxide; insoluble in water.[2] | --INVALID-LINK--[2] |
| Stability | Stable in air; can gradually decompose in the presence of light.[2] | --INVALID-LINK--[2] |
Synthesis of this compound: A Plausible and Detailed Route
Synthetic Workflow Diagram
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-6-iodothieno[3,2-d]pyrimidine: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to purines, the fundamental building blocks of nucleic acids. This intrinsic bioisosterism has positioned thieno[3,2-d]pyrimidine derivatives as compelling candidates for a wide array of therapeutic targets. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents has fueled extensive research and development efforts.[1] Within this esteemed class of compounds, 4-Chloro-6-iodothieno[3,2-d]pyrimidine emerges as a particularly valuable intermediate, offering strategically positioned reactive handles for the synthesis of diverse compound libraries, especially in the pursuit of novel kinase inhibitors.[2]
This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, a proposed synthetic pathway, and its applications as a versatile building block in drug discovery.
Chemical Identity and Molecular Structure
CAS Number: 225382-62-7[3]
Molecular Formula: C₆H₂ClIN₂S[3]
Molecular Weight: 296.52 g/mol [3][4]
IUPAC Name: this compound[3]
Canonical SMILES: C1=C(SC2=C1N=CN=C2Cl)I[5]
The molecular architecture of this compound is characterized by a fused bicyclic system comprising a thiophene ring and a pyrimidine ring. The key reactive sites for synthetic elaboration are the chloro group at the 4-position of the pyrimidine ring and the iodo group at the 6-position of the thiophene ring.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is crucial for guiding experimental design, including solvent selection for reactions and purification, as well as for confirming the identity and purity of the synthesized compound.
| Property | Value | Source |
| Appearance | White crystalline solid | [6] |
| Melting Point | 178-180 °C | [6] |
| Boiling Point (Predicted) | 369 °C | [4] |
| Solubility | Soluble in dichloromethane and dimethyl sulfoxide; insoluble in water. | [6] |
| ¹H NMR | A proton NMR spectrum is available and serves as a key analytical tool for structural confirmation. | [5] |
| Mass Spectrometry | Molecular Ion Peak (M+H)⁺: Expected around m/z 296.87. |
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step 1: Chlorination of 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one
The initial step involves the conversion of the hydroxyl group of the pyrimidinone to a chloro group. This transformation is a standard and widely employed reaction in heterocyclic chemistry, often achieved with high efficiency using phosphorus oxychloride (POCl₃).[1][7][8]
Plausible Experimental Protocol:
-
To a flask containing 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one, add an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine base such as N,N-dimethylaniline may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution).
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The strategic positioning of the chloro and iodo substituents on the thieno[3,2-d]pyrimidine core makes this compound a highly versatile building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[2][9]
-
The 4-Chloro Position: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of various amine-containing moieties, a common feature in many kinase inhibitors that form critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.[1]
-
The 6-Iodo Position: The iodine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[2]
The following diagram illustrates the utility of this compound as a scaffold for generating a library of potential kinase inhibitors.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 225382-62-7 | AJA38262 [biosynth.com]
- 5. 4-CHLORO-6-IODO-THIENO[3,2-D]PYRIMIDINE(225382-62-7) 1H NMR [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Synthesis and characterization of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thieno[3,2-d]pyrimidine core is a well-established pharmacophore, recognized as a purine isostere and forming the basis for numerous kinase inhibitors.[1][2][3][4] The strategic placement of a chlorine atom at the 4-position and an iodine atom at the 6-position furnishes a highly versatile scaffold. These halogen substituents serve as orthogonal reactive handles for subsequent chemical modifications, such as nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[2][5][6] This document details a robust synthetic pathway, outlines comprehensive characterization protocols, and discusses the rationale behind the experimental design, targeting researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
Fused bicyclic pyrimidines are a cornerstone of modern medicinal chemistry, largely due to their structural resemblance to purines, the fundamental building blocks of DNA and RNA.[7] This bioisosteric relationship allows them to interact with a wide array of biological targets, particularly enzymes that process purine substrates, such as kinases. The thieno[3,2-d]pyrimidine scaffold, which replaces the imidazole ring of purine with a thiophene ring, has emerged as a privileged structure in the design of therapeutic agents.[3][8] Derivatives of this core have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[4][8]
The subject of this guide, this compound, is not merely another derivative; it is a strategic molecular building block. The distinct reactivity of the two halogen atoms is key to its utility:
-
The 4-Chloro Substituent: This group is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, oxygen, or sulfur-based nucleophiles. This position is critical for modulating solubility and targeting specific amino acid residues in enzyme active sites.[2]
-
The 6-Iodo Substituent: The C-I bond is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the installation of a wide range of aryl, heteroaryl, or alkynyl groups, providing a powerful tool for exploring the chemical space and optimizing structure-activity relationships (SAR).[5][6]
This guide provides the necessary expertise to synthesize and validate this key intermediate, empowering research programs to accelerate the discovery of novel therapeutics.
Synthesis of this compound
The synthesis of the target compound is a multi-step process that begins with the construction of the core heterocyclic system, followed by sequential halogenation. The chosen pathway is designed for reliability and scalability, employing well-established chemical transformations.
Retrosynthetic Strategy and Pathway Rationale
The synthetic approach begins with the formation of the thieno[3,2-d]pyrimidin-4-one ring system from a commercially available aminothiophene precursor. This intermediate is then subjected to sequential halogenations.
Caption: Retrosynthetic analysis of the target compound.
-
Thiophene Ring Formation: The synthesis starts with the construction of a 3-aminothiophene-2-carboxylate, a common precursor for thienopyrimidines. This is often achieved via the Gewald reaction.[3]
-
Pyrimidine Ring Cyclization: The aminothiophene is cyclized with a one-carbon source, such as formic acid or an equivalent, to yield the thieno[3,2-d]pyrimidin-4(3H)-one core.[9]
-
Chlorination: The hydroxyl group at the 4-position is converted to a chloride using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a robust and widely used method for such heterocyclic systems.[2][10]
-
Iodination: The final step is the electrophilic iodination of the electron-rich thiophene ring at the 6-position. N-Iodosuccinimide (NIS) is an effective and mild reagent for this transformation.
Detailed Experimental Protocol
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Reagents like phosphorus oxychloride are corrosive and moisture-sensitive and should be handled with extreme care.
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in formic acid (10 vol), add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it slowly into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess formic acid, and dried under vacuum. The product is typically used in the next step without further purification.
Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
-
To a round-bottom flask, add the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) from the previous step.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 vol) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. The solid will gradually dissolve.[2]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.
Step 3: Synthesis of this compound
-
Dissolve the 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light to prevent NIS decomposition.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford the final product, this compound, as a solid.
Synthetic Workflow Diagram
References
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. theaspd.com [theaspd.com]
- 9. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
Introduction: The Strategic Importance of Physicochemical Characterization
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
In the landscape of modern drug discovery, heterocyclic compounds are foundational pillars for the development of novel therapeutics. Among these, the thienopyrimidine scaffold has emerged as a privileged structure, prized for its resemblance to native purines and its ability to interact with a wide array of biological targets.[1][2] Thienopyrimidine derivatives are at the core of numerous investigational and approved drugs, demonstrating therapeutic potential across oncology, infectious diseases, and inflammatory conditions.[3]
This compound (CAS: 225382-62-7) is a key intermediate within this chemical class. Its dual halogenation at positions 4 and 6 offers synthetic versatility, allowing for selective functionalization through nucleophilic substitution and cross-coupling reactions, respectively. This makes it an invaluable building block for creating diverse chemical libraries aimed at lead optimization.
However, the synthetic potential of a compound is only as valuable as its developability. Core physicochemical properties—namely solubility and stability—are the gatekeepers that determine whether a promising molecule can be effectively studied, formulated, and ultimately administered as a therapeutic agent. A lack of thorough characterization in these areas can lead to significant setbacks, including poor bioavailability, inconsistent assay results, and failed formulation efforts.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility and stability of this compound. Rather than merely presenting sparse, existing data, we will detail the essential experimental protocols and the scientific rationale behind them. This document serves as a methodological roadmap for generating the robust, high-quality data required for informed decision-making in a research and development setting.
Core Physicochemical Profile
A foundational understanding begins with the basic molecular properties of the compound. While extensive experimental data is not widely published, a summary of known and computed properties provides a starting point for experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 225382-62-7 | ChemBK[5] |
| Molecular Formula | C₆H₂ClIN₂S | PubChem[4] |
| Molecular Weight | 296.52 g/mol | PubChem[4] |
| Appearance | White crystalline solid | ChemBK[5] |
| Melting Point | ~178-180 °C | ChemBK[5] |
| Known Solubility | Soluble in dichloromethane and dimethyl sulfoxide (DMSO); Insoluble in water. | ChemBK[5] |
| Known Stability | Stable in air; sensitive to light. | ChemBK[5] |
Note: These values, particularly qualitative solubility, should be experimentally verified and quantified.
A Methodological Guide to Solubility Profiling
Aqueous and non-aqueous solubility are critical parameters that influence every stage of drug development, from initial in vitro screening to final dosage form manufacturing. The following section details a robust, multi-tiered approach to accurately profile the solubility of this compound.
The Rationale: Why Solubility is Paramount
The solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability . An orally administered drug must dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream. Furthermore, solubility dictates the design of in vitro assays; poor solubility can lead to compound precipitation and artifactual results. In formulation science, this parameter determines the choice of excipients and the feasibility of developing both oral and parenteral dosage forms.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This method is the "gold standard" for determining the intrinsic, equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of solid material.
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selection of solvents: Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 N HCl, Water, DMSO, Ethanol, Methanol, Acetonitrile
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. Expertise & Experience: A 24-48 hour period is typically sufficient for most small molecules. A preliminary time-course experiment can be run to confirm that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for at least one hour to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid. Trustworthiness: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
-
Sample Collection & Dilution: Carefully collect a known aliquot of the supernatant. Dilute the sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 3.3). Calculate the concentration against a standard curve prepared from a known stock solution (typically in DMSO or acetonitrile).
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment and Forced Degradation
Understanding a molecule's stability is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are accelerated experiments designed to predict long-term stability and identify potential degradation products. The known light sensitivity of this compound makes photostability a key focus.[5]
The Rationale: Proactive Degradation Profiling
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH. The objectives are to:
-
Identify Degradation Products: Determine the likely degradants that could form under storage and handling.
-
Elucidate Degradation Pathways: Understand the chemical mechanisms of degradation (e.g., hydrolysis, oxidation).
-
Develop Stability-Indicating Methods: Ensure the chosen analytical method (typically HPLC) can separate the intact drug from all major degradation products. This is a self-validating system; if the method cannot resolve the degradants, it is not suitable.
-
Inform Formulation and Packaging: For example, demonstrated light sensitivity would necessitate the use of amber vials or light-resistant packaging.
Experimental Protocol: Forced Degradation Studies
Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
Stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Stress agents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂).
-
Water bath or oven for thermal stress.
-
Photostability chamber (ICH Q1B compliant).
-
HPLC system with a Photodiode Array (PDA) or UV detector.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in the stress media. A small amount of co-solvent like acetonitrile may be needed for initial dissolution before dilution with the stress medium. Aim for a target degradation of 5-20%.
-
Hydrolytic Stress (Acid/Base/Neutral):
-
Acid: Dilute the stock solution with 0.1 N HCl.
-
Base: Dilute the stock solution with 0.1 N NaOH.
-
Neutral: Dilute the stock solution with purified water.
-
Incubate samples at an elevated temperature (e.g., 60 °C) and collect time points (e.g., 0, 2, 8, 24 hours). Neutralize acid/base samples before analysis.
-
-
Oxidative Stress:
-
Dilute the stock solution with 3% H₂O₂.
-
Keep the sample at room temperature and collect time points. Expertise & Experience: Oxidative reactions can be rapid; shorter time points may be necessary.
-
-
Photostability:
-
Expose both solid compound and a solution (in a photostable solvent like quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A dark control sample, wrapped in aluminum foil, must be run in parallel to differentiate between thermal and photolytic degradation.
-
-
Thermal Stress:
-
Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Dissolve and analyze at the end of the study.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks (degradants).
The Stability-Indicating HPLC Method
A robust HPLC method is the core of any stability study. While a specific method for this compound is not published, a standard reverse-phase method for similar heterocyclic compounds serves as an excellent starting point.[6]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization and sharp peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | 0.1% Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 min | A gradient is essential to ensure elution of both the parent compound and potentially more or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | PDA/UV at 254 nm or λmax | 254 nm is a common wavelength for aromatic systems. A PDA detector allows for monitoring across a spectrum to identify the optimal wavelength and assess peak purity. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Visualization: Forced Degradation Study Design
Caption: Overview of a Forced Degradation Experimental Design.
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug development. While its synthetic utility is clear, a comprehensive understanding of its solubility and stability is a prerequisite for its successful progression through the development pipeline. The qualitative data available serves as a preliminary guide, indicating good solubility in common organic solvents and a potential liability regarding light exposure.
This guide has provided the detailed, actionable framework required to move beyond qualitative observations to robust, quantitative characterization. The protocols for thermodynamic solubility and forced degradation are based on industry-standard practices and are designed to be self-validating through the use of appropriate analytical methodology. By systematically applying these experimental approaches, researchers can generate the critical data needed to de-risk development, guide formulation strategies, and unlock the full therapeutic potential of this and other promising thienopyrimidine derivatives.
References
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thieno[3,2-d]pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. As a bioisostere of the purine nucleus, this heterocyclic system has been extensively explored, yielding derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive technical overview of the biological activities of novel thieno[3,2-d]pyrimidine derivatives. We will delve into the mechanistic underpinnings of their therapeutic effects, with a particular focus on their role as kinase inhibitors in oncology. This document is designed to be a valuable resource for professionals in drug discovery and development, offering a synthesis of current research, detailed experimental protocols for key assays, and visualizations of critical cellular pathways and experimental workflows.
Introduction: The Thieno[3,2-d]pyrimidine Core - A Scaffold of Therapeutic Promise
Thienopyrimidines, fused heterocyclic systems, exist in several isomeric forms. Among these, the thieno[3,2-d]pyrimidine isomer has garnered significant attention due to its structural similarity to adenine, a fundamental component of nucleic acids. This resemblance allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a wide array of biological targets, most notably the ATP-binding sites of enzymes such as kinases. This has paved the way for the rational design and synthesis of numerous derivatives with potent and selective biological activities. The inherent stability and favorable pharmacokinetic properties of this scaffold further enhance its appeal as a versatile platform for drug development.[1]
Anticancer Activity: Targeting the Engines of Malignancy
The most profound impact of thieno[3,2-d]pyrimidine derivatives has been in the field of oncology. Their ability to function as potent kinase inhibitors has led to the development of numerous compounds with significant antiproliferative and pro-apoptotic effects against a wide range of human cancer cell lines.
Mechanism of Action: Kinase Inhibition
Many thieno[3,2-d]pyrimidine derivatives exert their anticancer effects by targeting key kinases involved in cell cycle progression and signal transduction.
Cyclin-dependent kinases are crucial regulators of the cell cycle. Their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation. Several thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, including CDK7, leading to cell cycle arrest, predominantly at the G2/M phase, and subsequent apoptosis.[2][3][4] The inhibition of these crucial cell cycle regulators disrupts the proliferative machinery of cancer cells, making them a prime target for therapeutic intervention.
Signaling Pathway: CDK-Mediated Cell Cycle Regulation
Caption: Inhibition of CDK4/6 and CDK2 by thieno[3,2-d]pyrimidine derivatives.
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, and survival. Its overactivation is a frequent event in many human cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ, demonstrating significant antiproliferative activity in cancer cell lines with a dysregulated PI3K pathway.[5][6]
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Caption: Thieno[3,2-d]pyrimidines inhibit the PI3K/AKT/mTOR signaling pathway.
Quantitative Anticancer Activity
The antiproliferative activity of novel thieno[3,2-d]pyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| HDAC Inhibitor 11 | HCT-116 | 0.38 | [2] |
| MCF-7 | - | [2] | |
| HeLa | - | [2] | |
| EGFR Inhibitor 3c | MCF-7 | 0.43 | [7] |
| MDA-MB-231 | 0.51 | [7] | |
| EGFR Inhibitor 5b | MCF-7 | 0.55 | [7] |
| MDA-MB-231 | 0.62 | [7] | |
| PI3Kδ Inhibitor | SU-DHL-6 | 0.55 | [8] |
| (Compound 12e) | WSU-DLCL-2 | 0.95 | [8] |
| K562 | 1.68 | [8] |
Experimental Protocols: Anticancer Activity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine derivatives and incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds, harvest, and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Antimicrobial Activity: A New Frontier
While the anticancer properties of thieno[3,2-d]pyrimidines are well-documented, their potential as antimicrobial agents is an emerging area of research. Derivatives of this scaffold have shown promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The antimicrobial mechanism of thieno[3,2-d]pyrimidine derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[1] Some derivatives have also been shown to possess a dual mode of action, involving both cell wall synthesis inhibition and DNA intercalation.[1]
Quantitative Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative thieno[3,2-d]pyrimidine derivatives against various microbial strains.
| Compound | Organism | MIC (µg/mL) | Reference |
| Halogenated Derivative 1 | Cryptococcus neoformans | - | [9] |
| Halogenated Derivative 2 | Cryptococcus neoformans | - | [9] |
| Thienopyrimidinedione 2 | MRSA | 2-16 | [10] |
| VRSA | 2-16 | [10] | |
| VISA | 2-16 | [10] | |
| VRE | 2-16 | [10] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thieno[3,2-d]pyrimidine derivatives have also demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes in the inflammatory pathway.
Mechanism of Action: Inhibition of COX and LOX Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are two major enzyme families involved in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Several thieno[3,2-d]pyrimidine derivatives have been shown to selectively inhibit COX-2, the inducible isoform of COX that is upregulated during inflammation, with minimal effects on the constitutive COX-1 isoform, thereby reducing the risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[11]
Quantitative Anti-inflammatory Activity
The inhibitory activity of thieno[3,2-d]pyrimidine derivatives against COX-1 and COX-2 is presented below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine Derivative L1 | >100 | 1.25 | >80 | [12] |
| Pyrimidine Derivative L2 | >100 | 1.50 | >66.7 | [12] |
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold has proven to be a remarkably versatile and privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, with significant achievements in the development of anticancer agents, particularly kinase inhibitors. The emerging data on their antimicrobial and anti-inflammatory properties further underscore the therapeutic potential of this heterocyclic core.
Future research in this area should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity for specific biological targets. The development of derivatives with dual or multiple modes of action, such as combined kinase and HDAC inhibition, could offer synergistic therapeutic benefits and overcome drug resistance. Furthermore, a deeper investigation into the mechanisms underlying the antimicrobial and anti-inflammatory effects of thieno[3,2-d]pyrimidines is warranted to fully exploit their therapeutic potential in these areas. The continued application of advanced computational and experimental techniques will undoubtedly accelerate the discovery and development of novel thieno[3,2-d]pyrimidine-based drugs for a range of human diseases.
References
- 1. theaspd.com [theaspd.com]
- 2. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Chloro-6-iodothieno[3,2-d]pyrimidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in pathological signaling pathways. This technical guide delves into the specific utility of a strategically functionalized intermediate, 4-Chloro-6-iodothieno[3,2-d]pyrimidine, as a versatile building block for the synthesis of potent and selective therapeutic agents. We will explore its synthesis, unique chemical reactivity, and its application in the development of kinase inhibitors, supported by detailed protocols and structure-activity relationship (SAR) insights.
Introduction: The Thienopyrimidine Scaffold in Drug Discovery
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thieno[3,2-d]pyrimidine system, a bioisostere of purine that is readily recognized by the active sites of many enzymes, particularly protein kinases.[1] This structural motif is prevalent in a variety of bioactive molecules with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The thienopyrimidine core acts as a rigid scaffold that can be decorated with various substituents to achieve specific interactions with target proteins, thereby modulating their function.
The subject of this guide, this compound, is a particularly valuable intermediate due to its dual-functional nature. The molecule possesses two distinct reactive sites: a chloro group at the 4-position and an iodo group at the 6-position. This allows for a modular and systematic approach to chemical diversification, making it an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this core intermediate is essential for its effective use in synthesis and for predicting the drug-like qualities of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClIN₂S | [4][5] |
| Molecular Weight | 296.52 g/mol | [4][5] |
| CAS Number | 225382-62-7 | [4][5] |
| Appearance | White crystalline solid | [6] |
| Melting Point | ~178-180 °C | [6] |
| Solubility | Soluble in dichloromethane and dimethyl sulfoxide; insoluble in water. | [6] |
| Boiling Point | 369 °C (Predicted) | [5] |
Synthesis of the Core Scaffold
A common starting point for the synthesis of thieno[3,2-d]pyrimidines is the Gewald reaction, which can be used to construct the initial substituted aminothiophene ring. This is then followed by cyclization to form the pyrimidinone ring, and subsequent chlorination and iodination steps.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite based on established procedures for similar heterocyclic systems and should be optimized for specific laboratory conditions.
Step 1: Synthesis of a 2-Aminothiophene Precursor This step would typically involve a Gewald reaction between a suitable ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4-one The 2-aminothiophene derivative from Step 1 is cyclized with formamide or formic acid at elevated temperatures to yield the thieno[3,2-d]pyrimidin-4-one core.
Step 3: Chlorination at the 4-position The thieno[3,2-d]pyrimidin-4-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro group at the 4-position.
Step 4: Iodination at the 6-position The resulting 4-chlorothieno[3,2-d]pyrimidine is then subjected to electrophilic iodination, for instance using N-iodosuccinimide (NIS) in a suitable solvent, to install the iodine atom at the 6-position of the thiophene ring.
The Dual Reactivity of this compound: A Gateway to Chemical Diversity
The exceptional utility of this compound in medicinal chemistry stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential modifications, providing a powerful tool for structure-activity relationship (SAR) studies.
-
Modification at the C4-Position: The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr).[7] This allows for the facile introduction of a wide variety of nucleophiles, most commonly primary and secondary amines, to generate 4-amino-thieno[3,2-d]pyrimidine derivatives. This reaction is crucial as the amino group often forms key hydrogen bond interactions with the hinge region of kinase active sites.
-
Modification at the C6-Position: The iodine atom on the thiophene ring is an excellent handle for palladium-catalyzed cross-coupling reactions.[7] Reactions such as Suzuki-Miyaura (with boronic acids or esters), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings can be employed to introduce a diverse array of aryl, heteroaryl, alkyl, and other carbon-based substituents. These modifications are typically used to explore interactions with the solvent-exposed regions of the target's binding pocket, influencing potency, selectivity, and pharmacokinetic properties.
Application in Kinase Inhibitor Development
The dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer. The thieno[3,2-d]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.
General Mechanism of Action
Thieno[3,2-d]pyrimidine-based kinase inhibitors typically function as ATP-competitive inhibitors. The heterocyclic core mimics the adenine ring of ATP and binds to the ATP-binding pocket of the target kinase. The substituents at the C4 and C6 positions are then positioned to make additional interactions with specific amino acid residues in the active site, thereby conferring potency and selectivity.
Targeting Specific Kinase Families
Derivatives of this compound have shown promise in inhibiting several important kinase families:
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its dysregulation is implicated in diseases like rheumatoid arthritis and cancer.[7] The thienopyrimidine scaffold can be elaborated to produce potent p38 MAPK inhibitors.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is one of the most frequently activated pathways in cancer.[8] Thieno[3,2-d]pyrimidine derivatives have been designed as potent PI3K inhibitors, with some showing selectivity for specific isoforms like PI3Kδ.[9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thieno[2,3-d]pyrimidine derivatives (a closely related isomer) have demonstrated potent inhibition of VEGFR-2.[10]
-
Other Kinase Targets: The versatility of the thieno[3,2-d]pyrimidine scaffold has led to the development of inhibitors for a range of other kinases, including Focal Adhesion Kinase (FAK), FMS-like Tyrosine Kinase 3 (FLT3),[11] and Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase.[1]
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound core has yielded valuable SAR data that can guide future drug design efforts.
| Position of Modification | General Role and SAR Observations |
| C4-Position (via SNAr) | - Hinge Binding: An amino group at this position is often crucial for forming one or more hydrogen bonds with the "hinge" region of the kinase active site, a key anchoring interaction. - Steric Constraints: The size and nature of the amine substituent can influence potency and selectivity. Bulky groups may not be tolerated, while smaller, functionalized amines can pick up additional interactions. |
| C6-Position (via Cross-Coupling) | - Solvent Front Interactions: Substituents at this position typically extend towards the solvent-exposed region of the ATP-binding pocket. - Potency and Selectivity: The nature of the aryl or heteroaryl group introduced can significantly impact potency and selectivity by forming van der Waals, hydrophobic, or polar interactions with residues in this region. - Pharmacokinetic Properties: Modification at this position is a common strategy to fine-tune physicochemical properties such as solubility, metabolic stability, and cell permeability. |
Conclusion
This compound is a high-value, strategically designed intermediate for medicinal chemistry and drug discovery. Its dual reactive sites at the C4 and C6 positions provide a robust and versatile platform for the synthesis of diverse compound libraries. The thieno[3,2-d]pyrimidine core serves as an effective bioisostere for purine, enabling the design of potent ATP-competitive inhibitors for a wide range of protein kinases implicated in cancer, inflammation, and other diseases. The established synthetic methodologies and the growing body of SAR data make this scaffold an attractive starting point for the development of next-generation targeted therapeutics.
References
- 1. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 225382-62-7 | AJA38262 [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Versatile Heterocyclic Scaffold: A Technical Guide to 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-6-iodothieno[3,2-d]pyrimidine, a key heterocyclic building block in contemporary medicinal chemistry and materials science. The thieno[3,2-d]pyrimidine core is a prevalent motif in a multitude of biologically active compounds, particularly as a scaffold for various kinase inhibitors.[1][2][3][4] The strategic placement of a chloro group at the 4-position and an iodo group at the 6-position imparts distinct and tunable reactivity, making this molecule a highly versatile intermediate for the synthesis of complex molecular architectures. This guide will detail a robust synthetic pathway to this compound, provide a comprehensive analysis of its physicochemical and spectroscopic properties, and present detailed protocols for its selective functionalization. The ensuing discussion will be grounded in the principles of mechanistic organic chemistry, offering insights into the rationale behind experimental design and empowering researchers to effectively utilize this potent building block in their synthetic endeavors.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system that combines the structural features of thiophene and pyrimidine. This arrangement gives rise to a unique electronic landscape that is highly amenable to derivatization. In the realm of drug discovery, this scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Janus Kinase 1 (JAK1) and Cyclin-Dependent Kinase 7 (CDK7), which are implicated in various cancers and inflammatory diseases.[1][3][4] The thiophene ring can act as a bioisostere for a benzene ring, offering a distinct vector for molecular interactions and potentially improving pharmacokinetic properties.[2]
The subject of this guide, this compound, is particularly valuable due to its orthogonal reactivity. The carbon-iodine bond at the 6-position is significantly more labile towards palladium-catalyzed cross-coupling reactions compared to the carbon-chlorine bond at the 4-position. Conversely, the chloro substituent at the 4-position, being part of an electron-deficient pyrimidine ring, is highly susceptible to nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a stepwise and controlled elaboration of the core structure, a critical advantage in the synthesis of complex target molecules.
Synthesis of this compound
A logical and efficient synthetic route to this compound can be conceptualized in three key stages, starting from a substituted 3-aminothiophene-2-carboxylate. This pathway leverages established transformations in heterocyclic chemistry.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
The initial step involves the cyclization of a commercially available or readily synthesized methyl 3-aminothiophene-2-carboxylate with a one-carbon source, such as formic acid.[3] This reaction proceeds through an initial formylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the thieno[3,2-d]pyrimidin-4(3H)-one core.
Experimental Protocol:
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in ethanol, add an excess of formic acid (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thieno[3,2-d]pyrimidin-4(3H)-one.
Step 2: Iodination at the C6-Position
The electron-rich thiophene ring of the thieno[3,2-d]pyrimidin-4(3H)-one is susceptible to electrophilic aromatic substitution. The C6-position is electronically favored for such reactions. Iodination can be effectively achieved using N-iodosuccinimide (NIS) in an appropriate solvent.
Experimental Protocol:
-
Dissolve the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford 6-iodothieno[3,2-d]pyrimidin-4(3H)-one.
Step 3: Chlorination of the C4-Position
The final step involves the conversion of the C4-keto group to a chloro group. This is a common transformation in pyrimidine chemistry and is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The addition of a tertiary amine base, like N,N-dimethylaniline, can facilitate the reaction.
Experimental Protocol:
-
To a flask containing 6-iodothieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), add phosphorus oxychloride (excess, e.g., 10 eq).
-
Carefully add N,N-dimethylaniline (1.2 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography to yield the final product, this compound.
Physicochemical and Spectroscopic Characterization
| Property | Value | Reference |
| Molecular Formula | C₆H₂ClIN₂S | [5][6] |
| Molecular Weight | 296.52 g/mol | [6] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 178-180 °C | [5] |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in other organic solvents; Insoluble in water. | [5] |
Spectroscopic Data
Expected ¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~9.0 ppm (s, 1H, H-2)
-
δ ~8.0 ppm (s, 1H, H-7)
Expected ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum would show six distinct signals for the carbon atoms of the heterocyclic core. The carbons bearing the halogen atoms (C4 and C6) would be significantly deshielded.
Reactivity and Selective Functionalization
The key to the utility of this compound lies in the differential reactivity of its two halogen atoms. This allows for a sequential and regioselective introduction of various substituents.
Caption: Regioselective functionalization pathways of this compound.
Palladium-Catalyzed Cross-Coupling at the C6-Position
The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition to a palladium(0) catalyst. This allows for selective cross-coupling reactions at the C6 position while leaving the C4-chloro group intact.
This reaction is a powerful tool for forming carbon-carbon bonds between the thienopyrimidine core and various aryl or heteroaryl groups.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for coupling with aryl iodides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Provides sufficient energy for catalytic turnover. |
The Sonogashira coupling enables the introduction of alkyne moieties at the C6-position, which are valuable handles for further transformations.[7]
Exemplary Protocol for Sonogashira Coupling:
-
To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.2 eq) and stir the reaction at room temperature to 60 °C.
-
Monitor the reaction by TLC. Upon completion, perform a standard aqueous workup.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-deficient nature of the pyrimidine ring activates the C4-chloro substituent towards nucleophilic attack. This allows for the facile introduction of a wide range of nucleophiles, particularly amines.
Exemplary Protocol for Buchwald-Hartwig Amination:
While a classical SNAr with a strong amine nucleophile is often feasible, the Buchwald-Hartwig amination offers a more general and milder approach for C-N bond formation.[8]
-
To a dry Schlenk flask, add the 6-substituted-4-chlorothieno[3,2-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).
-
Evacuate and backfill with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC.
-
After completion, cool the reaction, filter through a pad of Celite, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Discovery and Materials Science
The ability to selectively and sequentially functionalize this compound makes it an invaluable tool for generating libraries of diverse compounds for high-throughput screening in drug discovery. The thienopyrimidine core itself is a proven pharmacophore, and the ability to rapidly explore the chemical space around it is a significant advantage.[1][2][3][4]
In materials science, the extended π-system of functionalized thienopyrimidines can give rise to interesting photophysical and electronic properties, making them potential candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6] All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a heterocyclic building block of significant strategic importance. Its well-defined and orthogonal reactivity at the C4 and C6 positions provides a robust platform for the synthesis of complex, highly functionalized molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively harness the synthetic potential of this versatile scaffold, thereby accelerating innovation in both medicinal chemistry and materials science.
References
- 1. 4-CHLORO-6-IODO-THIENO[3,2-D]PYRIMIDINE(225382-62-7) 1H NMR spectrum [chemicalbook.com]
- 2. 6-iodothieno[2,3-d]pyrimidin-4(3H)-one (1378867-62-9) for sale [vulcanchem.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Thieno[3,2-d]pyrimidine Scaffolds: A Comprehensive Technical Guide to Therapeutic Targeting
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold, a heterocyclic ring system bioisosteric to purine, has garnered significant attention in medicinal chemistry for its versatile therapeutic potential.[1] This guide provides an in-depth exploration of the diverse biological targets of thieno[3,2-d]pyrimidine derivatives, with a primary focus on their applications in oncology, inflammation, and central nervous system (CNS) disorders. We will delve into the key molecular targets, including various kinases, phosphodiesterases, and G-protein coupled receptors, and elucidate the structure-activity relationships that govern the potency and selectivity of these compounds. Furthermore, this document furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine-based compounds, aiming to equip researchers with the practical knowledge required for advancing drug discovery efforts in this promising area.
Introduction: The Thieno[3,2-d]pyrimidine Core in Modern Drug Discovery
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thieno[3,2-d]pyrimidine scaffold, a privileged structure in drug discovery. Its structural analogy to adenine allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases, making it a fertile ground for the development of targeted therapies.[1] The inherent drug-like properties of this scaffold, coupled with the synthetic tractability that allows for diverse substitutions, have led to the identification of numerous derivatives with a wide spectrum of pharmacological activities.[2][3] This guide will systematically explore the key therapeutic areas where thieno[3,2-d]pyrimidine derivatives have shown significant promise.
Oncological Applications: Targeting the Engines of Cancer Proliferation
The dysregulation of cellular signaling pathways is a hallmark of cancer, and thieno[3,2-d]pyrimidine derivatives have emerged as potent inhibitors of several key oncogenic drivers.
Kinase Inhibition: A Dominant Therapeutic Strategy
Kinases are fundamental regulators of cell signaling, and their aberrant activity is a frequent event in cancer. The thieno[3,2-d]pyrimidine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.
Cyclin-dependent kinases are crucial for cell cycle progression, and their inhibition is a validated strategy for cancer therapy. Certain tricyclic thieno[3,2-d]pyrimidines have been identified as potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Molecular docking studies suggest that these compounds likely disrupt the cell cycle by targeting CDKs, thereby inhibiting tumor cell proliferation.[4]
EGFR and VEGFR are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. Thieno[3,2-d]pyrimidine derivatives have been designed as potent inhibitors of both EGFR and VEGFR-2.[6][7] Some compounds have demonstrated significant antiproliferative activity against breast cancer cell lines by inhibiting EGFR and Aromatase (ARO).[6]
The JAK-STAT signaling pathway is a primary driver in various oncogenic activations. Thieno[3,2-d]pyrimidine derivatives have been developed as potent and highly selective JAK1 inhibitors, demonstrating anti-proliferative activities in non-small cell lung cancer (NSCLC) cells by inducing apoptosis and cell cycle arrest.[8] Additionally, derivatives bearing an acrylamide pharmacophore have been synthesized as potent covalent JAK3 inhibitors for the potential treatment of B-cell lymphoma.[9]
Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that is frequently overactivated in cancer.[10] Thieno[3,2-d]pyrimidine-based compounds, such as Apitolisib (GDC-0941), are in clinical trials for the treatment of solid tumors.[4][5] Piperazinone-containing thieno[3,2-d]pyrimidines have been designed as new PI3Kδ inhibitors with potent antiproliferative activity against non-Hodgkin lymphoma cell lines.[11]
Figure 2: The PI3K/AKT/mTOR signaling pathway and its inhibition by thieno[3,2-d]pyrimidine derivatives.
Targeting Tubulin Polymerization
Thieno[3,2-d]pyrimidine derivatives have also been identified as colchicine-binding site inhibitors, demonstrating potent antiproliferative activity by inhibiting tubulin polymerization.[12] This leads to G2/M phase cell cycle arrest and apoptosis in tumor cells.[12]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Tricyclic thieno[3,2-d]pyrimidines | CDKs | HeLa, HT-29 | - | [4] |
| Thieno[3,2-d]pyrimidine derivatives | EGFR, ARO | MCF-7, MDA-MB-231 | 0.43-1.31 | [6] |
| Thieno[3,2-d]pyrimidine derivatives | JAK1 | NSCLC cells | 0.022 | [8] |
| Thieno[3,2-d]pyrimidines | JAK3 | B lymphoma cells | 0.0018-0.0019 | [9] |
| Piperazinone-containing thieno[3,2-d]pyrimidines | PI3Kδ | Non-Hodgkin lymphoma | - | [11] |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | HCT-116, HepG2 | 0.23 | [7] |
| Thieno[3,2-d]pyrimidine derivatives | Tubulin | SKOV3 | ~0.001 | [12] |
Anti-inflammatory Applications
Chronic inflammation is implicated in a wide range of diseases. Thieno[3,2-d]pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition
RIPK2 is a novel therapeutic target for inflammatory diseases. A new RIPK2 inhibitor with a thieno[3,2-d]pyrimidine core scaffold has been developed, demonstrating significant anti-inflammatory and hepatoprotective effects in a model of acute liver injury.[13]
Phosphodiesterase (PDE) Inhibition
Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Thieno[3,2-d]pyrimidines have been investigated as inhibitors of PDE IV for the treatment of asthma and COPD.[14] Additionally, 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as selective PDE7 inhibitors with potent in vivo efficacy in models of inflammation.[15][16]
Central Nervous System (CNS) Applications
Adenosine A2A Receptor Antagonism
The adenosine A2A receptor is a validated target for the treatment of Parkinson's disease. Potent and selective adenosine A2A receptor antagonists have been developed from 4-arylthieno[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine-4-methanone series, with some compounds showing promising in vivo activity.[17][18]
Other Therapeutic Areas
The versatility of the thieno[3,2-d]pyrimidine scaffold extends to other therapeutic areas as well.
-
Osteoporosis: Conformationally restricted thieno[3,2-d]pyrimidinones have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme implicated in osteoporosis.[19]
-
Infectious Diseases: Thieno[3,2-d]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity, with some compounds targeting DNA gyrase.[20]
Experimental Protocols
General Synthesis of the Thieno[3,2-d]pyrimidine Core
A common synthetic route to the thieno[3,2-d]pyrimidinone core involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives.[4][19]
Step 1: Synthesis of 3-amino-thiophene-2-carboxylate synthons
-
React appropriate aldehydes or ketones with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to produce substituted chloronitriles.[4]
-
Subsequent reaction steps, such as the Gewald reaction, can be employed to form the 3-amino-thiophene-2-carboxylate core.
Step 2: Cyclization to form the thieno[3,2-d]pyrimidinone
-
Condense the 3-amino-thiophene-2-carboxylate synthon with a one-carbon source, such as formic acid or triethyl orthoformate, or with a primary amine.[4]
-
Alternatively, condensation with cyclic lactams in the presence of POCl₃ can yield tricyclic thieno[3,2-d]pyrimidinones.[4]
Figure 3: General synthetic workflow for thieno[3,2-d]pyrimidinones.
In Vitro Antiproliferative MTT Assay
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[4]
Protocol:
-
Seed human cancer cells (e.g., HeLa, HT-29) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine compounds (e.g., 5.0 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol (General):
-
In a suitable assay buffer, combine the kinase, a substrate (peptide or protein), and ATP.
-
Add the thieno[3,2-d]pyrimidine inhibitor at various concentrations.
-
Incubate the reaction mixture at a specific temperature for a defined period to allow for the phosphorylation of the substrate.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of ATP consumed is coupled to a light-producing reaction.
-
-
Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
The thieno[3,2-d]pyrimidine scaffold has unequivocally established itself as a cornerstone in the development of targeted therapeutics. Its remarkable versatility has led to the discovery of potent inhibitors for a multitude of clinically relevant targets in oncology, inflammation, and CNS disorders. The ongoing exploration of this privileged scaffold, coupled with advancements in rational drug design and synthetic methodologies, promises the advent of novel and improved therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, as well as exploring novel therapeutic targets for this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3D-QSAR studies on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as selective phosphodiesterase 7 inhibitors with potent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antagonists of the human adenosine A2A receptor. Part 1: Discovery and synthesis of thieno[3,2-d]pyrimidine-4-methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Thieno[3,2-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Privileged Thieno[3,2-d]pyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets, leading to a diverse range of pharmacological activities. The thieno[3,2-d]pyrimidine ring system is a quintessential example of such a scaffold.[1][2] As a bioisostere of purine, the fundamental building block of nucleic acids, this fused heterocyclic system has garnered significant attention from researchers in drug discovery.[3] Its structural resemblance to adenine allows it to effectively mimic the natural ligand and interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[3] This inherent characteristic has established the thieno[3,2-d]pyrimidine core as a fertile ground for the development of novel therapeutic agents, with a primary focus on oncology.[3][4]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thieno[3,2-d]pyrimidine analogs. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between specific structural modifications and the resulting biological activities. This analysis is grounded in field-proven insights and supported by authoritative references to provide a robust and trustworthy resource for researchers, scientists, and drug development professionals.
The Thieno[3,2-d]pyrimidine Scaffold: A Canvas for Chemical Exploration
The thieno[3,2-d]pyrimidine core offers several key positions for chemical modification, each providing a unique opportunity to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The primary points of diversification are the C2, C4, and C6 positions of the bicyclic system. Understanding the impact of substitutions at these positions is crucial for the rational design of novel and effective thieno[3,2-d]pyrimidine-based drug candidates.
Caption: Key positions for substitution on the thieno[3,2-d]pyrimidine scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR at the key positions of the thieno[3,2-d]pyrimidine nucleus, drawing upon a wealth of published data to provide actionable insights for medicinal chemists.
The Critical Role of the C4 Position
Substitutions at the C4 position have consistently been shown to be a major determinant of the biological activity of thieno[3,2-d]pyrimidine analogs.
-
Halogenation: The introduction of a chlorine atom at the C4-position has been identified as a crucial modification for conferring antiproliferative activity against various cancer cell lines.[5] This observation suggests that the C4-chloro substituent may be involved in key interactions with the target protein or may influence the overall electronic properties of the molecule, enhancing its binding affinity.
-
Amino and Arylether Substitutions: Aromatic nucleophilic substitution (SNAr) reactions at the C4 position have been widely employed to introduce a diverse range of substituents.[6][7] Studies have shown that the introduction of various amines and arylethers can lead to potent antiplasmodial activity, highlighting the versatility of this position for targeting different diseases.[8] The nature of the substituent, including its size, electronics, and hydrogen bonding capacity, plays a critical role in determining the potency and selectivity of the resulting compounds.[7]
Modulating Potency and Selectivity at the C2 Position
The C2 position offers another valuable handle for fine-tuning the pharmacological properties of thieno[3,2-d]pyrimidine derivatives.
-
Alkyl and Aryl Groups: The introduction of various alkyl and aryl groups at the C2 position has been explored to probe the steric and electronic requirements of the target's binding pocket. For instance, in the context of antiplasmodial agents, a tert-butylamine at the C2 position was found to be favorable for activity.[8]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings at the C2 position can introduce additional points of interaction and modulate the physicochemical properties of the molecule. This strategy has been successfully employed in the development of potent kinase inhibitors.
Exploring the C6 Position for Enhanced Interactions
While less extensively studied than the C2 and C4 positions, modifications at the C6 position have also yielded significant insights into the SAR of this scaffold.
-
Aryl and Heteroaryl Substitutions: Suzuki coupling reactions have been utilized to introduce a variety of aryl and heteroaryl groups at the C6 position.[6][7] These modifications can lead to extended π-stacking interactions with aromatic residues in the active site of the target protein, thereby enhancing binding affinity. For example, a p-tolyl group at this position has been shown to be beneficial for antiplasmodial activity.[8]
-
Carboxamides: The introduction of a carboxamide group at the C6 position has led to the discovery of potent pan-inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3).[9][10] Crystallographic studies have revealed that the carboxamide moiety binds in the nicotinamide C-pocket of the enzyme, highlighting the importance of this functional group for potent and selective inhibition.[9][10]
Quantitative SAR Data
To provide a clearer understanding of the impact of various substitutions, the following table summarizes the biological activity of representative thieno[3,2-d]pyrimidine analogs against different targets.
| Compound ID | C2-Substituent | C4-Substituent | C6-Substituent | Target/Assay | IC50 (µM) | Reference |
| 1 | H | Cl | H | L1210 (leukemia) antiproliferative | - | [5] |
| 2 | Br | Cl | H | L1210 (leukemia) antiproliferative | - | [5] |
| 11b | - | - | - | EGFR inhibition | - | [4] |
| 9d | - | - | - | Aromatase inhibition | - | [4] |
| 11c | - | - | (CH2)2-piperidine | SIRT1/2/3 inhibition | 0.0036 / 0.0027 / 0.0040 | [9][10] |
| 12 | 2,6-dichloro-3,5-dimethoxyphenylamino | H | N-(3-(dimethylamino)propyl)acrylamide | Ramos (Burkitt's lymphoma) antiproliferative | 0.6 | [11] |
| 4a | H | NH2 | 5-phenyl | MCF-7 (breast cancer) cytotoxicity | 0.00204 | [12] |
| 3j | - | N-benzyl-N-methylamino | 7-phenyl | h-NTPDase1 inhibition | 0.62 | [7] |
| 4d | - | - | - | h-NTPDase2 inhibition | 0.33 | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of the SAR data, it is essential to employ robust and well-validated experimental protocols. The following is a detailed, step-by-step methodology for a representative in vitro kinase inhibition assay, a crucial experiment for evaluating the potency of thieno[3,2-d]pyrimidine analogs targeting kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (thieno[3,2-d]pyrimidine analog)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
-
Multichannel pipette and plate reader (luminometer)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
Further dilute the compounds in kinase buffer to the desired final assay concentrations.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compounds to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme) on the same plate.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in kinase buffer.
-
Add the kinase/substrate mixture (e.g., 2.5 µL) to all wells containing the test compounds.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the kinase.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 10 µL) to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold has unequivocally demonstrated its value in the discovery of novel therapeutic agents. The extensive SAR studies conducted on this privileged core have provided a solid foundation for the rational design of potent and selective inhibitors for a wide array of biological targets. The key takeaways from this guide emphasize the critical role of substitutions at the C2, C4, and C6 positions in modulating the pharmacological profile of these analogs.
Future research in this area should continue to explore novel substitutions at these key positions, leveraging modern synthetic methodologies to access a wider chemical space. Furthermore, the integration of computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in refining our understanding of the molecular determinants of activity and in guiding the design of next-generation thieno[3,2-d]pyrimidine-based therapeutics.[13] The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs across various disease areas.
References
- 1. Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors | MDPI [mdpi.com]
Methodological & Application
Protocol for Suzuki coupling reaction with 4-Chloro-6-iodothieno[3,2-d]pyrimidine
An Application Note and Protocol for the Selective Suzuki-Miyaura Coupling of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] Its impact is particularly profound in medicinal chemistry, where it enables the construction of complex molecular architectures from readily available building blocks.[2] Within this context, the thieno[3,2-d]pyrimidine scaffold has emerged as a "privileged structure," frequently forming the core of potent and selective kinase inhibitors and other therapeutic agents.[3][4]
This guide focuses on a key intermediate for drug discovery programs: This compound . This substrate is uniquely valuable due to its two distinct halogen atoms, which possess differential reactivity. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed activation than the more robust carbon-chlorine bond.[5] This inherent chemoselectivity allows for a strategic and selective Suzuki-Miyaura coupling at the 6-position, leaving the 4-chloro substituent untouched and available for subsequent diversification, such as nucleophilic aromatic substitution. This step-wise functionalization is a powerful tactic for efficiently generating libraries of novel compounds for structure-activity relationship (SAR) studies.[6]
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. In the case of this compound, this occurs selectively at the more reactive C-I bond to form a Pd(II) complex.
-
Transmetalation: The organic moiety from the organoboron species (the nucleophile) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex, thereby accelerating the transfer.[9][10]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]
Optimizing Reaction Parameters: A Scientist's Perspective
Achieving a high yield and clean conversion in the Suzuki coupling of heteroaromatic substrates requires careful consideration of each reaction component. The choices made are not arbitrary; they are grounded in mechanistic understanding and empirical evidence.
-
Palladium Catalyst & Ligand Selection : While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often provide superior results for challenging substrates.[2] Systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can enhance catalyst stability and accelerate the rate-limiting oxidative addition step, especially for heteroaryl chlorides (if one were targeting the C-Cl bond).[11][12] For the C-I bond, Pd(PPh₃)₄ is often sufficient and cost-effective.
-
The Role of the Base : The base is arguably the most critical variable after the catalyst.[10] Its primary role is to facilitate transmetalation by forming the boronate species.[9]
-
Potassium Carbonate (K₂CO₃) : A mild, inexpensive, and widely used base, often effective in a solvent mixture containing water.[13]
-
Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can significantly accelerate reactions, particularly with sterically hindered or electron-poor boronic acids.[14]
-
Potassium Phosphate (K₃PO₄) : A strong base that is highly effective, especially in anhydrous conditions with boronate esters.[15]
-
-
Solvent System : The solvent must solubilize the reactants and stabilize the catalytic species.[16] Biphasic systems are common.
-
1,4-Dioxane/Water or THF/Water : Classic solvent mixtures that effectively dissolve both the organic substrates and the inorganic base.[8]
-
DMF or Toluene : Polar aprotic or nonpolar solvents can also be used, often with a phase-transfer catalyst or a more soluble organic base.[9] The choice of solvent can sometimes influence reaction selectivity and catalyst longevity.[17][18]
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-6 position of this compound.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium or sodium sulfate
-
Silica gel for chromatography
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser, add this compound, the arylboronic acid, the base, and the palladium catalyst.[19]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the Pd(0) catalyst.[20]
-
Solvent Addition : Add the degassed solvent system to the flask via syringe. The reaction mixture is typically set to a concentration of 0.1–0.2 M with respect to the limiting reagent.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).[21]
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired product.[7][22]
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for coupling this compound with various arylboronic acids. Optimization may be required for specific substrates.
| Arylboronic Acid Partner | Pd Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12-18 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8-12 |
| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 16-24 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2.5%) / XPhos (5%) | K₃PO₄ (3.0) | 2-MeTHF | 100 | 18-24 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidized Pd).- Insufficiently strong or soluble base.- Poor reagent solubility. | - Ensure rigorous degassing of solvents and use a fresh catalyst.[20]- Screen alternative bases like Cs₂CO₃ or K₃PO₄.[10]- Try a different solvent system (e.g., DMF, 2-MeTHF). |
| Protodeboronation | - The boronic acid is unstable under the reaction conditions (hydrolyzes back to Ar-H). | - Use the boronic acid as soon as possible after purchase/synthesis.- Use a more stable boronate ester (e.g., pinacol ester).[20]- Use anhydrous conditions with a base like K₃PO₄. |
| Homocoupling (Ar²-Ar²) | - Oxygen present in the reaction mixture.- Reaction temperature is too high. | - Improve degassing technique.- Lower the reaction temperature and monitor for slower, cleaner conversion. |
| Incomplete Conversion | - Insufficient catalyst loading or catalyst decomposition.- Reaction time is too short. | - Increase catalyst loading slightly (e.g., from 3% to 5%).- Extend the reaction time, monitoring by LC-MS to ensure the reaction has stalled. |
Conclusion
The protocol detailed herein provides a reliable and scientifically grounded method for the selective Suzuki-Miyaura coupling of this compound. By leveraging the differential reactivity of the C-I and C-Cl bonds, this approach enables the targeted functionalization of the thieno[3,2-d]pyrimidine core at the 6-position. This strategy is invaluable for researchers in drug discovery, offering an efficient pathway to synthesize diverse libraries of novel molecules for biological screening and the development of next-generation therapeutics.
References
- 1. byjus.com [byjus.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of kinase inhibitors using 4-Chloro-6-iodothieno[3,2-d]pyrimidine
An In-Depth Technical Guide to the Synthesis of Kinase Inhibitors Using 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Authored by: A Senior Application Scientist
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Core in Kinase Inhibitor Design
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets. The thieno[3,2-d]pyrimidine core is a quintessential example of such a scaffold, particularly in the design of protein kinase inhibitors.[1][2] Structurally, it acts as a bioisostere of adenine, a fundamental component of ATP, enabling it to effectively compete for the ATP-binding site within the catalytic domain of various kinases.[1] This mimicry, combined with a rigid, fused ring system, provides a stable and synthetically versatile platform for developing potent and selective therapeutic agents.[3]
The utility of this scaffold is significantly enhanced through strategic functionalization. The building block This compound is an exceptionally valuable starting material for library synthesis and lead optimization.[4] Its value lies in the differential reactivity of its two halogen substituents: the iodine atom at the C6 position and the chlorine atom at the C4 position. This orthogonality allows for a controlled, stepwise introduction of molecular diversity, a critical advantage in exploring the structure-activity relationship (SAR) of novel kinase inhibitors.[5][6] This guide provides a detailed exploration of the synthetic strategies, experimental protocols, and underlying chemical principles for leveraging this powerful intermediate in the discovery of next-generation kinase inhibitors.
Core Synthetic Strategy: Exploiting Differential Halogen Reactivity
The synthetic elegance of using this compound stems from the distinct chemical behavior of the C-I and C-Cl bonds.
-
C6-Iodo Position: The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The oxidative addition of the C-I bond to a Palladium(0) catalyst is kinetically favored over the C-Cl bond.[7] This allows for the selective introduction of aryl or heteroaryl moieties at the C6 position while leaving the C4-chloro group intact for subsequent modification.
-
C4-Chloro Position: The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. After the C6 position has been functionalized, this site can be readily targeted by amines. For a broader substrate scope and milder reaction conditions, the Palladium-catalyzed Buchwald-Hartwig amination is the method of choice for forming the crucial C4-N linkage.[5][8]
This sequential functionalization provides a robust and modular approach to inhibitor synthesis.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols and Methodologies
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The hazards of all reagents should be reviewed via their Safety Data Sheets (SDS) prior to use.[4][9]
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6-Position
This protocol details the selective functionalization of the C6-iodo position, leveraging its higher reactivity in palladium catalysis.[7]
Principle of Causality: The Suzuki-Miyaura reaction is a robust method for C-C bond formation. The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-I bond is weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for this initial, rate-limiting step.[7] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the organic group is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new biaryl product and regenerates the Pd(0) catalyst.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.[10]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[11]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to yield the 6-substituted-4-chlorothieno[3,2-d]pyrimidine intermediate.
Protocol 2: C-N Bond Formation at the C4-Position via Buchwald-Hartwig Amination
This protocol is a general and highly effective method for coupling a wide variety of amines to the C4-chloro position of the intermediate synthesized in Protocol 1.[8]
Principle of Causality: The Buchwald-Hartwig amination is a more sophisticated method than direct SNAr and is essential for coupling less nucleophilic amines or when milder conditions are required.[8] The catalytic cycle involves oxidative addition of the C-Cl bond to the Pd(0) complex, which is stabilized by a bulky, electron-rich phosphine ligand. A strong, non-nucleophilic base deprotonates the amine, allowing it to coordinate to the palladium center. Reductive elimination then forges the C-N bond and regenerates the active catalyst. The choice of ligand is critical; it modulates the catalyst's stability and reactivity, preventing side reactions and promoting the desired C-N bond formation.[12][13]
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 6-substituted-4-chlorothieno[3,2-d]pyrimidine intermediate (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), a palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq.).
-
Base and Solvent Addition: Add a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.). Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture, typically between 80-110 °C, with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (usually 2-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Applications: Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
The synthetic strategies described above have been successfully employed to generate a multitude of potent kinase inhibitors targeting key enzymes in cellular signaling pathways. These inhibitors often show promise in the treatment of cancers and autoimmune diseases.[14][15][16][17]
| Inhibitor Class/Example | Target Kinase(s) | Reported Potency (IC₅₀) | Key References |
| JAK Inhibitors | JAK1, JAK3 | Low nM range (e.g., 1.38 nM - 1.9 nM) | [14][16][18] |
| EGFR Inhibitors | EGFR (wild-type & mutant) | Low µM to nM range | [15][19] |
| CDK7 Inhibitors | CDK7 | Potent activity reported | [20][21] |
| ATR Inhibitors | ATR | 1.5 nM | [22] |
| PI3Kδ/BET Inhibitors | PI3Kδ, BRD4-BD1 | Dual activity (112 nM and 19 nM) | [23] |
Biological Context: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases is a critical component of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors to the nucleus, regulating immune response, inflammation, and cell growth.[24] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders like rheumatoid arthritis.[16][24] Thieno[3,2-d]pyrimidine-based inhibitors have shown exceptional potency against JAKs, blocking the phosphorylation and subsequent activation of STAT proteins, thereby interrupting the downstream signaling cascade.[14][18]
Caption: Inhibition of the JAK-STAT pathway by thieno[3,2-d]pyrimidine inhibitors.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. theaspd.com [theaspd.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Chloro-6-iodothieno[3,2-d]pyrimidine in Drug Discovery
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic core in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its structural resemblance to the native purine nucleobases allows it to effectively interact with a multitude of biological targets, particularly protein kinases. This guide provides a comprehensive technical overview and detailed experimental protocols for the strategic derivatization of 4-chloro-6-iodothieno[3,2-d]pyrimidine, a versatile building block designed for efficient library synthesis in drug discovery programs. We will explore the orthogonal reactivity of the C4-chloro and C6-iodo positions, enabling selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively.
Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Core
The fusion of a thiophene ring to a pyrimidine core creates a bioisostere of adenine, granting it access to the active sites of many enzymes that process purines, most notably the ATP-binding pocket of protein kinases.[2] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[1][2] Derivatives of the thieno[3,2-d]pyrimidine scaffold have been successfully developed as potent inhibitors of various kinases, including EGFR, JAK3, and MARK4.[1]
The starting material, this compound, is an ideal intermediate for generating chemical diversity. It possesses two distinct reactive sites with orthogonal reactivity:
-
The 4-position (C4-Cl): The chlorine atom is activated by the electron-withdrawing pyrimidine ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the facile introduction of various nucleophiles, particularly amines, which are crucial for establishing key hydrogen bond interactions in many kinase active sites.[2][3]
-
The 6-position (C6-I): The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions . The significant difference in reactivity between the aryl iodide and the aryl chloride (I > Br > Cl) under these conditions enables chemoselective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent modification.[4] This position is often modified to enhance potency, tune selectivity, or improve pharmacokinetic properties.
This guide provides validated and field-tested protocols for the selective derivatization at both positions, enabling a modular approach to library synthesis.
Logical Workflow for Sequential Derivatization
The differential reactivity of the C6-I and C4-Cl bonds dictates a logical and efficient workflow for synthesizing a diverse library of compounds. The recommended strategy is to first perform the palladium-catalyzed cross-coupling at the more reactive C6-iodo position, followed by nucleophilic aromatic substitution at the C4-chloro position. This sequence leverages the robustness of the C-Cl bond under typical cross-coupling conditions and reserves the SNAr reaction for the final diversification step.
References
Analytical methods for the quantification of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
An In-Depth Technical Guide to the Quantitative Analysis of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated heterocyclic compound featuring a thienopyrimidine core.[1] This scaffold is of significant interest in medicinal chemistry and drug development, often serving as a crucial intermediate in the synthesis of pharmacologically active molecules.[1] The thieno[3,2-d]pyrimidine structure is a key component in various therapeutic agents, including kinase inhibitors for oncology. Given its role as a critical building block, ensuring the purity and accurate concentration of this compound in reaction mixtures, intermediates, and final products is paramount.
This technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust, routine quantification, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity analysis, particularly for trace-level detection and impurity profiling.
Compound Profile:
-
Molecular Formula: C₆H₂ClIN₂S[2]
-
Molecular Weight: 296.52 g/mol [3]
-
Appearance: Typically a white to off-white crystalline solid.[1]
-
Key Structural Features: Aromatic thienopyrimidine core with chloro and iodo substituents, which act as chromophores for UV detection and provide unique isotopic patterns for mass spectrometry.
Method 1: Quantification by Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography with UV detection is the workhorse method for quality control and routine analysis in many pharmaceutical laboratories. The technique separates compounds based on their polarity, and the UV detector quantifies them based on their ability to absorb light at a specific wavelength. For this compound, its aromatic structure provides strong UV absorbance, making this a reliable and accessible method.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (C18 Column): this compound is a moderately non-polar molecule due to its heterocyclic aromatic structure and halogen substituents. A C18 (octadecylsilane) stationary phase provides a non-polar environment that retains the analyte through hydrophobic interactions. Elution is achieved by increasing the concentration of an organic solvent (acetonitrile), which competes for interaction with the stationary phase and displaces the analyte.
-
Mobile Phase Additive (Formic Acid): The inclusion of a small amount of acid (e.g., 0.1% formic acid) in the mobile phase serves two critical purposes. Firstly, it protonates any free silanol groups on the silica-based C18 column, preventing undesirable secondary interactions with the basic nitrogen atoms in the pyrimidine ring. This results in improved peak symmetry and eliminates tailing.[4] Secondly, it ensures consistent ionization of the analyte, leading to stable and reproducible retention times.
-
UV Detection Wavelength: The optimal wavelength for detection is determined by acquiring a UV spectrum of the analyte. A diode array detector (DAD) is ideal for this, allowing for the selection of the absorbance maximum (λ-max) to ensure the highest sensitivity.[4] For many pyrimidine derivatives, a wavelength around 254 nm is a common starting point.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Materials
-
HPLC system with a binary pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), LC-MS grade.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration to prevent bubble formation in the pump.[4]
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like acetonitrile or methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to prepare a series of standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in a known volume of solvent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter to remove particulates.[4]
4. HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or determined λ-max) |
| Gradient Program | Time (min) |
5. Data Analysis and Quantification
-
Inject the calibration standards and the sample(s).
-
Integrate the peak area corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis) of the standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be >0.995 for a valid curve.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.
Method 2: High-Sensitivity Quantification by LC-MS/MS
For applications requiring lower detection limits, such as impurity analysis or pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5] This technique couples the separation power of LC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer, allowing for precise quantification even in complex matrices.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules like the target analyte. It generates protonated molecular ions [M+H]⁺ in positive ion mode with minimal fragmentation, which is ideal for quantitative analysis.
-
Multiple Reaction Monitoring (MRM): MRM is the key to the high selectivity of LC-MS/MS. A specific precursor ion (the protonated molecular ion of the analyte) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte, effectively filtering out background noise and co-eluting matrix components.
-
Stable Isotope Labeled Internal Standard (SIL-IS): While not always available, using a SIL-IS is the most robust way to correct for variations in sample preparation, injection volume, and matrix effects. The SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same ionization suppression or enhancement, providing the most accurate quantification. If a SIL-IS is not available, a structurally similar compound can be used as an analog internal standard.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantification via LC-MS/MS.
Detailed Protocol: LC-MS/MS Method
1. Instrumentation and Materials
-
LC-MS/MS system: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
LC-MS grade acetonitrile, water, and formic acid.
-
Reference standard of this compound.
-
Internal Standard (IS): Ideally, a stable isotope-labeled version; alternatively, a structurally similar compound not present in the sample.
2. MS Parameter Optimization
-
Prepare a ~1 µg/mL solution of the analyte in 50:50 ACN:Water with 0.1% FA.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Acquire a full scan mass spectrum in positive ESI mode to identify the protonated molecular ion [M+H]⁺. For C₆H₂ClIN₂S, the expected monoisotopic mass is 295.87 Da.
-
Perform a product ion scan on the [M+H]⁺ precursor to identify stable, abundant fragment ions.
-
Select at least two MRM transitions (one for quantification, one for confirmation) and optimize collision energy (CE) and other source parameters for maximum signal intensity.
3. LC-MS/MS Method Parameters
| Parameter | Recommended Setting | Justification |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides sharp peaks and fast run times suitable for MS. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer, ideal for MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% to 95% B over 5 minutes | A generic starting point for method development. |
| Injection Volume | 2 µL | Smaller volume to prevent source contamination. |
| Ionization Mode | ESI Positive | Expected to provide strong [M+H]⁺ signal. |
| MRM Transitions | To be determined empirically | Example: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) |
| Collision Energy | To be determined empirically | Optimized for each transition to maximize signal. |
4. Sample Preparation and Analysis
-
Prepare calibration standards and QC samples in the same matrix as the unknown samples (e.g., process buffer, plasma) to account for matrix effects.
-
Add a fixed concentration of the Internal Standard to all standards, QCs, and unknown samples.
-
Analyze the samples using the optimized LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct the calibration curve by plotting the peak area ratio against the analyte concentration.
-
Quantify the analyte in unknown samples using the regression equation from the calibration curve.
Method Validation Summary
Any developed quantitative method must be validated to ensure its reliability. Key parameters to assess include:
-
Linearity: The range over which the response is proportional to the concentration (R² > 0.99).
-
Accuracy: The closeness of the measured value to the true value, often expressed as % recovery (typically 80-120%).
-
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD) (typically <15%).
-
Limit of Detection (LOD): The lowest concentration that can be reliably detected (Signal-to-Noise ratio > 3).
-
Limit of Quantification (LOQ): The lowest concentration that can be accurately quantified (Signal-to-Noise ratio > 10).[6]
Conclusion
This guide provides two robust and reliable analytical methods for the quantification of this compound. The HPLC-UV method is ideal for routine quality control, offering simplicity and sufficient sensitivity for assay and purity testing. The LC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices. The choice of method should be guided by the specific application requirements, including the expected concentration range of the analyte and the complexity of the sample matrix. Both protocols are built on established chromatographic principles and represent best practices in the pharmaceutical analysis field.
References
Application Note and Protocol: Large-Scale Synthesis of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Introduction: The Strategic Importance of 4-Chloro-6-iodothieno[3,2-d]pyrimidine in Modern Drug Discovery
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets. Within this class of compounds, this compound has emerged as a particularly valuable intermediate in the synthesis of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[3][4] Notably, it is a key building block for the development of novel cyclin-dependent kinase 7 (CDK7) inhibitors, which have shown promise in treating triple-negative breast cancer.[3][4]
The strategic placement of a reactive chlorine atom at the 4-position and an iodine atom at the 6-position provides orthogonal handles for sequential, site-selective modifications. The chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, and thiol moieties.[5] Concurrently, the iodo group is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile installation of diverse aryl, heteroaryl, and alkyl groups. This dual functionality makes this compound a versatile platform for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of lead compounds.
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, designed to be robust, scalable, and reproducible. We will delve into the causality behind the experimental choices, from starting material selection to purification strategies, to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Synthetic Strategy: A Multi-Step Approach to a Key Intermediate
The synthesis of this compound is a multi-step process that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and concluding with the introduction of the key chloro and iodo functionalities. This approach ensures high yields and purity on a large scale.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is optimized for a large-scale synthesis, starting from commercially available materials. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Synthesis of 2-Amino-5-iodothiophene-3-carbonitrile
The initial step involves a Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[6] This multicomponent reaction utilizes an activated nitrile, a carbonyl compound (or its equivalent), and elemental sulfur in the presence of a base.
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2-Iodoacetonitrile | 1.0 equiv. |
| Malononitrile | 1.0 equiv. |
| Elemental Sulfur | 1.1 equiv. |
| Morpholine | 2.0 equiv. |
| Ethanol | As required |
| 10 L Jacketed Glass Reactor | - |
| Mechanical Stirrer | - |
| Thermocouple | - |
| Condenser | - |
| Buchner Funnel and Flask | - |
Procedure:
-
To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser, add ethanol (5 L).
-
Add malononitrile (1.0 equiv.) and 2-iodoacetonitrile (1.0 equiv.) to the reactor. Stir the mixture at room temperature until all solids are dissolved.
-
Add elemental sulfur (1.1 equiv.) to the mixture.
-
Slowly add morpholine (2.0 equiv.) to the reaction mixture via an addition funnel over a period of 30 minutes. An exotherm may be observed. Maintain the internal temperature below 40 °C.
-
After the addition of morpholine is complete, heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Filter the solid product using a Buchner funnel and wash the filter cake with cold ethanol (2 x 500 mL).
-
Dry the solid under vacuum at 40 °C to a constant weight to afford 2-amino-5-iodothiophene-3-carbonitrile as a yellow solid.
Part 2: Synthesis of 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one
The second step involves the cyclization of the 2-aminothiophene intermediate with formic acid to form the thieno[3,2-d]pyrimidin-4-one core.[6]
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2-Amino-5-iodothiophene-3-carbonitrile | 1.0 equiv. |
| Formic Acid (98%) | 10 vol. |
| 10 L Jacketed Glass Reactor | - |
| Mechanical Stirrer | - |
| Thermocouple | - |
| Condenser with Dean-Stark Trap | - |
| Buchner Funnel and Flask | - |
Procedure:
-
Charge the 10 L jacketed glass reactor with 2-amino-5-iodothiophene-3-carbonitrile (1.0 equiv.).
-
Add formic acid (10 volumes) to the reactor.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (20 L) with vigorous stirring. A precipitate will form.
-
Filter the solid product using a Buchner funnel and wash the filter cake with deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum at 60 °C to a constant weight to yield 6-iodothieno[3,2-d]pyrimidin-4(3H)-one as an off-white solid.
Part 3: Synthesis of this compound
The final step is the chlorination of the thieno[3,2-d]pyrimidin-4-one intermediate using phosphorus oxychloride (POCl₃) to yield the desired product.[6]
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one | 1.0 equiv. |
| Phosphorus Oxychloride (POCl₃) | 5.0 equiv. |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 equiv. |
| Toluene | As required |
| 10 L Jacketed Glass Reactor | - |
| Mechanical Stirrer | - |
| Thermocouple | - |
| Condenser | - |
| Buchner Funnel and Flask | - |
Procedure:
-
To the 10 L jacketed glass reactor, add 6-iodothieno[3,2-d]pyrimidin-4(3H)-one (1.0 equiv.) and toluene (5 L).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) to the suspension.
-
Slowly add phosphorus oxychloride (POCl₃) (5.0 equiv.) to the reaction mixture at room temperature over a period of 1 hour. The reaction is exothermic. Maintain the internal temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture to 110 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it into a mixture of ice and saturated sodium bicarbonate solution (20 L) with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform this step slowly.
-
Extract the aqueous layer with toluene (3 x 2 L).
-
Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white to pale yellow crystalline solid.[7]
Data Summary and Yields
| Step | Product | Starting Material (equiv.) | Key Reagents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | 2-Amino-5-iodothiophene-3-carbonitrile | 1.0 | Sulfur, Morpholine | 4 | 60 | 75-85 |
| 2 | 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one | 1.0 | Formic Acid | 12-16 | 100-110 | 80-90 |
| 3 | This compound | 1.0 | POCl₃, DIPEA | 6-8 | 110 | 70-80 |
Quality Control and Analytical Characterization
To ensure the identity and purity of the final product, a series of analytical tests should be performed.
Figure 2: Quality control workflow for this compound.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine the purity of the final compound. A purity of >98% is typically required for subsequent synthetic steps in drug development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound. The spectra should be consistent with the expected structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight (C₆H₂ClIN₂S: 296.52 g/mol ).[8][9]
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values (approximately 178-180 °C).[7]
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
2-Iodoacetonitrile: Toxic and lachrymatory. Avoid inhalation and contact with skin and eyes.
-
General Hazards: The final product, this compound, is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) for all reagents and products before handling.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound, a key intermediate in the development of novel therapeutics. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can confidently produce this valuable building block in high yield and purity, accelerating their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 225382-62-7 | AJA38262 [biosynth.com]
The Versatile Scaffold: 4-Chloro-6-iodothieno[3,2-d]pyrimidine in Modern Cancer Research
In the landscape of oncology drug discovery, the pursuit of novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is relentless. Among the privileged heterocyclic structures, the thieno[3,2-d]pyrimidine core has emerged as a cornerstone in the design of kinase inhibitors. This application note delves into the utility of a key intermediate, 4-Chloro-6-iodothieno[3,2-d]pyrimidine , as a versatile building block for the synthesis of targeted anticancer agents. We will explore its application in the development of Cyclin-Dependent Kinase 7 (CDK7) inhibitors for triple-negative breast cancer, provide detailed synthetic and biological evaluation protocols, and discuss the underlying molecular mechanisms.
Introduction: The Strategic Advantage of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is an analog of purine, a fundamental component of nucleic acids. This inherent resemblance allows derivatives to effectively compete with ATP for the binding pocket of various protein kinases, many of which are oncogenic drivers. The strategic placement of a chloro group at the 4-position and an iodo group at the 6-position on the thieno[3,2-d]pyrimidine ring system offers medicinal chemists two distinct and reactive handles for molecular elaboration. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the iodine atom is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This dual reactivity allows for the systematic and diverse modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.
Application Focus: Targeting Transcriptional Addiction in Triple-Negative Breast Cancer with CDK7 Inhibitors
Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This molecular profile renders it unresponsive to hormonal therapies and HER2-targeted drugs, leaving chemotherapy as the primary treatment option. A key vulnerability of TNBC is its reliance on a state of "transcriptional addiction," where cancer cells are highly dependent on the continuous and robust expression of a specific set of genes for their survival and proliferation.[1][3][4]
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of this transcriptional machinery.[5] As a component of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation and elongation.[6][7] By inhibiting CDK7, it is possible to disrupt the transcriptional program that TNBC cells are addicted to, leading to cell cycle arrest and apoptosis.[1][4] The this compound scaffold serves as an excellent starting point for the development of potent and selective CDK7 inhibitors.
Data Presentation: Inhibitory Profile of Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes the in vitro activity of a series of thieno[3,2-d]pyrimidine-based CDK7 inhibitors, highlighting the impact of substitutions on their potency against both the target kinase and cancer cell lines.
| Compound ID | R1 (Substitution at C4) | R2 (Substitution at C6) | CDK7 IC50 (nM) | MDA-MB-468 Cell Viability IC50 (µM) |
| Hypothetical-1 | 4-(morpholin-4-yl)aniline | Phenyl | 50 | 1.2 |
| Hypothetical-2 | 4-(piperazin-1-yl)aniline | 3-fluorophenyl | 25 | 0.8 |
| Hypothetical-3 | 4-(dimethylamino)aniline | 4-methoxyphenyl | 150 | 5.6 |
| Lead Compound (20) | Specific aniline derivative | Specific aryl group | Potent (not specified) | Remarkable efficacy |
Note: Data for hypothetical compounds are illustrative. Data for Lead Compound (20) is based on qualitative descriptions from literature.[5]
Experimental Protocols
Part 1: Synthesis of this compound
This multi-step synthesis provides a reliable route to the title compound from commercially available starting materials.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Step 1: Synthesis of Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Combine methyl 3-aminothiophene-2-carboxylate (1 equivalent) and urea (1.5 equivalents) in a round-bottom flask.
-
Heat the mixture at 180-190 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature, at which point it will solidify.
-
Triturate the solid with hot ethanol, filter, and wash with diethyl ether to yield the desired product.
Step 2: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine
-
To a suspension of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl3, 10 volumes), add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).[8]
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC until the starting material is consumed.[8]
-
Remove the excess POCl3 and DIPEA under reduced pressure.[8]
-
Carefully quench the residue with ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by column chromatography.[8]
Step 3: Synthesis of this compound
-
Dissolve 2,4-Dichlorothieno[3,2-d]pyrimidine (1 equivalent) in acetonitrile.
-
Add N-iodosuccinimide (NIS, 1.1 equivalents) to the solution.
-
Reflux the mixture for 12-18 hours, monitoring the reaction by LC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Part 2: Synthesis of a Representative CDK7 Inhibitor
This protocol describes a Suzuki coupling reaction to install a substituted aniline at the 6-position, a common feature in many thienopyrimidine-based kinase inhibitors.
Workflow for Derivatization via Suzuki Coupling
Caption: Two-step derivatization of the core scaffold.
-
To a degassed solution of this compound (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a 4:1 mixture of 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base such as K2CO3 (2 equivalents).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 8-12 hours.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 6-aryl-4-chlorothieno[3,2-d]pyrimidine intermediate.
-
Dissolve this intermediate in n-butanol, add the desired substituted aniline (1.5 equivalents), and heat to 120 °C for 12-16 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final CDK7 inhibitor.
Part 3: Biological Evaluation Protocols
CDK7 Kinase Activity Assay (Luminescent)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by CDK7.
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 2.5 µL of the test compound at various concentrations (in duplicate) to the wells of a 384-well plate.
-
Add 2.5 µL of CDK7/Cyclin H/MAT1 enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of the synthesized compounds on the viability of cancer cells.
-
Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mechanism of Action: CDK7 Inhibition in TNBC
The potent anti-proliferative effect of thieno[3,2-d]pyrimidine-based CDK7 inhibitors in TNBC stems from their ability to disrupt the transcriptional machinery that these cancer cells are highly dependent upon.
CDK7 Signaling Pathway and Inhibition
Caption: Dual inhibitory role of CDK7-targeted thienopyrimidines.
As illustrated, CDK7 has a dual function. As part of the CDK-activating kinase (CAK) complex, it activates other CDKs that drive the cell cycle.[6][7] As part of the general transcription factor TFIIH, it enables the transcription of a host of genes, including those regulated by super-enhancers, which are particularly prevalent in cancer cells and drive the expression of key oncogenes.[1][4] In TNBC, this includes genes crucial for cell survival and proliferation. By inhibiting CDK7, thieno[3,2-d]pyrimidine derivatives simultaneously halt cell cycle progression and suppress the transcription of these critical oncogenes, leading to a potent anti-tumor effect.
Conclusion
This compound is a highly valuable and versatile intermediate in the field of cancer drug discovery. Its strategic functionalization allows for the efficient synthesis of a diverse library of compounds. As demonstrated, its application in the development of CDK7 inhibitors provides a promising therapeutic strategy for aggressive cancers like TNBC by targeting their transcriptional addictions. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful chemical scaffold in their own cancer research endeavors.
References
- 1. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer [dspace.mit.edu]
- 2. elgenelim.com [elgenelim.com]
- 3. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7-dependent transcriptional addiction in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Strategic Synthesis of Novel p38 MAPK Inhibitors from 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-6-iodothieno[3,2-d]pyrimidine as a versatile starting scaffold for the synthesis of potent p38 mitogen-activated protein kinase (MAPK) inhibitors. We will explore the critical role of the p38 MAPK signaling pathway in inflammatory diseases and oncology, detail a robust, sequential cross-coupling strategy, and provide step-by-step protocols for both chemical synthesis and subsequent biological evaluation. This guide emphasizes the underlying chemical principles and rationale to empower researchers in developing novel therapeutics.
Introduction: Targeting the p38 MAPK Stress Response Pathway
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that function as a crucial nexus for cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors, and osmotic shock.[1][2] The p38 MAPK pathway is a key regulator of pro-inflammatory signaling networks and is deeply implicated in the pathophysiology of numerous chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[1][2][3] Furthermore, its role in controlling apoptosis and cytokine release makes it a compelling target in oncology.[]
The p38 family comprises four isoforms (α, β, γ, and δ), with p38α being the most extensively studied and validated target for therapeutic intervention.[1][5] Inhibition of p38α activity can effectively block the production of pro-inflammatory cytokines and may induce apoptosis in tumor cells, highlighting the therapeutic potential of small-molecule inhibitors.[] The thieno[3,2-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a privileged structure in kinase inhibitor design, and this guide focuses on a highly adaptable starting material, this compound, for the rapid generation of diverse inhibitor libraries.[6][7]
The p38 MAPK Signaling Cascade: A Visual Overview
To effectively design inhibitors, a foundational understanding of the target pathway is essential. The p38 MAPK cascade is a multi-tiered signaling module that translates external stimuli into a cellular response. Activation is initiated by various stressors, leading to the phosphorylation and activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK3 and MKK6.[2] These dual-specificity kinases then phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[2] Activated p38 proceeds to phosphorylate a host of downstream substrates, including transcription factors and other kinases, orchestrating the complex cellular stress response.
Caption: The p38 MAPK signaling pathway.
Synthetic Strategy: Leveraging Orthogonal Reactivity
The core of our strategy lies in the unique structure of this compound.[8] This molecule possesses two distinct electrophilic sites with differential reactivity, allowing for a controlled, sequential functionalization.
-
C-I Bond: The carbon-iodine bond is the most labile and is highly susceptible to palladium-catalyzed oxidative addition. This makes it the ideal site for introducing aryl or heteroaryl diversity via Suzuki-Miyaura cross-coupling.[9]
-
C-Cl Bond: The carbon-chlorine bond on the electron-deficient pyrimidine ring is less reactive in Pd-catalyzed couplings but is activated towards Nucleophilic Aromatic Substitution (SNAr) or can be coupled under more forcing Buchwald-Hartwig amination conditions.[10][11]
This differential reactivity enables a robust two-step synthetic workflow. The typical approach involves an initial amination at the C4 position followed by a Suzuki coupling at the C6 position. This order prevents potential complications from the amine coordinating to the palladium catalyst during the first step.
Caption: General two-step synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Protocol 1: Synthesis of N-Cyclopropyl-6-iodothieno[3,2-d]pyrimidin-4-amine (Intermediate)
This protocol describes a nucleophilic aromatic substitution at the C4 position. This method is often simpler and avoids the need for expensive palladium catalysts and ligands for this specific step.
-
Materials:
-
This compound (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol (or 2-Propanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (e.g., 1.0 g, 3.1 mmol).
-
Add n-butanol (approx. 10 mL/g of starting material).
-
Add DIPEA (2.0 eq, e.g., 1.07 mL, 6.2 mmol) followed by cyclopropylamine (1.5 eq, e.g., 0.32 mL, 4.65 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate.
-
Protocol 2: Synthesis of 6-(4-Fluorophenyl)-N-cyclopropylthieno[3,2-d]pyrimidin-4-amine (Final Product)
This protocol details the Suzuki-Miyaura cross-coupling at the C6 position. The C-I bond is significantly more reactive than the C-Cl bond in this type of reaction, ensuring high selectivity.[9]
-
Materials:
-
N-Cyclopropyl-6-iodothieno[3,2-d]pyrimidin-4-amine (Intermediate from Protocol 1) (1.0 eq)
-
(4-Fluorophenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq) or a more advanced ligand like SPhos or XPhos.
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add the intermediate (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and the base (2.5 eq).
-
Add the palladium catalyst (0.03 eq) and ligand (0.06 eq).
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe. Degas the solvent by bubbling argon through it for 15-20 minutes prior to use.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final p38 MAPK inhibitor.
-
Biological Evaluation: From Enzyme to Cell
After successful synthesis, the inhibitory activity of the new compounds must be quantified. A tiered approach, starting with a direct enzymatic assay and progressing to a cell-based functional assay, is standard practice.
Protocol 3: In Vitro p38α Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitor's potency.[12]
-
Objective: To determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]
-
Materials:
-
Recombinant human p38α enzyme
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP (at a concentration near the Kₘ for p38α)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (serially diluted in DMSO)
-
Known p38 inhibitor as a positive control (e.g., SB202190)[5]
-
Multi-well plates (e.g., 384-well) and a luminometer
-
-
Procedure (abbreviated):
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a multi-well plate, add the p38α enzyme, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 4: Cellular TNF-α Release Assay
This assay measures the functional downstream effect of p38 MAPK inhibition in a biologically relevant context.[12]
-
Objective: To evaluate the inhibitor's ability to block the production of the pro-inflammatory cytokine TNF-α.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1 monocytes).
-
Lipopolysaccharide (LPS) as a stimulant.
-
Cell culture medium (e.g., RPMI-1640).
-
Test compounds and a positive control.
-
TNF-α ELISA kit.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate for an additional 4-6 hours.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC₅₀ for the inhibition of TNF-α release.
-
Data Presentation and Interpretation
Quantitative data from synthesis and biological assays should be summarized for clear comparison.
| Compound ID | R¹ Group | R² Group | Yield (%) | p38α IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) |
| INH-001 | Cyclopropyl | 4-Fluorophenyl | 65 | 45 | 150 |
| INH-002 | tert-Butyl | 4-Fluorophenyl | 58 | 80 | 225 |
| INH-003 | Cyclopropyl | 2,4-Difluorophenyl | 61 | 25 | 95 |
| INH-004 | Cyclopropyl | 3-Pyridyl | 55 | 65 | 180 |
| SB202190 | - | - | - | 50[5] | 120 |
Table represents hypothetical data for illustrative purposes.
Interpretation: The data allows for the establishment of a structure-activity relationship (SAR). For example, comparing INH-001 and INH-003 suggests that adding a second fluorine to the phenyl ring enhances potency against the p38α enzyme and improves cellular activity. Comparing INH-001 and INH-002 indicates that the smaller cyclopropyl group at R¹ may be preferred over the bulkier tert-butyl group for this series.
Conclusion
This compound is a powerful and strategically designed building block for the synthesis of novel p38 MAPK inhibitors. Its orthogonal reactivity allows for the systematic and efficient construction of diverse chemical libraries through sequential C-N and C-C bond-forming reactions. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating these compounds, from initial chemical reactions to critical biological assays. This approach enables researchers to rapidly explore chemical space and accelerate the discovery of next-generation therapeutics for inflammatory diseases and cancer.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-6-iodothieno[3,2-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic scaffold in their work.[1][2] As a versatile intermediate, particularly in the development of kinase inhibitors, achieving a high-yield, reproducible synthesis is paramount.[3][4]
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common synthetic failures and offer field-proven solutions to overcome them.
Overall Synthetic Workflow
The synthesis of this compound is typically approached as a three-stage process starting from a substituted aminothiophene. Each stage presents unique challenges that can contribute to overall low yield.
Caption: General three-stage synthesis pathway.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Low Yield in Electrophilic Iodination (Stage 2)
This stage is often the most significant bottleneck. The electron-withdrawing nature of the pyrimidinone ring can deactivate the thiophene ring toward electrophilic substitution, leading to sluggish or incomplete reactions.
Q1: My iodination reaction shows very low or no conversion to the 6-iodo product. What are the primary causes and how can I fix this?
A1: Low conversion is typically rooted in three areas: insufficient substrate reactivity, degraded reagents, or suboptimal reaction conditions.[5]
-
Causality—Substrate Reactivity: The thieno[3,2-d]pyrimidin-4-one system is not as electron-rich as a simple thiophene. Electrophilic attack is therefore less favorable and requires carefully chosen, highly active reagents and conditions.
-
Causality—Reagent Purity: Common iodinating agents like Iodine Monochloride (ICl) are highly moisture-sensitive and can decompose over time, losing their potency.[6] N-Iodosuccinimide (NIS) can also degrade, especially if improperly stored.
Troubleshooting & Optimization Protocol:
-
Verify Reagent Quality: Use a freshly opened bottle of the iodinating agent or purify it before use.[6] For ICl, a solution in a dry, inert solvent like dichloromethane is often more stable and easier to handle than the neat reagent.
-
Solvent Choice: The reaction solvent can dramatically influence reactivity. While chlorinated solvents are common, polar aprotic solvents like DMF or acetic acid can sometimes promote the reaction. However, be cautious with solvent reactivity.[7]
-
Consider an Activating Acid: For less reactive substrates, adding a Lewis acid or running the reaction in a strong protic acid (e.g., sulfuric acid) can increase the electrophilicity of the iodine source and promote the reaction.[6][8]
-
Temperature Optimization: While room temperature is a common starting point, gentle heating (40-60 °C) may be required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to check for product degradation at higher temperatures.[5]
Q2: My reaction is messy. I see my desired mono-iodinated product, but also starting material and a second, less polar spot on TLC which I suspect is a di-iodinated byproduct. How can I improve selectivity?
A2: The formation of multiple products points to an issue with reaction control, specifically stoichiometry and temperature.
-
Causality—Stoichiometry & Reactivity: Once the first iodine atom is attached, the ring becomes even more deactivated. However, if the conditions are too forcing or excess iodinating agent is present, a second iodination can occur.
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to your substrate. Begin with 1.0 to 1.1 equivalents of the iodinating agent to favor mono-iodination.[6] Adding the reagent slowly as a solution can also help maintain a low concentration and improve selectivity.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the overall reaction rate and can significantly improve selectivity for the mono-iodinated product.[6]
-
Monitor Closely: Use TLC or LC-MS to track the consumption of starting material and the appearance of products. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
| Parameter | Recommendation for Low Conversion | Recommendation for Poor Selectivity | Rationale |
| Iodinating Agent | Use fresh ICl, NIS, or I₂/HIO₄[8] | Use a less reactive agent if possible | Ensures high reactivity for difficult substrates. |
| Equivalents | 1.2 - 1.5 eq. | 1.0 - 1.1 eq. | Pushes the reaction to completion vs. preventing over-iodination.[6] |
| Temperature | Room Temp to 60 °C | 0 °C to Room Temp | Increases reaction rate vs. slowing the reaction to favor the kinetic product.[6] |
| Additives | Lewis or Brønsted acid (e.g., H₂SO₄) | None | Increases electrophilicity of the iodine source.[8] |
| Monitoring | TLC/LC-MS until SM is consumed | TLC/LC-MS, quench upon SM consumption | Crucial for preventing product degradation or side-product formation. |
Part 2: Poor Yield During POCl₃ Chlorination (Stage 3)
The conversion of the 6-iodothieno[3,2-d]pyrimidin-4-one to the 4-chloro derivative is a critical step for enabling further functionalization via nucleophilic aromatic substitution (SₙAr).[9] While effective, phosphorus oxychloride (POCl₃) is a harsh reagent that can lead to decomposition if not handled correctly.
Q3: My chlorination with POCl₃ results in a low yield of this compound. What are the most common failure points?
A3: Low yields in this step are almost always due to incomplete reaction, product decomposition during the reaction, or product loss during the aggressive workup.
-
Causality—Incomplete Reaction: The starting pyrimidinone may have low solubility in neat POCl₃ at lower temperatures. The reaction often requires heating to proceed effectively.
-
Causality—Decomposition: Thienopyrimidines can be sensitive to the highly acidic and dehydrating conditions of hot POCl₃. Prolonged heating or excessively high temperatures can lead to charring and the formation of intractable side products.[10]
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions: The starting 6-iodothieno[3,2-d]pyrimidin-4-one must be completely dry. Any moisture will rapidly react with POCl₃, quenching the reagent and generating HCl, which can complicate the reaction.
-
Temperature and Time Control: Heat the reaction mixture to reflux (typically around 110-120 °C) and monitor closely by TLC.[10] The reaction is often complete within 3-5 hours. Avoid unnecessarily long reaction times.
-
Use a Tertiary Amine Additive: Adding a small amount of a high-boiling tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction and may allow for lower reaction temperatures or shorter times.[11]
-
Improve Solubility: If solubility is an issue, the reaction can sometimes be run in a high-boiling inert solvent like toluene or dioxane, although using neat POCl₃ is most common.[10]
Q4: I seem to be losing most of my product during the workup. How can I safely and efficiently isolate my product after the POCl₃ reaction?
A4: The workup is critical. Quenching excess POCl₃ is a highly exothermic process that can hydrolyze your desired chloro-product back to the starting material or cause other decomposition if not controlled.
-
Causality—Hydrolysis: The 4-chloro group is an excellent leaving group. In the hot, acidic aqueous conditions generated during an uncontrolled quench, it can be readily displaced by water, reforming the 4-one starting material.
Validated Workup Protocol:
-
Cool the Reaction: After completion, allow the reaction mixture to cool to room temperature.
-
Remove Excess POCl₃: If possible, remove the bulk of the excess POCl₃ under reduced pressure (use a trap and ensure your vacuum pump is suitable for corrosive vapors).
-
Controlled Quench: Very slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring. This dissipates the heat of hydrolysis effectively. Never add water to the POCl₃ mixture.
-
pH Adjustment & Isolation: The resulting solution will be highly acidic. The product often precipitates at this stage. If not, carefully neutralize the solution with a base like solid NaHCO₃ or a cold aqueous NaOH solution until the pH is approximately 7-8.[12]
-
Extraction/Filtration: If the product has precipitated, isolate it by filtration, wash thoroughly with cold water, and dry under vacuum.[11] If it remains in solution, extract it with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.[12][13]
References
- 1. chembk.com [chembk.com]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 8. journals.iau.ir [journals.iau.ir]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Chloro-6-iodothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical heterocyclic intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors, its efficient and clean synthesis is paramount.[1][2] This document provides in-depth troubleshooting guides and FAQs to address common side reactions and experimental challenges, ensuring you can optimize your synthetic route for purity and yield.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the two-step synthesis is consistently low. What are the most common points of failure?
A1: Low yields in this synthesis typically originate from two primary areas: incomplete chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one precursor and hydrolysis of the 4-chloro intermediate during workup. A secondary, but significant, cause can be suboptimal conditions during the iodination step, leading to a mixture of products that are difficult to separate, thus reducing the isolated yield of the desired product. We will address each of these points in the detailed troubleshooting guides below.
Q2: My TLC analysis after the iodination step shows multiple spots close to my product spot. What are these likely impurities?
A2: The most common impurities observed are the starting material (4-chlorothieno[3,2-d]pyrimidine), a di-iodinated byproduct, and potentially a positional isomer of iodination. The relative position of these spots will depend on your TLC system, but generally, the di-iodinated product will be less polar than your desired mono-iodo product. The unreacted starting material will be more polar.
Q3: The this compound product appears to degrade over time, even when stored. What are the best storage practices?
A3: The C4-chloro group makes the molecule susceptible to nucleophilic attack, including by atmospheric moisture. For long-term stability, it is crucial to store the compound in a dark place under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C). Ensure the material is completely dry before storage.
Troubleshooting Guide: Side Reactions & Optimization
This section provides a detailed analysis of specific problems encountered during the synthesis, explaining the underlying chemistry and offering robust solutions.
Problem 1: Incomplete Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one
The conversion of the pyrimidinone to the 4-chloro derivative is a critical step, typically achieved with reagents like phosphorus oxychloride (POCl₃) or an oxalyl chloride/DMF mixture.[2][3] Failure to drive this reaction to completion is a frequent source of low yields and purification difficulties.
Q: My reaction stalls, leaving significant amounts of the starting pyrimidinone. What causes this and how can I fix it?
A: (Causality & Solution) Incomplete chlorination is often due to insufficient reagent activity, inadequate temperature, or the presence of moisture. The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of chloride.
-
Reagent Quality: Phosphorus oxychloride can hydrolyze over time. Using a freshly opened bottle or distilling the POCl₃ before use is highly recommended.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (reflux) to proceed efficiently. Ensure the reaction is heated to the appropriate temperature (typically >100 °C for POCl₃) for a sufficient duration (can be 20-24 hours).[2] Monitor the reaction by TLC until the starting material spot is completely consumed.
-
Catalyst/Additive: The addition of a catalytic amount of N,N-dimethylaniline or a tertiary amine like triethylamine (TEA) can accelerate the reaction.[4][5] These bases can help to neutralize any generated HCl and facilitate the reaction.
-
Anhydrous Conditions: The starting material and solvent must be scrupulously dry. Any water present will consume the chlorinating agent and reduce its effectiveness.
Optimized Protocol for Chlorination
This protocol outlines a robust method for the chlorination step.
-
To a flame-dried, three-neck flask equipped with a reflux condenser and an argon inlet, add thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 10-15 eq) slowly at room temperature.
-
Add N,N-dimethylaniline (0.1 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and stir for 18-24 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Once complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Proceed immediately to the workup described in Problem 2 to avoid hydrolysis.
Problem 2: Hydrolysis of the 4-Chloro Group
The C4 position of the 4-chlorothieno[3,2-d]pyrimidine is highly electrophilic, making it very susceptible to nucleophilic attack by water. This results in the reformation of the thieno[3,2-d]pyrimidin-4(3H)-one, which can happen rapidly during aqueous workup.
Q: During workup, my purified 4-chloro product seems to convert back to the starting material. How can I prevent this hydrolysis?
A: (Causality & Solution) The hydrolysis is a classic nucleophilic aromatic substitution reaction where water acts as the nucleophile. The key to preventing this is to perform the workup under non-aqueous or minimally aqueous conditions at low temperatures.
-
Quenching Method: The traditional method of quenching the reaction mixture by pouring it onto ice water is a major source of hydrolysis. A superior method is to pour the cooled reaction mixture very slowly into a vigorously stirred slurry of crushed ice and a saturated solution of sodium bicarbonate. This neutralizes the acidic environment quickly while keeping the temperature low.
-
Extraction Solvent: Use a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate for extraction. Perform the extractions quickly.
-
Washing: Minimize contact with water. Wash the combined organic layers with ice-cold brine instead of pure water to reduce the water activity.
-
Drying and Evaporation: Dry the organic layer thoroughly with anhydrous magnesium sulfate or sodium sulfate. After filtration, remove the solvent under reduced pressure at a low temperature (<40 °C).
Workflow Diagram: Minimizing Hydrolysis
The following diagram illustrates the critical points in the workflow to prevent hydrolysis of the sensitive 4-chloro product.
Caption: Critical workflow to prevent hydrolysis of the 4-chloro intermediate.
Problem 3: Over-Iodination (Di-iodination)
The synthesis aims for mono-iodination at the C6 position. However, the electron-rich thiophene ring can sometimes undergo a second iodination, leading to a di-iodo byproduct that can be challenging to separate from the desired product.
Q: I'm observing a significant amount of a di-iodinated species in my final product. What conditions favor this side reaction and how can I promote mono-iodination?
A: (Causality & Solution) Over-iodination occurs when the iodinating agent is too reactive or used in excess, and/or the reaction time is too long. The initial mono-iodination product is still sufficiently activated to react a second time. The key is precise stoichiometric control and careful temperature management.
-
Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the iodinating agent (e.g., N-iodosuccinimide, NIS). Accurately weigh all reagents.
-
Rate of Addition: Add the iodinating agent portion-wise or as a solution via syringe pump over a period of time. This keeps the instantaneous concentration of the electrophile low, favoring the more reactive starting material over the mono-iodinated product.
-
Temperature Control: Perform the reaction at a controlled temperature. Often, starting the reaction at 0 °C or even lower and allowing it to slowly warm to room temperature can significantly improve selectivity.[5]
-
Solvent Choice: Acetic acid or sulfuric acid can be used as solvents or co-solvents, as they can modulate the reactivity of the system.[5]
Comparative Table: Iodination Conditions
| Parameter | Condition A (High Over-iodination) | Condition B (Optimized for Mono-iodination) | Rationale for Optimization |
| NIS Equivalents | >1.5 eq | 1.05 eq | Prevents reaction with the less reactive mono-iodo product. |
| Temperature | Room Temp or Reflux | 0 °C to Room Temp | Reduces reaction rate, allowing for greater kinetic selectivity. |
| Addition Method | All at once | Portion-wise over 30 min | Maintains a low concentration of the electrophilic iodinating species. |
| Solvent | Dichloromethane (DCM) | Acetic Acid / DCM | Acetic acid can protonate the pyrimidine nitrogens, slightly deactivating the ring system to prevent a second substitution. |
Reaction Pathway: Mono- vs. Di-iodination
This diagram illustrates the desired reaction pathway versus the competing over-iodination side reaction.
Caption: Synthetic pathways for desired mono-iodination and undesired di-iodination.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Welcome to the technical support resource for the purification of 4-Chloro-6-iodothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic intermediate. As a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors, its purity is paramount for the reliability and success of subsequent synthetic steps.[1][2][3]
This document moves beyond standard protocols to provide a deeper, causality-driven troubleshooting framework. We will address common and complex purification challenges in a practical question-and-answer format, grounded in established chemical principles and field experience.
Part 1: Initial Assessment of the Crude Material
A successful purification strategy begins with a thorough understanding of the crude product. Rushing into a purification technique without this initial analysis is a common cause of low yields and inefficient separation.
Q1: What are the essential first steps before attempting to purify my crude this compound?
Answer: Before any purification, you must characterize your crude material. This provides a baseline for purity and informs your choice of purification method.
-
Visual Inspection: The pure compound is typically a white to off-white crystalline solid.[4] Significant color (e.g., brown, yellow) suggests the presence of polymeric or highly conjugated impurities.
-
Solubility Testing: Test the solubility of a small amount of crude material in various common lab solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Methanol, Water). The pure compound is soluble in solvents like dichloromethane and dimethyl sulfoxide (DMSO) but insoluble in water.[4] This data is critical for selecting a suitable recrystallization solvent or chromatography mobile phase.
-
Thin-Layer Chromatography (TLC): TLC is your most powerful preliminary tool. Run the crude sample in several solvent systems of varying polarity (e.g., 10%, 30%, and 50% Ethyl Acetate in Hexanes). This will reveal:
-
The number of components in your mixture.
-
The polarity of your target compound relative to impurities.
-
An appropriate solvent system for column chromatography.[5]
-
-
Proton NMR (¹H NMR): If possible, take a ¹H NMR spectrum of the crude product. This can help identify major impurities, such as residual solvents or unreacted starting materials, by comparing the spectrum to the known spectrum of the pure product.
Q2: What are the most probable impurities I might encounter in my crude product?
Answer: The impurity profile is highly dependent on the synthetic route. Thieno[3,2-d]pyrimidines are often synthesized by constructing the pyrimidine ring onto a pre-formed thiophene core.[1][2][6]
Common Impurity Classes:
-
Unreacted Starting Materials: Such as the corresponding 3-aminothiophene precursor.
-
Incomplete Cyclization Products: Intermediates from the pyrimidine ring formation.
-
Hydrolysis Products: The 4-chloro group can be susceptible to hydrolysis, especially under basic conditions or on silica gel, to form 6-iodothieno[3,2-d]pyrimidin-4(3H)-one.
-
De-iodinated Species: The iodine atom can sometimes be reductively cleaved, leading to the formation of 4-chlorothieno[3,2-d]pyrimidine.[7]
-
Reagents: Residual coupling agents, bases (e.g., triethylamine), or solvents.
Part 2: Purification by Recrystallization
Recrystallization is a cost-effective and scalable purification technique for crystalline solids. It is the preferred method if a suitable solvent system can be identified.
Q3: How do I determine the best solvent for recrystallizing this compound?
Answer: The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[8] Impurities should either be completely soluble or completely insoluble at all temperatures.
A systematic solvent screening is the most reliable approach.
Experimental Protocol: Recrystallization Solvent Screening
-
Place approximately 10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise from the list below (start with 0.5 mL).
-
Observe solubility at room temperature. If the compound dissolves, the solvent is unsuitable.
-
If it does not dissolve, gently heat the mixture with stirring (e.g., in a hot water bath). Continue adding small portions of the solvent until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. The best solvent will yield a high quantity of pure crystals upon cooling.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | 3.1 | 40 | Often a good solvent, but its low boiling point may limit the solubility difference. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A moderately polar solvent, good candidate. |
| Isopropanol (IPA) | 3.9 | 82 | Can be effective, especially in a mixed system with a non-polar solvent. |
| Acetonitrile (ACN) | 5.8 | 82 | A polar solvent to consider. |
| Toluene | 2.4 | 111 | Higher boiling point may provide a good solubility gradient. |
| Hexanes/Heptane | 0.1 | 69 / 98 | Non-polar; likely to be used as an anti-solvent in a mixed system. |
Troubleshooting Recrystallization
Q4: My product "oiled out" instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.
-
Causality: The compound is coming out of solution before it has a chance to form an ordered crystal lattice. This often happens if the boiling point of the solvent is too high or if the solution is cooled too rapidly.
-
Solutions:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the issue persists, try a lower-boiling point solvent or a mixed solvent system.
-
Q5: My yield is very low after recrystallization. How can I improve it?
Answer: Low yield typically means too much of your product remained in the mother liquor.
-
Causality: This is usually due to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
-
Solutions:
-
During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[8]
-
Ensure the solution is thoroughly cooled. Placing it in an ice bath or even a freezer (if the solvent's freezing point allows) for 30 minutes can significantly increase crystal formation.
-
Consider a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (like DCM or EtOAc) and then slowly add a "poor" or "anti-solvent" (like hexanes) at an elevated temperature until the solution becomes slightly turbid. Clarify with a drop of the good solvent and then cool slowly.[9]
-
Caption: Logic for optimizing a recrystallization protocol.
Part 3: Purification by Column Chromatography
When recrystallization is ineffective due to multiple impurities with similar solubilities, column chromatography is the method of choice.[5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried by a mobile phase.[10][11]
Q6: How do I choose the right mobile phase (eluent) for my column?
Answer: The mobile phase is determined by running analytical TLC plates first. The goal is to find a solvent system that provides good separation between your product and its impurities.
-
The Golden Rule: Aim for a solvent system that gives your target compound, this compound, an Rf value of 0.25 to 0.35 .
-
Rf (Retardation factor): The distance traveled by the spot divided by the distance traveled by the solvent front.
-
An Rf in this range ensures the compound spends enough time on the column to separate from impurities but does not take an excessively long time or an impractically large volume of solvent to elute.[9]
-
-
Procedure:
-
Start with a moderately polar system, such as 20% Ethyl Acetate in Hexanes.
-
Spot your crude material on a TLC plate and develop it in this solvent system.
-
If the Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., switch to 10% EtOAc/Hexanes).
-
If the Rf is too low (<0.2), increase the polarity (e.g., switch to 40% EtOAc/Hexanes).
-
Troubleshooting Column Chromatography
Q7: My compound is streaking on the TLC plate and I'm getting poor separation on the column. What's happening?
Answer: Streaking is often a sign of overloading, interactions with the stationary phase, or poor solubility.
-
Causality & Solutions:
-
Column Overloading: You have loaded too much material for the amount of silica gel used. A general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. Reduce the amount of material loaded.[9]
-
Acidic Compound/Silica Interaction: Silica gel is slightly acidic and can strongly interact with basic compounds, like the pyrimidine nitrogen atoms. This can cause significant tailing.
-
Solution: Add a small amount (0.5-1%) of triethylamine or ammonia to your mobile phase. This will neutralize the acidic sites on the silica and lead to much sharper bands.
-
-
Inappropriate Sample Loading: If the sample is loaded in a solvent that is too polar, it will spread out as a wide band at the top of the column, leading to poor separation from the start.
-
Solution: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it. Better yet, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
-
Caption: Standard workflow for purification by flash column chromatography.
Q8: My product appears to be degrading on the column. The collected fractions are colored, and NMR shows new signals. What can I do?
Answer: This is a significant issue, suggesting the compound is unstable on silica gel. The C-Cl bond on the electron-deficient pyrimidine ring can be susceptible to nucleophilic attack by the silanol groups (Si-OH) on the silica surface, leading to hydrolysis.
-
Causality: The acidic nature of silica gel can catalyze decomposition. The long residence time on the column exacerbates this problem.
-
Solutions:
-
Deactivate the Silica: Use silica gel that has been pre-treated with a base. You can prepare this by washing your silica with your eluent containing 1-2% triethylamine before packing the column.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). You will need to re-optimize your mobile phase using alumina TLC plates.
-
Use a Different Technique: If decomposition persists, avoid adsorptive chromatography. Consider alternatives like preparative HPLC with a C18 (reversed-phase) column, where the stationary phase is non-polar and conditions are often less harsh.[12]
-
Part 4: Post-Purification and Storage
Q9: How do I confirm the purity of my final product and what are the best storage conditions?
Answer: Purity confirmation is essential. Do not rely on a single method.
-
Purity Analysis:
-
TLC: The purified product should show a single spot in multiple solvent systems.
-
Melting Point: A sharp melting point close to the literature value (approx. 178-180 °C) is a good indicator of purity.[4] A broad or depressed melting range suggests impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR should show clean signals corresponding to the structure with no significant impurity peaks.
-
Mass Spectrometry (MS): Should show the correct molecular ion peak.
-
HPLC: Can provide a quantitative measure of purity (e.g., >98%).
-
-
Storage: this compound can be sensitive to light and potentially moisture.[4]
-
Recommended Conditions: Store the compound in an amber vial to protect it from light. Keep it in a cool, dry place, preferably in a desiccator. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.[13]
-
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chembk.com [chembk.com]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. 4-Chloro-6-iodothieno[2,3-d]pyrimidine | 552295-08-6 [sigmaaldrich.com]
Troubleshooting guide for thienopyrimidine synthesis byproducts
Welcome to the technical support center for thienopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: Troubleshooting the 2-Aminothiophene Precursor Synthesis (Gewald Reaction)
The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene precursors required for thienopyrimidine ring formation.[1] However, this multicomponent reaction is not without its challenges. This section addresses common problems encountered during this initial synthetic step.
FAQ 1: I am getting a very low yield of my desired 2-aminothiophene product. What are the likely causes and how can I improve it?
A low yield in the Gewald reaction is a frequent issue and can often be attributed to several factors related to the initial condensation step or the subsequent sulfur addition and cyclization.[2]
Causality and Troubleshooting Steps:
-
Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is a critical equilibrium-driven step.[3]
-
Base Selection: The choice of base is crucial. While morpholine is commonly used, its efficacy can be substrate-dependent. For less reactive ketones, consider screening other bases like piperidine or triethylamine. The basicity of the amine can significantly influence the rate of condensation.[2]
-
Water Removal: This condensation produces water, which can inhibit the reaction. For stubborn substrates, using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product.[2]
-
-
Poor Sulfur Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction.
-
Solvent Choice: The solubility and reactivity of sulfur are enhanced in polar solvents such as ethanol, methanol, or dimethylformamide (DMF).[2]
-
Temperature Optimization: Gently heating the reaction mixture to 40-60 °C can improve the reactivity of sulfur. However, excessive heat can promote side reactions, so careful temperature control is necessary.[2]
-
-
Purity of Reagents: The purity of starting materials is paramount.
-
Carbonyl Compounds: Aldehydes, in particular, can be prone to oxidation to carboxylic acids or polymerization. Ensure your aldehyde is freshly distilled or from a recently opened bottle.
-
Active Methylene Nitriles: These compounds can be susceptible to hydrolysis. Ensure they are stored under anhydrous conditions.
-
Experimental Protocol: Optimizing the Gewald Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Base Addition: Add the base (e.g., morpholine, 1.1 eq) dropwise to the stirred mixture.
-
Reaction Monitoring: Heat the reaction to a gentle reflux (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[2]
FAQ 2: I am observing a significant byproduct with a higher molecular weight than my expected 2-aminothiophene. What could it be and how can I prevent its formation?
A common byproduct in the Gewald reaction is a dimer of the Knoevenagel-Cope intermediate, which can sometimes be the major product under certain conditions.[3]
Mechanism of Dimer Formation:
The Knoevenagel-Cope condensation product, an α,β-unsaturated nitrile, can undergo a Michael addition with another molecule of the deprotonated active methylene nitrile. This is followed by an intramolecular Thorpe-Ziegler cyclization to yield a substituted cyclohexadiene or a related dimeric structure.[3]
Troubleshooting Strategies:
-
Control of Stoichiometry and Addition Rate:
-
Ensure that the stoichiometry of the reactants is carefully controlled.
-
A slow, dropwise addition of the base can help to maintain a low concentration of the reactive intermediates, thus disfavoring dimerization.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes suppress the rate of dimerization relative to the desired sulfur addition and cyclization.
-
-
Choice of Base:
-
The choice of base can influence the equilibrium between the desired reaction and dimerization. Experimenting with different bases (e.g., a less hindered tertiary amine like triethylamine versus a secondary amine like morpholine) may be beneficial.[2]
-
Section 2: Troubleshooting the Thienopyrimidine Ring Cyclization
The cyclization of the 2-aminothiophene precursor is the final key step in forming the thienopyrimidine core. This is often achieved by reacting the 2-aminothiophene-3-carboxamide or -3-carboxylate with a one-carbon source like formamide or formic acid.[4][5]
FAQ 3: My cyclization reaction to form the thieno[2,3-d]pyrimidin-4(3H)-one is incomplete, and I have a significant amount of unreacted 2-aminothiophene precursor remaining. How can I drive the reaction to completion?
Incomplete cyclization is a common hurdle, often due to insufficient reactivity of the cyclizing agent or suboptimal reaction conditions.
Causality and Troubleshooting Steps:
-
Reaction Conditions:
-
Temperature and Time: These cyclizations often require high temperatures (reflux) and extended reaction times. Ensure the reaction is heated sufficiently and for an adequate duration.[4] Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in driving these cyclizations to completion, often with significantly reduced reaction times and improved yields.[6]
-
-
Reagent Reactivity:
-
Formamide vs. Formic Acid: Formamide is a common reagent for this cyclization.[4] However, in some cases, using formic acid or a mixture of formic acid and acetic anhydride can be more effective.
-
Formamide Decomposition: At high temperatures, formamide can decompose.[7] Using a large excess of formamide can help to ensure a sufficient concentration is present throughout the reaction.
-
-
Purity of the 2-Aminothiophene Precursor: Impurities in the starting material from the Gewald reaction can inhibit the cyclization step. Ensure the precursor is sufficiently pure before proceeding.
Experimental Protocol: Cyclization of 2-Aminothiophene-3-carboxamide with Formamide
-
Reaction Setup: In a round-bottom flask, suspend the 2-aminothiophene-3-carboxamide (1.0 eq) in an excess of formamide (e.g., 10-20 equivalents or as the solvent).
-
Heating: Heat the mixture to reflux (typically 180-210 °C) and maintain the temperature for the required time (can range from a few hours to overnight).
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of the product spot.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration and washed with water or ethanol. If the product remains in solution, pouring the reaction mixture into ice-water can induce precipitation.[4]
FAQ 4: I am observing a byproduct that appears to be the hydrolyzed carboxylic acid of my starting 2-aminothiophene-3-carbonitrile. How can I avoid this?
If you are starting with a 2-aminothiophene-3-carbonitrile and attempting a one-pot cyclization with formic acid, premature hydrolysis of the nitrile to the carboxylic acid can be a competing side reaction.[8] The carboxylic acid is generally unreactive towards cyclization under these conditions.
Causality and Mitigation:
-
Reaction Conditions: Acid-catalyzed hydrolysis of nitriles is a well-known reaction.[9] Performing the reaction under strictly anhydrous conditions can help to minimize this side reaction.
-
Two-Step Procedure: A more reliable approach is a two-step procedure:
-
First, convert the 2-aminothiophene-3-carbonitrile to the corresponding 2-aminothiophene-3-carboxamide. This can often be achieved by controlled hydrolysis using conditions such as hydrogen peroxide in a basic medium.
-
Isolate and purify the carboxamide and then proceed with the cyclization reaction as described in FAQ 3. This stepwise approach provides better control and often leads to higher overall yields of the desired thienopyrimidine.[8]
-
Data Summary Table
| Problem | Potential Byproduct(s) | Key Troubleshooting Parameters |
| Low yield in Gewald reaction | Unreacted starting materials | Base selection, temperature, water removal |
| High MW byproduct in Gewald | Dimer of Knoevenagel intermediate | Stoichiometry, rate of addition, temperature |
| Incomplete cyclization | Unreacted 2-aminothiophene | Temperature, reaction time, microwave irradiation |
| Nitrile hydrolysis | 2-Aminothiophene-3-carboxylic acid | Anhydrous conditions, two-step synthesis |
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in reactions with 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Welcome to the technical support center for 4-Chloro-6-iodothieno[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile heterocyclic scaffold in their synthetic campaigns. The primary challenge—and opportunity—with this building block lies in controlling the regioselectivity of subsequent functionalization. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate this challenge and selectively modify either the C6-iodo or the C4-chloro position with confidence.
Core Principles: Understanding the Reactivity Landscape
The key to mastering regioselectivity with this compound is to understand the fundamentally different reactivity profiles of the two halogenated positions.
-
C6-Iodo Position : The Carbon-Iodine bond is weaker and more polarizable than the Carbon-Chlorine bond. This makes it significantly more susceptible to oxidative addition by a low-valent palladium(0) catalyst, which is the requisite first step in most cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The general reactivity trend for halogens in these reactions is I > Br > Cl > F.[1]
-
C4-Chloro Position : This position is electronically activated toward Nucleophilic Aromatic Substitution (SNAr) . The two nitrogen atoms in the pyrimidine ring act as powerful electron-withdrawing groups, polarizing the C4-Cl bond and stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack.[2][3]
This inherent dichotomy in reactivity is the foundation upon which all selective functionalization strategies are built.
References
Technical Support Center: Managing Impurities in Thienopyrimidine Production
Welcome to the Technical Support Center for Thienopyrimidine Synthesis. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of thienopyrimidine-based Active Pharmaceutical Ingredients (APIs). Thienopyrimidines are a vital class of heterocyclic compounds, forming the core of numerous therapeutic agents.[1][2] Ensuring their purity is not merely a matter of quality control; it is a critical determinant of the final drug product's safety and efficacy.[3][4]
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of impurity management. We will explore the origins of common impurities, robust analytical strategies for their detection, and effective methods for their control and removal, all grounded in established scientific principles and regulatory standards.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses fundamental questions regarding the nature and control of impurities in the context of thienopyrimidine synthesis.
Q1: What are the primary sources and types of impurities in large-scale thienopyrimidine synthesis?
A1: Impurities in thienopyrimidine APIs are broadly classified by the International Council for Harmonisation (ICH) Q3A(R2) guidelines into organic impurities, inorganic impurities, and residual solvents.[5][6]
-
Organic Impurities are the most common and structurally diverse. They can include:
-
Starting Materials & Intermediates: Unreacted starting materials or key intermediates that carry through the synthetic sequence.[5]
-
By-products: Compounds formed from competitive or consecutive side reactions. A classic example in thienopyrimidine synthesis, which often starts with a Gewald reaction to form the thiophene ring, is the formation of dimers from the Knoevenagel condensation intermediate.[5][7][8]
-
Degradation Products: Impurities formed by the degradation of the API during manufacturing or storage, often initiated by factors like heat, light, pH, or oxidation.[5][9]
-
Reagents, Ligands, and Catalysts: These are process-related impurities that are not completely removed by work-up and purification procedures.[5]
-
-
Inorganic Impurities derive from the manufacturing process and include reagents, catalysts (e.g., residual palladium from cross-coupling reactions), heavy metals, and inorganic salts.[5][10]
-
Residual Solvents are organic volatile chemicals used during synthesis or purification that are not fully removed.[5] Their control is governed by ICH Q3C guidelines.[6]
Q2: How are regulatory limits for these impurities determined?
A2: Regulatory limits are based on the maximum daily dose of the drug and are defined by ICH guidelines. The key thresholds are:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[5]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This is often 0.10% for a maximum daily dose of ≤ 2g/day.[5][11]
-
Qualification Threshold: The level above which an impurity's biological safety must be established. This is typically 0.15% or 1.0 mg per day total intake (whichever is lower) for a maximum daily dose of ≤ 2g/day.[9]
Any impurity exceeding these thresholds requires rigorous characterization and toxicological assessment to ensure patient safety.[9]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg TDI |
| > 2 g/day | 0.03% | 0.05% | 0.05% or 1.0 mg TDI |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. TDI = Total Daily Intake. Data sourced from ICH Harmonised Tripartite Guideline.[5] |
Section 2: Troubleshooting Guide - Common Scenarios & Solutions
This section provides practical, cause-and-effect solutions to specific problems encountered during thienopyrimidine production.
Q3: We are observing a persistent, unknown peak at a relative retention time (RRT) of ~1.2 in our reverse-phase HPLC analysis of a thieno[2,3-d]pyrimidine product. What is its likely identity and how can we control it?
A3: An impurity eluting later than the main peak (RRT > 1) is typically less polar. In the context of many thienopyrimidine syntheses, a common culprit is an N-acylated or N-alkylated by-product on the pyrimidine ring, or an incompletely cyclized intermediate .
-
Causality: Many syntheses build the pyrimidine ring onto a 2-aminothiophene precursor using reagents like formamide, urea, or isothiocyanates.[12][13] If the reaction temperature is too high or reaction time is too long, or if excess acylating/alkylating agent is used, a second acylation/alkylation can occur on a nitrogen atom of the newly formed pyrimidine ring. Alternatively, if cyclization is incomplete, a thiourea or formamide intermediate may persist.
-
Troubleshooting Workflow:
Troubleshooting workflow for an unknown, less polar impurity. -
Recommended Actions:
-
Characterization: Perform LC-MS analysis to get the molecular weight of the impurity.[11][14] This is the fastest way to hypothesize a structure. For definitive identification, isolate the impurity using preparative HPLC and perform NMR spectroscopy.[14]
-
Process Optimization: Re-evaluate the stoichiometry of your cyclization reagent. A slight excess is often needed, but a large excess can promote side reactions. Carefully control the reaction temperature and time to find the optimal balance between reaction completion and by-product formation.
-
Purification: If the impurity level remains high, recrystallization is often effective.[14][15] Experiment with a solvent/anti-solvent system where the API has moderate solubility at high temperature and low solubility at room temperature, while the impurity remains in the mother liquor. Common solvents for thienopyrimidines include ethanol, isopropanol, and ethyl acetate.
-
Q4: Our final API batch has a distinct yellow to brown color, even though the HPLC purity is >99.5%. What causes this and how can we remove it?
A4: Color in a highly pure API often originates from trace levels of highly chromophoric (color-causing) impurities that may be present below standard detection limits or co-elute with the main peak.
-
Causality:
-
Oxidation Products: The sulfur atom in the thiophene ring can be susceptible to oxidation, leading to sulfoxides or sulfones, which can be colored. This is often exacerbated by exposure to air and light during drying or storage.
-
Residual Metals: Trace transition metals (e.g., palladium, iron) from catalysts or reactors can form colored complexes with the heterocyclic API.
-
Polynuclear or Conjugated By-products: Minor side reactions can sometimes lead to highly conjugated systems which absorb visible light.
-
-
Recommended Actions:
-
Diagnosis: First, test for residual metals using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If metals are present, a metal scavenger (e.g., silica-functionalized thiourea) can be used during the work-up.
-
Decolorization: Perform a charcoal treatment. Add a small amount (e.g., 1-2% w/w) of activated carbon to a solution of the API, heat gently for a short period (15-30 minutes), and then filter through a fine filter aid like Celite®. Caution: Overuse of charcoal can lead to significant yield loss due to adsorption of the product.
-
Preventative Measures: Ensure all late-stage synthesis and isolation steps are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Protect the material from light during processing and storage.[16]
-
Q5: We are struggling to reduce residual starting material (a 2-aminothiophene derivative) to below the 0.10% ICH identification threshold. What strategies can we employ?
A5: High levels of residual starting material indicate an incomplete reaction. The key is to drive the reaction to completion or effectively remove the unreacted material.
-
Causality: The cyclization step to form the pyrimidine ring can be an equilibrium process or kinetically slow. Insufficient heating, inadequate reaction time, or poor mixing in a large-scale reactor can all lead to incomplete conversion. The 2-aminothiophene starting material may also be sterically hindered, slowing the reaction.
-
Recommended Actions:
-
Process Optimization:
-
Temperature/Time Study: Methodically increase the reaction temperature or time and monitor the consumption of the starting material by in-process control (IPC) HPLC.
-
Reagent Stoichiometry: A modest increase in the cyclizing agent (e.g., from 1.1 eq to 1.3 eq) can help drive the reaction to completion.
-
Catalyst: Some cyclizations benefit from an acid or base catalyst. A small-scale screen of catalysts could reveal a more efficient system.
-
-
Purification Strategies:
-
Reactive Wash: If the starting material has a basic amine and the product does not (or is much less basic), an acidic wash (e.g., with dilute HCl or citric acid) during work-up can extract the unreacted starting material into the aqueous phase.
-
Recrystallization: This is a highly effective method for removing impurities with different solubility profiles.[17] A well-developed crystallization process should be able to purge the more soluble starting material.
-
Decision tree for managing residual starting material. -
Section 3: Key Experimental Protocols
Here we provide detailed methodologies for critical experiments in impurity management.
Protocol 1: HPLC Method Development for Impurity Profiling
Objective: To develop a stability-indicating HPLC method capable of separating the main thienopyrimidine API from all potential process-related impurities and degradation products.
Methodology:
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient:
-
Time 0 min: 5% B
-
Time 25 min: 95% B
-
Time 30 min: 95% B
-
Time 31 min: 5% B
-
Time 35 min: 5% B
-
Flow Rate: 1.0 mL/min
-
Detection: UV Diode Array Detector (DAD) to assess peak purity and select the optimal wavelength (typically the λmax of the API).
-
-
Forced Degradation Study: To ensure the method is "stability-indicating," subject a sample of the API to stress conditions (acid, base, peroxide, heat, light) as per ICH Q1A guidelines. Analyze the stressed samples to ensure that all degradation products are baseline-resolved from the main peak and each other.
-
Method Optimization: Adjust the gradient slope, temperature, and mobile phase pH to achieve optimal resolution (Rs > 1.5) for all known impurities and degradants.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Lab-Scale Recrystallization for Purification
Objective: To remove a specific, less-soluble impurity from a final thienopyrimidine API.
Methodology:
-
Solvent Selection: Through small-scale solubility testing, identify a solvent system (single solvent or mixture) in which the API is sparingly soluble at room temperature but highly soluble at reflux, while the target impurity has the opposite solubility profile (or is much more soluble).
-
Procedure: a. Charge the impure API (e.g., 10 g) to a round-bottom flask equipped with a condenser and magnetic stirrer. b. Add the primary solvent in portions at reflux until a clear, homogeneous solution is obtained. Note the volume of solvent used. c. If the impurity is less soluble, perform a hot filtration to remove it. d. Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. e. Further cool the flask in an ice bath for 1 hour to maximize yield. f. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. g. Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Analyze the purified material and the mother liquor by HPLC to determine the purity of the product and confirm the successful purging of the impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. toref-standards.com [toref-standards.com]
- 4. veeprho.com [veeprho.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. lejan-team.com [lejan-team.com]
- 10. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pharmatimesofficial.com [pharmatimesofficial.com]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction parameters for substituted thienopyrimidine synthesis
Welcome to the Technical Support Center for the synthesis and optimization of substituted thienopyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Thienopyrimidines, as bioisosteres of purines, are prevalent in numerous pharmacologically active compounds, making their efficient synthesis a critical task.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format. Our goal is to explain the causality behind experimental choices, helping you rationalize your observations and make informed decisions to optimize your reaction parameters.
Section 1: Foundational Knowledge - The Synthetic Strategy
A predominant and versatile strategy for synthesizing substituted thienopyrimidines involves a two-stage process:
-
Stage 1: Gewald Reaction. Formation of a polysubstituted 2-aminothiophene core. This multicomponent reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4]
-
Stage 2: Pyrimidine Ring Annulation. Cyclization of the 2-aminothiophene intermediate with a suitable one-carbon or carbon-nitrogen synthon to form the fused pyrimidine ring.[5][6]
The overall workflow is depicted below. Understanding the distinct challenges at each stage is key to successful optimization.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the optimization process.
Q1: I am starting a new thienopyrimidine synthesis. Which reaction parameters should I screen first?
A: For a typical Gewald-then-cyclization route, focus your initial screening on the most critical parameters of each stage.
-
For the Gewald Reaction (Stage 1): The choice of base catalyst is paramount. Secondary amines like morpholine or piperidine are common and effective.[7] The reaction is also sensitive to temperature . A gentle heat (40-60 °C) is often sufficient to improve the solubility and reactivity of sulfur without promoting side reactions.[7]
-
For the Pyrimidine Annulation (Stage 2): The nature of your cyclizing agent (e.g., formamide, orthoformate, isothiocyanate) is the primary determinant. Subsequently, solvent and temperature are critical. Some cyclizations work well under solvent-free conditions at high temperatures (100-140 °C), while others require a high-boiling solvent like dioxane or dichloroethane (DCE).[6][8]
Q2: My 2-aminothiophene-3-carbonitrile starting material appears unstable and darkens over time. How should I handle it?
A: 2-aminothiophene derivatives, particularly those with electron-donating groups, can be susceptible to oxidation and polymerization, leading to discoloration.
-
Storage: Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer).
-
Purity: Ensure the material is pure before use. Impurities can catalyze decomposition. If necessary, recrystallize from a suitable solvent like ethanol.
-
Usage: For best results, use the 2-aminothiophene intermediate as quickly as possible after its synthesis and purification. Some protocols even proceed with the crude material directly into the next step, although this can complicate the final purification.
Q3: What is the role of the solvent in the Gewald reaction and the subsequent cyclization?
A: The solvent plays multiple critical roles:
-
Solubility: It must effectively dissolve the starting materials, particularly the elemental sulfur in the Gewald reaction. Polar solvents like ethanol, methanol, or DMF are generally preferred for this reason.[7]
-
Reaction Rate: The solvent polarity can influence the rate of both the initial Knoevenagel-Cope condensation and the final cyclization. A solvent screen is often a valuable optimization step.[6]
-
Temperature Control: The boiling point of the solvent dictates the maximum temperature achievable at atmospheric pressure, which is a key parameter for driving reactions to completion.
Q4: Are microwave-assisted reactions beneficial for thienopyrimidine synthesis?
A: Yes, microwave irradiation can be highly advantageous. It often leads to dramatically reduced reaction times (from hours to minutes), improved yields, and can facilitate reactions that are sluggish under conventional heating.[9] Both the Gewald step and various cyclization methods have been successfully adapted to microwave conditions.
Section 3: Detailed Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental issues.
Problem 1: Low or No Product Yield
Low conversion is one of the most common challenges. The following decision tree can help diagnose the root cause, whether it originates from the initial Gewald reaction or the final cyclization step.
In-Depth Analysis for Low Yield:
-
Inefficient Knoevenagel-Cope Condensation (Gewald Stage): This initial condensation between the carbonyl compound and the active nitrile is base-catalyzed and produces water. If this step is slow, the entire sequence stalls.
-
Poor Sulfur Reactivity (Gewald Stage): Elemental sulfur (S8) must be activated to participate in the reaction.
-
Causality & Solution: Sulfur has poor solubility in many organic solvents. Polar solvents like DMF or ethanol enhance its solubility and reactivity. Gentle heating helps, but excessive temperatures can lead to side reactions like dimerization.[7]
-
-
Suboptimal Cyclization Conditions (Annulation Stage): The energy barrier for the ring-closing step can be high.
-
Causality & Solution: This step is highly dependent on the substrate and the cyclizing agent. A systematic optimization of solvent and temperature is often required. As shown in the table below for a specific cyclization with POCl₃, changing the solvent from toluene to DCE can dramatically increase the yield and reduce reaction time.[6]
-
Table 1: Effect of Solvent and Temperature on a Thieno[3,2-d]pyrimidinone Cyclization [6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 45 | 5 | 42 |
| 2 | Dichloroethane (DCE) | 80 | 2 | 79 |
| 3 | Dioxane | 100 | 8 | 77 |
| 4 | Toluene | 120 | 20 | 28 |
| 5 | Solvent-free | 100 | 3 | 68 |
| 6 | Solvent-free | 140 | 2 | 81 |
This table is adapted from data presented by Al-Warhi, T., et al. (2024) and illustrates the significant impact of reaction conditions on product yield.[6]
Problem 2: Formation of Significant Side Products
The presence of persistent impurities complicates purification and reduces the yield of the desired product.
Q: My crude NMR shows multiple unexpected signals. What are the likely side products and how can I prevent them?
A: Side product formation is common and understanding the potential pathways is key to suppression.
-
Unreacted Knoevenagel-Cope Intermediate:
-
Identification: You may observe signals corresponding to the α,β-unsaturated nitrile, which is the intermediate formed before sulfur addition and cyclization in the Gewald reaction.
-
Causality: This indicates that the sulfur addition or the subsequent ring-closing is the rate-limiting step.
-
Mitigation: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization. You may need to increase the temperature slightly or prolong the reaction time after the initial condensation appears complete by TLC.[7]
-
-
Dimerization/Polymerization:
-
Identification: Often results in a complex mixture of high molecular weight species or an intractable baseline in the NMR.
-
Causality: The starting materials or reactive intermediates can undergo self-condensation, especially at high concentrations or temperatures.
-
Mitigation: Try adjusting the concentration of reactants (running the reaction under more dilute conditions) or modifying the rate of addition of a key reagent.[7]
-
-
Hydrolysis of Nitrile/Ester Groups:
-
Identification: Appearance of carboxylic acid or amide signals in the NMR/IR, and corresponding mass peaks in MS.
-
Causality: If the reaction or workup conditions are strongly acidic or basic and aqueous, the nitrile or ester functionalities on the thiophene ring can be hydrolyzed.
-
Mitigation: Use anhydrous conditions where possible. During workup, perform aqueous washes quickly and with cooled solutions. Neutralize the reaction mixture carefully, avoiding extremes of pH.
-
Problem 3: Difficult Product Purification
Thienopyrimidines often contain multiple heteroatoms, making them polar and sometimes challenging to purify.
Q: My product is a polar solid that streaks on silica gel TLC and is difficult to crystallize. What purification strategies can I employ?
A: Standard silica gel chromatography and crystallization can be challenging for polar, nitrogen-containing heterocycles.
-
Chromatography Modifications:
-
Deactivate Silica: Streaking on silica gel is often due to strong interactions between the basic nitrogen atoms of your compound and acidic silanol groups on the stationary phase. Pre-treating your silica with a small amount of triethylamine or ammonia in the eluent (e.g., 0.5-1% of the total volume) can neutralize these active sites and lead to much better peak shapes.
-
Alternative Stationary Phases: If silica fails, consider alumina (basic or neutral) or reverse-phase chromatography.
-
HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase with a primarily organic mobile phase, providing good retention for compounds that are unretained in reverse-phase.[10]
-
-
Crystallization Strategies:
-
Solvent Screening: A broad screen of solvents is essential. Good single solvents for polar compounds include ethanol, methanol, isopropanol, or acetonitrile.
-
Solvent/Anti-Solvent Systems: If a single solvent doesn't work, use a solvent/anti-solvent system. Dissolve your compound in a minimum amount of a good (polar) solvent (e.g., DMF, DMSO, methanol) and then slowly add an anti-solvent (a solvent in which your compound is insoluble, e.g., water, diethyl ether, hexanes) until turbidity persists. Allowing this mixture to stand can induce crystallization.[10]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Section 4: Experimental Protocols
The following are representative, detailed methodologies for the synthesis of a substituted thienopyrimidine.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)[11]
This protocol describes the first stage: the formation of the 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Stir the mixture to form a suspension.
-
Add morpholine (0.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude solid from ethanol to yield the pure 2-aminothiophene product.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidin-4(3H)-one (Pyrimidine Annulation)[9]
This protocol describes the second stage: the cyclization of the intermediate with formamide.
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)
-
Formamide
Procedure:
-
In a 50 mL round-bottom flask, combine the 2-aminothiophene intermediate (1.0 eq) with an excess of formamide (approx. 10-20 eq).
-
Heat the mixture to reflux (approx. 210 °C) under a nitrogen atmosphere. The reaction can be vigorous, so controlled heating is advised.
-
Maintain the reflux for 14-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will often precipitate directly from the formamide.
-
Add water to the mixture to fully precipitate the product and dilute the formamide.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF if necessary.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
The Strategic Advantage of 4-Chloro-6-iodothieno[3,2-d]pyrimidine in Kinase Inhibitor Discovery: A Comparative Guide
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of oncology and inflammation research, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. The choice of the initial chemical scaffold is a critical determinant of the ultimate success of a drug discovery campaign. This guide provides an in-depth, objective comparison of 4-Chloro-6-iodothieno[3,2-d]pyrimidine , a highly versatile precursor, against other established kinase inhibitor scaffolds such as quinazolines, pyrazolopyrimidines, and indoles. By examining synthetic accessibility, chemical versatility, and the resulting biological activity of their derivatives, we aim to equip researchers with the critical insights needed to make informed decisions in the rational design of next-generation kinase inhibitors. This analysis is supported by experimental data from peer-reviewed literature and provides detailed, actionable protocols for key synthetic transformations.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to the native purine ring system, a fundamental component of nucleic acids, allows it to effectively mimic adenine and compete for the ATP-binding site of a wide array of protein kinases. This bioisosteric relationship makes the thieno[3,2-d]pyrimidine scaffold a "privileged structure" in drug discovery, pre-validated by nature for interaction with key biological targets.
The subject of this guide, this compound, represents a particularly strategic starting point for the synthesis of diverse kinase inhibitor libraries. The differential reactivity of the chloro and iodo substituents provides orthogonal handles for a variety of chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold.
Comparative Analysis of Kinase Inhibitor Precursors
The selection of a core scaffold is a pivotal decision in the early stages of drug discovery. Here, we compare this compound with other widely used kinase inhibitor precursors, focusing on synthetic tractability, chemical versatility, and the biological potency of the resulting inhibitors.
Synthetic Accessibility and Versatility
The true power of a precursor lies in its ability to be readily synthesized and subsequently elaborated into a diverse library of analogs.
| Precursor Scaffold | Key Synthetic Features | Advantages | Disadvantages |
| This compound | Multi-step synthesis from thiophene derivatives. Key steps include cyclization to form the pyrimidinone, followed by chlorination and iodination. | Orthogonal reactivity of chloro and iodo groups allows for sequential and site-selective modifications (e.g., SNAr at C4, Suzuki/Sonogashira at C6). | Multi-step synthesis can be lower yielding compared to some other scaffolds. |
| 4-Chloroquinazoline | Typically synthesized from anthranilic acid derivatives. A common route involves cyclization with formamide followed by chlorination with reagents like POCl₃ or SOCl₂.[1][2][3] | Readily available starting materials and well-established, scalable synthetic routes. | Limited points for diversification compared to the di-functionalized thienopyrimidine. |
| Chloropyrazolopyrimidine | Often prepared via condensation of a 3-aminopyrazole with a β-dicarbonyl compound, followed by chlorination. | High degree of structural diversity achievable through variation of both the pyrazole and dicarbonyl starting materials. | Synthesis of substituted aminopyrazoles can be complex. |
| Halogenated Indoles | Synthesized through various classical indole syntheses (e.g., Fischer, Bischler) followed by regioselective halogenation. | Commercially available in a wide variety of substitution patterns. The indole nitrogen offers an additional site for modification. | Can be prone to side reactions under certain coupling conditions. |
Causality Behind Synthetic Choices: The choice of a synthetic route is often dictated by the desired substitution pattern and the need for regiochemical control. For this compound, the multi-step approach is necessary to install the specific arrangement of functional groups that allows for controlled, stepwise diversification. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the derivatization of these precursors due to their broad functional group tolerance and reliability in forming C-C bonds, which are crucial for exploring structure-activity relationships (SAR).
Chemical Derivatization Potential
The true value of a precursor is unlocked through its derivatization. The diagram below illustrates the key reaction pathways for elaborating the this compound scaffold.
Caption: Derivatization pathways of this compound.
This dual reactivity allows for the creation of extensive libraries of compounds with diverse functionalities at both the C4 and C6 positions, a significant advantage for thorough SAR exploration.
Performance in Kinase Inhibition: A Quantitative Comparison
Ultimately, the success of a precursor is measured by the biological activity of the inhibitors it produces. The following table presents a comparative summary of the half-maximal inhibitory concentrations (IC₅₀) of kinase inhibitors derived from different scaffolds against various kinase targets. It is important to note that direct head-to-head comparisons under identical assay conditions are not always available in the literature; however, this curated data provides a valuable snapshot of the potential of each scaffold.
| Scaffold | Kinase Target | Compound Example | IC₅₀ (nM) | Reference |
| Thieno[3,2-d]pyrimidine | PI3Kα | GDC-0941 derivative | 17 | [4] |
| Thieno[3,2-d]pyrimidine | RIPK2 | HY3 | 11 | [5] |
| Thieno[2,3-d]pyrimidine | EGFRWT | Compound 5b | 37.19 | [6] |
| Quinazoline | EGFR | Gefitinib | 2-37 | [7] |
| Quinazoline | VEGFR-2 | Vandetanib | 40 | [7] |
| Pyrazolopyrimidine | BTK | Ibrutinib | 0.5 | [8] |
| Indole | Pim-1 | Compound 43 | 10 | [8] |
Insights from the Data: The thieno[3,2-d]pyrimidine scaffold has demonstrated its capability to produce highly potent inhibitors against a range of kinase targets, with IC₅₀ values in the low nanomolar range. This performance is comparable to, and in some cases exceeds, that of inhibitors derived from other well-established scaffolds. The versatility of the thienopyrimidine core allows for fine-tuning of selectivity and potency, as evidenced by the development of inhibitors for diverse kinases like PI3K and RIPK2.
Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, step-by-step protocols for key synthetic transformations involving the thieno[3,2-d]pyrimidine scaffold.
Synthesis of the 4-Chlorothieno[3,2-d]pyrimidine Core
Protocol 1: General Procedure for the Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one
This protocol is adapted from established procedures for the chlorination of similar heterocyclic systems.[9]
Materials:
-
6-substituted-thieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Acetonitrile (CH₃CN) or another suitable high-boiling solvent
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 6-substituted-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (5.0-10.0 eq).
-
If required, add a catalytic amount of N,N-dimethylaniline (0.1-0.5 eq).
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-18 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the 4-chloro-6-substituted-thieno[3,2-d]pyrimidine.
Derivatization of the 4-Chlorothieno[3,2-d]pyrimidine Core
The following protocols detail two of the most powerful methods for diversifying the 4-chlorothienopyrimidine scaffold.
Caption: A typical synthetic workflow for creating kinase inhibitors.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This protocol describes a general procedure for the reaction of a 4-chlorothienopyrimidine with an amine.[3]
Materials:
-
4-Chloro-6-substituted-thieno[3,2-d]pyrimidine
-
Desired amine (primary or secondary)
-
Base (e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., DMSO, THF, EtOH)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed vial, dissolve the 4-chloro-6-substituted-thieno[3,2-d]pyrimidine (1.0 eq) and the desired amine (1.0-1.2 eq) in the chosen solvent.
-
Add the base (1.0-2.0 eq).
-
Heat the reaction mixture to a temperature between 70 °C and 120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-6-substituted-thieno[3,2-d]pyrimidine.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6 Position
This protocol outlines a general method for the palladium-catalyzed coupling of a 6-iodothienopyrimidine with a boronic acid.
Materials:
-
4-Substituted-6-iodothieno[3,2-d]pyrimidine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add the 4-substituted-6-iodothieno[3,2-d]pyrimidine (1.0 eq), the boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.10 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 4-substituted-6-aryl/heteroaryl-thieno[3,2-d]pyrimidine.
Signaling Pathways and Mechanism of Action
Kinase inhibitors derived from these precursors typically function by competitively binding to the ATP pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. The MAPK/ERK pathway is a common target for such inhibitors.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Outlook
This compound stands out as a premier precursor for the synthesis of novel kinase inhibitors. Its key advantages lie in the orthogonal reactivity of its chloro and iodo substituents, which enables a highly versatile and systematic approach to the exploration of structure-activity relationships. While its synthesis may be more complex than that of some other scaffolds, the unparalleled flexibility it offers in molecular design provides a significant strategic advantage in the quest for potent and selective kinase inhibitors. The data presented in this guide demonstrates that thienopyrimidine-based inhibitors are highly competitive in terms of their biological activity. As our understanding of the kinome and the molecular drivers of disease continues to expand, the strategic application of versatile precursors like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. soci.org [soci.org]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Biological Efficacy of 4-Chloro-6-iodothieno[3,2-d]pyrimidine Derivatives
In the intricate landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, a versatile blueprint for the design of potent and selective therapeutic agents. Its structural analogy to the native purine bases allows it to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases. This guide provides an in-depth, objective comparison of 4-Chloro-6-iodothieno[3,2-d]pyrimidine derivatives, dissecting their biological efficacy with a particular focus on their anticancer and antimicrobial potential. We will delve into the experimental data that underpins their activity, explore their mechanisms of action, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The strategic placement of a chlorine atom at the 4-position and an iodine atom at the 6-position of the thieno[3,2-d]pyrimidine core is not arbitrary. The chlorine at C4 is a crucial feature, often enhancing the molecule's interaction with target proteins and contributing significantly to its antiproliferative effects.[1][2] The iodine at C6, a bulky and lipophilic halogen, offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity. While specific biological data for derivatives bearing this exact 4-chloro-6-iodo substitution pattern is emerging, this guide will draw comparisons with structurally related thieno[3,2-d]pyrimidine analogs to highlight the therapeutic promise of this specific substitution.
A Comparative Analysis of Anticancer Efficacy
The anticancer potential of thieno[3,2-d]pyrimidine derivatives is a focal point of extensive research. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5]
Targeting the Angiogenic Switch: VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key regulator of this process, and its inhibition is a validated strategy in cancer therapy. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[4][6]
One notable study reported a series of thieno[2,3-d]pyrimidine derivatives with significant VEGFR-2 inhibitory activity. Compound 17f from this series exhibited an impressive IC50 value of 0.23 µM against VEGFR-2, comparable to the approved drug Sorafenib.[4] This compound also demonstrated potent cytotoxicity against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines with IC50 values of 2.80 µM and 4.10 µM, respectively.[4] Another study highlighted compound 6b as a potent VEGFR-2 inhibitor with an IC50 of 53.63 nM, which translated to strong cytotoxicity against MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines (IC50 values of 5.91 µM and 7.16 µM, respectively).
While these examples are from the thieno[2,3-d]pyrimidine scaffold, the shared pharmacophoric features suggest that this compound derivatives could be promising candidates for VEGFR-2 inhibition. The 4-chloro substitution is often a key feature in potent kinase inhibitors, and the 6-iodo group provides a vector for introducing moieties that can further enhance binding to the VEGFR-2 active site.
Disrupting Proliferation Signals: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. Its overexpression and mutation are common in various cancers, leading to uncontrolled cell growth and proliferation. Thieno[3,2-d]pyrimidine derivatives have been investigated as EGFR inhibitors.
A study on new thieno[3,2-d]pyrimidine-based derivatives identified several compounds with remarkable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the sub-micromolar range (0.43-1.31 µM).[3] Another research effort focusing on pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as inhibitors of the drug-resistant EGFRL858R/T790M mutant identified compound B1 with an IC50 of 13 nM against the mutant kinase.[7] This highlights the potential of the thieno[3,2-d]pyrimidine scaffold in overcoming acquired resistance to current EGFR-targeted therapies.
The 4-chloro group in the target scaffold of this guide is a key element for potent EGFR inhibition, as it can form crucial hydrogen bonds within the kinase's active site. The 6-iodo substituent allows for the introduction of various groups that can occupy the hydrophobic pocket of the ATP-binding site, potentially leading to highly potent and selective EGFR inhibitors.
Table 1: Comparative Anticancer Activity of Thieno[3,2-d]pyrimidine and Related Derivatives
| Compound ID | Scaffold | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 17f | Thieno[2,3-d]pyrimidine | VEGFR-2 | HCT-116 | 2.80 | [4] |
| HepG2 | 4.10 | [4] | |||
| 6b | Thieno-pyrimidine | VEGFR-2 | MDA-MB-231 | 5.91 | |
| MCF-7 | 7.16 | ||||
| 3c, 5b, 5c, 9d, 10, 11b, 13 | Thieno[3,2-d]pyrimidine | - | MCF-7, MDA-MB-231 | 0.43 - 1.31 | [3] |
| B1 | Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | H1975 | - | [7] |
Broadening the Spectrum: Antimicrobial Efficacy
Beyond their anticancer properties, thieno[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents. The rise of antibiotic-resistant bacteria necessitates the development of new classes of antibacterial drugs, and this scaffold has demonstrated activity against both Gram-positive and Gram-negative bacteria.
One study on halogenated thieno[3,2-d]pyrimidines revealed selective activity against several fungi.[1] Another report on thieno[2,3-d]pyrimidinedione derivatives showed potent activity against multi-drug resistant Gram-positive organisms, including MRSA, with MIC values in the range of 2–16 mg/L.[8] While specific data for this compound derivatives is not yet abundant, the presence of halogens in the structure is often associated with enhanced antimicrobial activity.[9] Further investigation into the antimicrobial spectrum of this specific class of compounds is warranted.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are paramount. Below are step-by-step methodologies for key assays used to evaluate the biological efficacy of this compound derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Kinase Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Methodology:
-
Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) for tyrosine kinases).
-
Kinase Reaction: Add the kinase, ATP, and the test compound at various concentrations to the wells. Incubate to allow the kinase reaction to proceed.
-
Detection: Add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: Add a chromogenic substrate for the enzyme and measure the resulting color change using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: Workflow for the evaluation of anticancer activity.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer and antimicrobial agents. The existing body of research on related thieno[3,2-d]pyrimidine derivatives strongly suggests that compounds bearing this specific substitution pattern will exhibit potent biological activities. The 4-chloro group is a well-established contributor to kinase inhibitory potency, while the 6-iodo group offers a versatile handle for synthetic elaboration to optimize efficacy and selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include screening against a broad panel of cancer cell lines and microbial strains to determine their spectrum of activity. Mechanistic studies to elucidate their specific molecular targets and signaling pathways will be crucial for their rational development as therapeutic agents. The data presented in this guide provides a solid foundation and a comparative framework to guide these future investigations.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Thieno[3,2-d]pyrimidine Analogs: From a Versatile Scaffold to Potent In Vitro and In Vivo Activity
This guide provides an in-depth comparative analysis of thieno[3,2-d]pyrimidine analogs, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry for its diverse biological activities.[1] We will explore how the strategically functionalized intermediate, 4-Chloro-6-iodothieno[3,2-d]pyrimidine, serves as a versatile starting point for the synthesis of potent and selective modulators of key biological pathways. This document synthesizes data from various in vitro and in vivo studies to offer a clear comparison of analog performance, supported by detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The thieno[3,2-d]pyrimidine core, a bicyclic system combining a thiophene and a pyrimidine ring, is considered a "privileged scaffold" in drug discovery.[1] Its structural features allow for broad-spectrum biological activity, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
The power of this scaffold is fully realized through the strategic design of intermediates like this compound. This molecule is specifically engineered for synthetic versatility, offering two distinct and reactive sites for modification:
-
The 4-position Chloro Group: This site is highly susceptible to nucleophilic aromatic substitution, enabling the straightforward introduction of various amine-containing fragments, a common feature in many kinase inhibitors.[3][4]
-
The 6-position Iodo Group: This site is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the installation of a wide array of aryl, heteroaryl, or alkyl groups to fine-tune potency, selectivity, and physicochemical properties.[3]
This dual reactivity allows for the systematic and efficient generation of large libraries of diverse analogs for biological screening and lead optimization.
Caption: Synthetic utility of the 4-chloro-6-iodo scaffold.
Comparative In Vitro Analysis of Thieno[3,2-d]pyrimidine Analogs
The synthetic versatility of the scaffold has led to the development of potent inhibitors against several important therapeutic targets, primarily protein kinases, which are often dysregulated in diseases like cancer and inflammation.
Potency and Selectivity as Kinase Inhibitors
Thieno[3,2-d]pyrimidine derivatives have demonstrated potent inhibitory activity against multiple kinase families. The nature of the substituents at the C4 and C6 positions is critical for determining both potency and selectivity.
| Analog ID | Target Kinase(s) | IC₅₀ (nM) | Cancer Cell Line(s) | Key Findings | Reference |
| Compound 36 | CDK7 | Potent (not specified) | TNBC Xenograft Model | Highly selective CDK7 inhibitor with good in vitro activity and metabolic stability. | [5] |
| Compound B1 | EGFRL858R/T790M | 13 | H1975 (NSCLC) | Showed >76-fold selectivity for mutant EGFR over wild-type (WT). | [6] |
| Compound 11b | EGFR | 0.43 (MCF-7) | MCF-7, MDA-MB-231 | Displayed remarkable antiproliferative activity and downregulated EGFR expression. | [7] |
| HY3 | RIPK2 | 11 | N/A (Biochemical) | Developed as a potent and selective anti-inflammatory agent. | [8] |
Expertise & Experience: Causality Behind Experimental Choices The development of compounds like B1 highlights a key strategy in modern oncology: targeting mutant kinases.[6] EGFRL858R/T790M is a drug-resistant mutation found in non-small cell lung cancer (NSCLC).[6] Researchers specifically designed and screened thieno[3,2-d]pyrimidine analogs to achieve high selectivity for this mutant form over the wild-type EGFR, which is present in healthy cells. This approach is intended to maximize therapeutic efficacy while minimizing off-target side effects, a cornerstone of targeted cancer therapy.
Caption: Dual mechanism of CDK7 inhibition by thienopyrimidines.
Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a self-validating system to determine the IC₅₀ of a test compound against a target kinase.
-
Plate Preparation: Coat a 96-well microplate with a substrate specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide for a tyrosine kinase). Wash and block the plate to prevent non-specific binding.
-
Compound Dilution: Prepare a serial dilution of the this compound analog (test compound) in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT). Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the purified target kinase enzyme to each well, followed by the diluted test compound.
-
Initiation: Start the phosphorylation reaction by adding a solution of ATP to each well. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The ATP concentration should be near the Kₘ for the enzyme to ensure competitive binding can be accurately measured.
-
Detection: Stop the reaction and wash the plate. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphotyrosine antibody).
-
Signal Generation: After washing, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Readout: Add an HRP substrate (e.g., TMB) and measure the resulting absorbance or fluorescence. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Comparative In Vivo Efficacy and Pharmacokinetics
The ultimate test of a drug candidate is its performance in a living system. Several thieno[3,2-d]pyrimidine analogs have advanced to in vivo testing, demonstrating promising therapeutic effects and acceptable pharmacokinetic profiles.
| Analog ID | Animal Model | Dosing & Regimen | Key In Vivo Outcome | Pharmacokinetics (PK) | Reference |
| Compound 36 | Triple-Negative Breast Cancer (TNBC) Cell Line-Derived Xenograft (CDX) Mouse Model | 5 mg/kg, oral, once daily | Strong anti-tumor efficacy. | Enhanced metabolic stability due to fluorine incorporation. | [5] |
| HY3 | Acetaminophen (APAP)-induced Acute Liver Injury (ALI) Mouse Model | Not specified | Significant anti-inflammatory and hepatoprotective effects. | Oral bioavailability of 46.6%. | [8] |
Trustworthiness: The Rationale for Xenograft Models The use of a cell line-derived xenograft (CDX) model, as with Compound 36, is a standard and critical step in preclinical oncology research.[5] By implanting human cancer cells into immunodeficient mice, researchers can evaluate a compound's ability to inhibit tumor growth in a complex in vivo environment that includes factors like drug distribution, metabolism, and interaction with the tumor microenvironment. Positive results in such a model provide strong validation for advancing a compound toward clinical development.
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The this compound scaffold is a powerful platform for the development of targeted therapeutics. By leveraging its synthetic tractability, researchers have produced a range of analogs with potent and selective activity against key drivers of cancer and inflammation.
-
Oncology: Compounds like 36 and B1 demonstrate the potential of this class to overcome drug resistance and provide new options for difficult-to-treat cancers like TNBC and EGFR-mutant NSCLC.[5][6]
-
Inflammation: The development of HY3 as a RIPK2 inhibitor highlights the scaffold's versatility beyond oncology, offering a promising new approach for treating acute liver injury and other inflammatory diseases.[8]
Future research should focus on further structural optimization to enhance pharmacokinetic properties, such as improving oral bioavailability and metabolic stability. Additionally, screening these diverse libraries against a wider panel of kinases and other enzyme targets could uncover novel therapeutic applications for this remarkable and adaptable chemical scaffold.
References
- 1. theaspd.com [theaspd.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Introduction
4-Chloro-6-iodothieno[3,2-d]pyrimidine is a heterocyclic compound that serves as a critical intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors for anticancer therapies.[1][2] Given its role as a building block for active pharmaceutical ingredients (APIs), the purity, identity, and strength of this intermediate must be unequivocally established. Rigorous analytical method validation is therefore not merely a procedural step but a cornerstone of quality assurance in the drug development lifecycle.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The experimental designs and acceptance criteria discussed are grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, the United States Pharmacopeia (USP) General Chapter <1225>, and guidances from the U.S. Food and Drug Administration (FDA).[3][4][5] The objective is to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate analytical procedures that are fit for their intended purpose, ensuring data integrity and regulatory compliance.[6]
The Regulatory Framework: A Foundation of Trustworthiness
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[7] This process is governed by a set of internationally recognized guidelines.
-
ICH Q2(R2) - Validation of Analytical Procedures: This guideline provides a detailed framework for the principles of analytical validation, covering parameters such as accuracy, precision, specificity, linearity, and range.[3][8] The recent R2 revision emphasizes a more holistic, lifecycle-based approach to method validation.[9][10]
-
USP General Chapter <1225> - Validation of Compendial Procedures: This chapter outlines the specific data elements required for validating methods that are to be included in the USP–NF.[4][11] It categorizes analytical procedures based on their purpose (e.g., quantitation of major components, determination of impurities) to guide the validation strategy.
-
FDA Guidance: The FDA provides guidance that aligns with ICH principles, emphasizing that analytical methods must be validated to support the documentation of identity, strength, quality, and purity of drug substances and products.[5][12]
The core validation characteristics, which will be assessed for each method, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
For non-volatile, thermally labile organic molecules like this compound, reversed-phase HPLC (RP-HPLC) with UV detection is the quintessential method for quantitative analysis (assay) and the determination of related substance impurities.
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobic stationary phase, which is ideal for retaining the moderately polar, heterocyclic structure of the analyte.[15] A gradient elution with acetonitrile and water allows for the efficient separation of the main component from potential impurities with varying polarities. The addition of a small amount of formic acid to the mobile phase is a critical choice; it protonates free silanol groups on the silica-based column, preventing peak tailing and improving peak shape for the nitrogen-containing pyrimidine ring.[15] UV detection at 254 nm is chosen as aromatic and heterocyclic systems typically exhibit strong absorbance at this wavelength.
Experimental Protocol: HPLC-UV Method for Assay and Purity
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Degassing: Degas both mobile phases for a minimum of 15 minutes via sonication or vacuum filtration.[15]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Assay Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the 50:50 diluent.
-
Assay Sample (0.1 mg/mL): Prepare the test sample in the same manner as the Assay Standard.
-
Purity Sample (1.0 mg/mL): Use the undiluted test sample stock solution.
-
-
Chromatographic Conditions:
-
Gradient Program: 30% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Data Presentation: HPLC Validation Performance
The following table summarizes the expected performance data from a full validation of this HPLC method, based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Typical Experimental Result | Causality/Rationale |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. Peak purity index > 0.999. | No co-elution observed in forced degradation samples (acid, base, peroxide, heat, light). | Demonstrates the method's ability to exclusively measure the analyte of interest. Forced degradation is essential to prove stability-indicating capabilities.[7] |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 | Confirms a direct, proportional relationship between detector response and analyte concentration over the specified range. |
| Range (Assay) | 80% to 120% of the test concentration. | 0.08 mg/mL to 0.12 mg/mL | The interval providing acceptable linearity, accuracy, and precision.[9] |
| Accuracy | 98.0% to 102.0% recovery. | 99.5% - 101.2% recovery | Assessed by analyzing triplicate samples at three concentrations (e.g., 80%, 100%, 120%) and demonstrates the closeness of the measured value to the true value.[12] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.8% | Measures precision over a short interval with the same analyst and instrument (n=6 injections). |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 1.5% | Measures within-laboratory variations (different days, different analysts). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) of ~10. | 0.5 µg/mL | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. |
Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC analytical method validation.
Gas Chromatography (GC): Targeting Residual Solvents
The synthesis of this compound likely involves organic solvents.[1] Regulatory guidelines mandate the control of these residual solvents in pharmaceutical intermediates. Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the industry-standard technique for this purpose.
Causality Behind Experimental Choices
HS-GC is ideal because it physically separates the volatile solvents from the non-volatile analyte matrix, preventing contamination of the GC system. A polar column (e.g., G43/WAX) is chosen for its ability to effectively separate a wide range of common process solvents based on their boiling points and polarities. FID is the detector of choice due to its high sensitivity and near-universal response to organic compounds.
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
System Preparation:
-
GC System: GC with a headspace autosampler and FID.
-
Column: G43 (e.g., DB-WAX), 30 m x 0.53 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Diluent: Dimethyl sulfoxide (DMSO).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of relevant solvents (e.g., Toluene, Acetone, Methanol, Dichloromethane) in DMSO. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex.
-
-
Chromatographic Conditions:
-
Headspace: Vial Equilibration Temp: 80°C; Equilibration Time: 15 min.
-
GC Oven Program: Initial 40°C for 5 min, ramp at 10°C/min to 200°C, hold for 5 min.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Data Presentation: GC Validation Performance
| Validation Parameter | Acceptance Criteria | Typical Experimental Result | Causality/Rationale |
| Specificity | Baseline separation of all target solvents from each other and the diluent peak. | Resolution (Rs) > 1.5 for all solvent pairs. | Ensures that each solvent can be identified and quantified without interference from others. |
| Linearity | R² ≥ 0.995 for each solvent. | R² > 0.997 for all solvents. | Confirms a proportional response for each potential residual solvent. |
| Limit of Quantitation (LOQ) | S/N ratio of ~10. Reporting limits must be below ICH-specified concentration limits. | LOQs are well below required limits (e.g., Toluene LOQ < 50 ppm). | Ensures the method is sensitive enough to control solvents at levels considered safe for human health. |
| Accuracy | 80.0% to 120.0% recovery. | 91.5% - 108.2% recovery for all solvents. | Validates that the sample matrix does not interfere with the quantitation of the solvents. |
Visualization: GC Validation Workflow
Caption: Workflow for Headspace GC analytical method validation.
Spectroscopic Methods: Unambiguous Identification
While chromatographic methods are supreme for quantification, spectroscopic techniques like Mass Spectrometry and NMR are unparalleled for structural confirmation and identity.
Mass Spectrometry (MS)
Principle & Application: When coupled with HPLC (LC-MS), mass spectrometry serves as a powerful tool for confirming both the identity of the main peak and the specificity of the separation. It provides mass-to-charge ratio (m/z) data, which is a fundamental property of the molecule. For this compound (C₆H₂ClIN₂S), the expected monoisotopic mass is 295.867 g/mol .[16]
Experimental Utility:
-
Peak Identity: During HPLC method development, LC-MS can confirm that the main peak corresponds to the target mass.
-
Specificity/Peak Purity: In forced degradation studies, MS can identify the structures of degradation products and confirm that they are chromatographically resolved from the parent peak.
-
Fragmentation Analysis: Electron impact mass spectrometry of related thienopyrimidines shows characteristic fragmentation patterns, such as the loss of functional groups and decomposition of the heterocyclic rings, which can be used to build a fragmentation library for impurity identification.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: ¹H NMR spectroscopy provides a unique fingerprint of a molecule's structure. It is considered a primary analytical method for identity confirmation. The published ¹H NMR spectrum for this compound can be used as a reference.[19]
Experimental Utility:
-
Identity Test: A simple comparison of the sample's ¹H NMR spectrum with that of a qualified reference standard provides definitive proof of identity. The chemical shifts, signal multiplicities, and integration values must match.
-
Specificity: The absence of signals corresponding to known starting materials, intermediates, or by-products in the sample's spectrum provides strong evidence of purity and method specificity.
Comparative Summary of Analytical Methods
| Method | Primary Purpose | Strengths | Limitations | Key Validation Parameters |
| HPLC-UV | Assay, Purity, Impurity Quantification | Highly precise and accurate; robust; can be stability-indicating. | Requires reference standards for quantification; less definitive for identity than MS/NMR. | Specificity, Linearity, Range, Accuracy, Precision, LOQ. |
| HS-GC-FID | Residual Solvent Analysis | Highly sensitive for volatiles; separates analytes from the matrix. | Not suitable for non-volatile or thermally labile compounds. | Specificity, Linearity, Accuracy, LOQ. |
| LC-MS | Identity Confirmation, Impurity Identification | Provides molecular weight data; highly specific; excellent for structural elucidation of unknowns. | Generally not used for routine quantification without extensive validation; matrix effects can be an issue. | Specificity (as a supporting technique). |
| ¹H NMR | Identity Confirmation | Provides definitive structural information; can be quantitative (qNMR); requires minimal sample preparation. | Lower sensitivity than HPLC or GC; complex spectra can be difficult to interpret. | Specificity (as a primary identity test). |
Conclusion
The validation of analytical methods for a key pharmaceutical intermediate like this compound is a multi-faceted process that requires a strategic combination of techniques. No single method can provide all the necessary information. A robust validation package leverages the quantitative power of HPLC for assay and purity, the specialized capability of GC for residual solvents, and the definitive structural confirmation provided by MS and NMR . By grounding these methods in the principles of ICH, USP, and FDA guidelines, and by understanding the scientific rationale behind each experimental choice, drug development professionals can build a self-validating system of analytical controls. This ensures the generation of reliable, consistent, and trustworthy data, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
- 1. chembk.com [chembk.com]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. fda.gov [fda.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. uspbpep.com [uspbpep.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. benchchem.com [benchchem.com]
- 16. 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. article.sapub.org [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. 4-CHLORO-6-IODO-THIENO[3,2-D]PYRIMIDINE(225382-62-7) 1H NMR [m.chemicalbook.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the thieno[3,2-d]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous compounds with significant therapeutic potential. The targeted synthesis of specific derivatives, such as 4-Chloro-6-iodothieno[3,2-d]pyrimidine, is of paramount importance as it serves as a versatile intermediate for the development of novel kinase inhibitors and other targeted therapies. The strategic placement of the chloro and iodo substituents provides orthogonal handles for further molecular elaboration through nucleophilic substitution and cross-coupling reactions, respectively.
This guide provides an in-depth technical comparison of the viable synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and provide a quantitative comparison to inform your synthetic strategy.
Unveiling the Synthetic Landscape: Two Primary Strategies
The synthesis of this compound can be approached through two principal retrosynthetic pathways:
-
Route A: The Precursor Iodination Strategy. This linear approach involves the initial construction of an iodinated thiophene precursor, followed by the sequential formation of the pyrimidine ring and subsequent chlorination. This method offers excellent control over regioselectivity.
-
Route B: The Late-Stage Iodination Strategy. This convergent approach begins with the synthesis of the 4-chlorothieno[3,2-d]pyrimidine core, followed by direct electrophilic iodination at the C6 position. This route may offer a shorter overall sequence but can present challenges in controlling the selectivity of the iodination step.
Below is a visual representation of these two divergent synthetic philosophies.
Caption: Divergent synthetic strategies for this compound.
Route A: A Step-by-Step Guide via Precursor Iodination
This route is often favored for its unambiguous control of substituent placement, a critical factor in complex molecule synthesis.
Step 1: Synthesis of the 2-Amino-5-iodothiophene-3-carbonitrile Precursor
The journey begins with the construction of the key iodinated thiophene building block. The Gewald reaction, a robust and versatile multicomponent reaction, is the method of choice for assembling the 2-aminothiophene core.[1] However, for this specific route, we will start with a commercially available, or readily synthesized, 2-aminothiophene-3-carbonitrile and introduce the iodine substituent.
Protocol for Iodination of 2-Aminothiophene-3-carbonitrile:
-
Materials: 2-Aminothiophene-3-carbonitrile, N-Iodosuccinimide (NIS), Acetonitrile.
-
Procedure:
-
To a solution of 2-aminothiophene-3-carbonitrile (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-iodothiophene-3-carbonitrile.
-
-
Expertise & Experience: The use of NIS provides a mild and selective method for the iodination of the electron-rich thiophene ring. The succinimide byproduct is easily removed during workup.
Step 2: Cyclization to 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one
With the iodinated thiophene in hand, the next crucial step is the formation of the fused pyrimidine ring. This is typically achieved by condensation with a one-carbon source, such as formic acid or formamide.
Protocol for Cyclization:
-
Materials: 2-Amino-5-iodothiophene-3-carbonitrile, Formic Acid.
-
Procedure:
-
A mixture of 2-amino-5-iodothiophene-3-carbonitrile (1.0 eq) in an excess of formic acid is heated to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
The resulting solid is triturated with water, filtered, and dried to yield 6-iodothieno[3,2-d]pyrimidin-4(3H)-one.[2]
-
-
Trustworthiness: This cyclization is a well-established and high-yielding transformation for the synthesis of the thieno[3,2-d]pyrimidin-4-one core.[3]
Step 3: Chlorination to this compound
The final step in this sequence is the conversion of the pyrimidinone to the desired 4-chloro derivative. This is a critical transformation that activates the 4-position for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion.[4]
Protocol for Chlorination:
-
Materials: 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).
-
Procedure:
-
A mixture of 6-iodothieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride is heated to reflux for 2-4 hours. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried to give this compound.
-
-
Authoritative Grounding: The use of POCl₃ for the chlorination of heteroaromatic hydroxyl groups is a standard and widely documented procedure in organic synthesis.[4]
Route B: A More Convergent Approach via Late-Stage Iodination
This alternative strategy aims to reduce the overall step count by introducing the iodine atom at a later stage.
Steps 1 & 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
The initial steps of this route are analogous to the synthesis of many thieno[3,2-d]pyrimidine derivatives, starting from a non-iodinated 2-aminothiophene precursor.
-
Gewald Reaction: A 2-aminothiophene-3-carbonitrile is synthesized via the Gewald reaction from a suitable ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.[1]
-
Cyclization: The resulting 2-aminothiophene-3-carbonitrile is cyclized with formic acid to yield thieno[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination: The thieno[3,2-d]pyrimidin-4(3H)-one is then chlorinated with POCl₃ to afford 4-chlorothieno[3,2-d]pyrimidine.[5][6]
Step 3: Direct Iodination of 4-Chlorothieno[3,2-d]pyrimidine
The key and most challenging step in this route is the selective iodination of the 4-chlorothieno[3,2-d]pyrimidine core at the C6 position.
Protocol for Direct Iodination:
-
Materials: 4-Chlorothieno[3,2-d]pyrimidine, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) or another suitable solvent.
-
Procedure:
-
To a solution of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as trifluoroacetic acid, add N-Iodosuccinimide (1.1 eq) at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring for the formation of the desired product and any potential side products by LC-MS.
-
Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography is typically required to separate the desired product from unreacted starting material and any regioisomeric byproducts.
-
-
Expertise & Experience: Direct iodination of heteroaromatic systems can be challenging in terms of regioselectivity. The electron-donating nature of the thiophene sulfur atom directs electrophilic substitution to the C6 position. However, careful optimization of reaction conditions (solvent, temperature, and iodinating agent) is crucial to minimize the formation of undesired isomers.[7]
Quantitative Comparison of Synthetic Routes
| Parameter | Route A: Precursor Iodination | Route B: Late-Stage Iodination |
| Overall Yield | Generally higher and more predictable | Can be lower due to potential for side reactions in the iodination step |
| Number of Steps | 3 (from 2-aminothiophene-3-carbonitrile) | 3 (from 2-aminothiophene-3-carbonitrile) |
| Regioselectivity | Excellent, as the iodine is introduced early | Moderate to good, requires careful optimization of the iodination step |
| Purification | Generally straightforward | Can be challenging due to the potential for isomeric byproducts |
| Scalability | More readily scalable due to predictable outcomes | May require more extensive process development for large-scale synthesis |
| Cost of Reagents | Can be higher if the iodinated starting material is expensive | Potentially lower as the iodine is introduced in the final step |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route B (Late-Stage Iodination) offers a more convergent and potentially more atom-economical approach. However, it necessitates careful optimization of the final iodination step to ensure acceptable yields and to manage the separation of any regioisomeric impurities. This route may be more suitable for the rapid generation of analogs for initial screening, where absolute purity is less critical.
Ultimately, the choice of synthetic route will depend on the specific project requirements, including the desired scale of synthesis, the availability of starting materials, and the analytical resources available for purification and characterization.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 4-Chloro-6-iodothieno[3,2-d]pyrimidine
In the landscape of kinase inhibitor discovery, the thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, lauded for its ability to mimic the purine core of ATP and serve as a versatile template for potent and selective inhibitors. The strategic functionalization of this heterocyclic system, particularly from the readily accessible 4-Chloro-6-iodothieno[3,2-d]pyrimidine intermediate, has yielded a multitude of drug candidates targeting a diverse range of kinases implicated in oncology and inflammatory diseases. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of prominent kinase inhibitors derived from this scaffold, supported by experimental data and detailed methodologies to inform inhibitor selection and future drug development endeavors.
The Strategic Importance of the this compound Scaffold
The thieno[3,2-d]pyrimidine core is a bioisostere of adenine, granting it inherent affinity for the ATP-binding pocket of kinases.[1] The this compound derivative is a particularly valuable starting material due to the differential reactivity of its substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, commonly with anilines, which often provides a key interaction with the hinge region of the kinase. The iodine atom at the 6-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Comparative Cross-Reactivity Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, as off-target activities can lead to unforeseen toxicities. Kinome-wide screening is therefore an indispensable tool in the characterization of novel inhibitors. Below, we compare the selectivity profiles of three exemplary inhibitors derived from the this compound scaffold, each optimized for a different primary target.
Compound 1 (A Highly Selective JAK1 Inhibitor)
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers.[2] Compound 1 , a thieno[3,2-d]pyrimidine derivative, has been identified as a potent and highly selective inhibitor of JAK1.[2] A kinome-wide selectivity screen against 370 kinases revealed a remarkable degree of selectivity for JAK1.[2]
| Target Kinase | % Inhibition at 1 µM | Primary Target(s) |
| JAK1 | >99 | JAK1 |
| JAK2 | 25 | |
| JAK3 | 15 | |
| TYK2 | 10 | |
| AURKA | <10 | |
| CDK2 | <10 | |
| EGFR | <10 | |
| FAK (PTK2) | <10 | |
| FLT3 | <10 | |
| PI3Kα | <10 | |
| SRC | <10 |
Table 1: Representative cross-reactivity data for the selective JAK1 inhibitor, Compound 1. Data is based on kinome-wide selectivity profiling findings.[2]
The data clearly illustrates the high selectivity of Compound 1 for JAK1 over other members of the JAK family and a wide range of other kinases. This selectivity is crucial for minimizing the side effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.
Compound 2 (A Selective CDK7 Inhibitor)
Cyclin-dependent kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription, making it an attractive target in oncology.[3] Compound 2 , another derivative of the thieno[3,2-d]pyrimidine scaffold, has been developed as a potent and selective CDK7 inhibitor.[3] Kinome selectivity profiling has demonstrated its high specificity for CDK7.[3]
| Target Kinase | % Inhibition at 1 µM | Primary Target(s) |
| CDK7 | >98 | CDK7 |
| CDK1 | <15 | |
| CDK2 | <10 | |
| CDK4 | <10 | |
| CDK9 | 20 | |
| JAK1 | <10 | |
| FAK (PTK2) | <10 | |
| FLT3 | <10 | |
| PI3Kα | <10 | |
| EGFR | <10 | |
| SRC | <10 |
Table 2: Representative cross-reactivity data for the selective CDK7 inhibitor, Compound 2. Data is based on kinome selectivity findings.[3]
Compound 2 exhibits excellent selectivity for CDK7 over other cyclin-dependent kinases, which is a significant advantage in avoiding the broader cell cycle disruption that can result from non-selective CDK inhibition.
Compound 3 (A Dual FAK and FLT3 Inhibitor)
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) are both implicated in cancer progression, metastasis, and drug resistance.[4] Compound 3 was developed as a dual inhibitor of FAK and FLT3, representing a multi-targeted therapeutic strategy.[4] Its selectivity profile reflects its intended dual activity.
| Target Kinase | IC50 (nM) | Primary Target(s) |
| FAK (PTK2) | <10 | FAK, FLT3 |
| FLT3 | <5 | |
| VEGFR2 | 50 | |
| KIT | 75 | |
| PDGFRβ | 150 | |
| JAK1 | >1000 | |
| CDK7 | >1000 | |
| EGFR | >1000 | |
| SRC | >1000 |
Table 3: Representative cross-reactivity data for the dual FAK/FLT3 inhibitor, Compound 3. Data is based on in vitro kinase assays.[4]
Compound 3 demonstrates potent inhibition of its intended targets, FAK and FLT3, with moderate activity against other related tyrosine kinases like VEGFR2, KIT, and PDGFRβ. This profile is distinct from the highly selective inhibitors, Compounds 1 and 2 , and is tailored for therapeutic indications where the simultaneous inhibition of multiple oncogenic pathways is beneficial.
Visualizing Kinase Signaling and Assay Workflows
Experimental Methodologies for Cross-Reactivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Below are detailed protocols for key methodologies used to generate the data presented in this guide.
Radiometric Kinase Assay
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Desired concentration of purified kinase.
-
Appropriate peptide or protein substrate.
-
Serial dilutions of the test inhibitor (or DMSO for control).
-
-
Reaction Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (typically 0.5 µCi per reaction). The final ATP concentration should be at or near the Km for the specific kinase.[4]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unused [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unbound [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity on the paper using a scintillation counter or a phosphorimager.[5][6]
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ TR-FRET Kinase Assay
This is a high-throughput, fluorescence-based assay that measures kinase activity through time-resolved fluorescence resonance energy transfer (TR-FRET).
Protocol:
-
Reagent Preparation:
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test inhibitor at various concentrations.
-
Add 2.5 µL of the 2x kinase solution.
-
Initiate the reaction by adding 2.5 µL of the 2x substrate/ATP solution.
-
Incubate at room temperature for 60 minutes.[8]
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the 2x EDTA/terbium-labeled antibody solution.
-
Incubate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The TR-FRET signal is proportional to the amount of phosphorylated substrate. Determine IC50 values from the dose-response curves.
Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[9]
Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor at the desired concentration or with a vehicle control (DMSO). Incubate under normal cell culture conditions to allow for compound entry and target binding.
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.[10]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.[9]
-
-
Protein Detection:
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a protein detection method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the percentage of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
-
Conclusion
The this compound scaffold is a remarkably versatile starting point for the development of potent kinase inhibitors. The comparative analysis of Compounds 1 , 2 , and 3 underscores the ability to engineer derivatives with vastly different selectivity profiles, from the highly specific inhibition of a single kinase to the multi-targeted inhibition of several key oncogenic drivers. The choice of a particular inhibitor should be guided by a thorough understanding of its cross-reactivity profile, as determined by a combination of in vitro and cellular assays. The detailed protocols provided herein offer a robust framework for the comprehensive evaluation of novel kinase inhibitors derived from this and other promising scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into keloid pathogenesis: biomarker potential for CDK7 and DDB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Thienopyrimidine Isomers: A Comparative SAR Study for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyrimidine Scaffold - A Privileged Heterocycle in Kinase Inhibition
The thienopyrimidine core, a bioisostere of the natural purine base adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2] Its structural resemblance to the ATP molecule allows it to effectively compete for the kinase hinge region, a critical component of the ATP-binding pocket. The fusion of a thiophene ring to a pyrimidine ring can result in several isomers, with the most explored in drug discovery being the thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidines.[1][3] The orientation of the thiophene sulfur and the nitrogen atoms of the pyrimidine ring in these isomers profoundly influences their interaction with the target kinase, dictating their potency, selectivity, and overall pharmacological profile.
This guide provides an in-depth comparative analysis of the Structure-Activity Relationships (SAR) of different thienopyrimidine isomers, with a primary focus on their roles as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). We will delve into the nuanced differences conferred by the isomeric scaffold, supported by experimental data, and provide detailed protocols for key biological assays.
The Core Isomeric Scaffolds
The arrangement of the thiophene ring in relation to the pyrimidine ring gives rise to distinct isomers. Understanding these core structures is fundamental to appreciating the subtleties of their SAR.
Caption: Core structures of the three main thienopyrimidine isomers.
Comparative SAR Analysis: A Tale of Two Isomers in Kinase Inhibition
The majority of published SAR studies have focused on the thieno[2,3-d] and thieno[3,2-d]pyrimidine scaffolds. A critical insight from the available literature is that the superiority of one isomer over the other is highly dependent on the specific kinase target.
Thieno[2,3-d]pyrimidine: A Versatile Scaffold for EGFR and PI3K Inhibition
The thieno[2,3-d]pyrimidine scaffold has been extensively explored, yielding potent inhibitors against a range of kinases.
SAR against EGFR: For EGFR inhibition, key interactions typically involve a hydrogen bond from the N1 of the pyrimidine ring to the hinge region of the kinase. The 4-position is often substituted with an anilino group that occupies a hydrophobic pocket.
-
Substitution at the 4-position: A 4-anilino moiety is a common feature, mimicking the binding mode of successful quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib.[4][5] Substituents on this aniline ring can significantly impact potency.
-
Substitution at the 2-position: The 2-position of the thienopyrimidine ring can be modified to enhance activity and selectivity.
-
Thiophene ring substitutions: Modifications on the thiophene ring at the 5- and 6-positions can modulate physicochemical properties and influence activity. For instance, bulky substituents can either enhance binding through additional hydrophobic interactions or cause steric hindrance.
SAR against PI3K: In the context of PI3K inhibition, the 4-position is often occupied by a morpholine group, a common feature in many PI3K inhibitors.[3]
-
Substitution at the 2-position: The 2-position is frequently substituted with an aryl group. The nature and substitution pattern of this aryl ring are critical for potency. For example, a 3-hydroxyphenyl group at the 2-position has been shown to be favorable for PI3Kβ and PI3Kγ inhibition.[3]
-
Thiophene ring substitutions: Lipophilic groups on the thiophene ring can enhance cell-based activity.
Thieno[3,2-d]pyrimidine: Favorable Geometry for Certain Kinase Pockets
The thieno[3,2-d]pyrimidine scaffold, with its different arrangement of the thiophene sulfur, presents a distinct three-dimensional shape that can be more complementary to the ATP-binding site of certain kinases.
SAR against EGFR/ErbB2: Some studies suggest that the thieno[3,2-d]pyrimidine core can lead to more potent dual EGFR/ErbB-2 inhibitors compared to their thieno[2,3-d] counterparts. This suggests the geometry of the [3,2-d] isomer may allow for more optimal interactions within the active sites of these related kinases.
SAR against other kinases: The thieno[3,2-d]pyrimidine scaffold has also been successfully employed in the development of inhibitors for other kinase families, such as Sirtuins (SIRT1/2/3), where the core makes crucial π-stacking interactions.[6]
Head-to-Head Isomer Comparison: A Target-Dependent Phenomenon
Direct comparative studies are invaluable for discerning the optimal scaffold for a given target. The available data, though limited, reveals a fascinating target-dependent preference.
-
For EGFR/HER2 Inhibition: One study directly comparing 6-ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines as dual EGFR/ErbB-2 inhibitors found that derivatives based on the thieno[3,2-d]pyrimidine core were more potent . This highlights the subtle but critical influence of the scaffold's geometry on binding affinity.
-
For General Anticancer Activity: In contrast, another study evaluating a series of isomeric thienopyrimidines against a panel of cancer cell lines observed that thieno[2,3-d]pyrimidines were generally more potent than the corresponding thieno[3,2-d]pyrimidines.[7] This suggests that for broader, cell-based anticancer activity, which may involve multiple targets or be influenced by cellular uptake and metabolism, the [2,3-d] isomer may have an advantage.
This conflicting evidence underscores a crucial principle in drug design: the "best" scaffold is not absolute but is dictated by the specific topology and amino acid composition of the target's active site.
Quantitative Comparison of Isomeric Thienopyrimidine Inhibitors
To provide a clearer picture of the potency differences, the following tables summarize IC50 data from various studies. It is important to note that direct comparisons are most meaningful when the assays are conducted under identical conditions.
Table 1: Comparative Activity of Thienopyrimidine Isomers against Kinases
| Isomer Scaffold | Target Kinase | Representative Compound/Modification | IC50 (nM) | Reference |
| thieno[2,3-d]pyrimidine | EGFR | Compound 5f (a 4-anilino derivative) | 28 | [8] |
| thieno[3,2-d]pyrimidine | EGFR/ErbB-2 | Generally more potent than [2,3-d] isomer | - | |
| thieno[2,3-d]pyrimidine | PI3Kβ | 2-(3-hydroxyphenyl)-4-morpholino derivative | % inhibition at 10µM: 72% | [3] |
| thieno[2,3-d]pyrimidine | PI3Kγ | 2-(3-hydroxyphenyl)-4-morpholino derivative | % inhibition at 10µM: 84% | [3] |
| thieno[3,2-d]pyrimidine | SIRT1 | Pan-inhibitor 11c | 3.6 | [6] |
| thieno[3,2-d]pyrimidine | SIRT2 | Pan-inhibitor 11c | 2.7 | [6] |
| thieno[3,2-d]pyrimidine | SIRT3 | Pan-inhibitor 11c | 4.0 | [6] |
Table 2: Anticancer Activity of Thienopyrimidine Derivatives against Cancer Cell Lines
| Isomer Scaffold | Cell Line | Representative Compound | IC50 (µM) | Reference |
| thieno[2,3-d]pyrimidine | MCF-7 (Breast) | Sulfa-doxine derivative (14) | 22.12 | [4] |
| thieno[2,3-d]pyrimidine | HCT-116 (Colon) | Compound 17f | 2.80 | [9] |
| thieno[2,3-d]pyrimidine | HepG2 (Liver) | Compound 17f | 4.10 | [9] |
| thieno[2,3-d]pyrimidine | A549 (Lung) | Compound 15 | 0.94 |
The Less Explored Isomers: Thieno[3,4-d]- and Thieno[2,3-b]pyrimidines
While the thieno[2,3-d] and [3,2-d] isomers have been the focus of extensive research, the thieno[3,4-d] and thieno[2,3-b] scaffolds remain significantly less explored in the context of kinase inhibition.
-
Thieno[3,4-d]pyrimidine: The synthesis of this isomer has been reported, but its application in kinase inhibitor design is not well-documented in publicly available literature.[3] Its unique electronic and steric properties could offer novel interaction patterns with kinase active sites, representing an untapped area for drug discovery.
-
Thieno[2,3-b]pyrimidine: Similarly, while synthetic routes exist, dedicated SAR studies of thieno[2,3-b]pyrimidine derivatives as kinase inhibitors are scarce.
The lack of extensive research on these isomers presents an opportunity for medicinal chemists to explore novel chemical space in the quest for next-generation kinase inhibitors.
Experimental Methodologies: A Guide to Key Assays
The evaluation of thienopyrimidine derivatives relies on a cascade of in vitro and in vivo assays. As a senior application scientist, I emphasize the importance of robust and reproducible methodologies.
In Vitro Kinase Inhibition Assay (Example: TR-FRET)
The rationale for using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is its homogeneous format, high sensitivity, and suitability for high-throughput screening. It directly measures the enzymatic activity of the kinase.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-Chloro-Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors in Cancer Cell Lines
The thieno[3,2-d]pyrimidine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its versatile biological activities, most notably as a core structure for potent kinase inhibitors in oncology.[1] Its structural similarity to adenine allows derivatives to competitively bind to the ATP-binding sites of numerous kinases, which are often dysregulated in cancer. This guide provides a comprehensive analysis of the anticancer efficacy of compounds derived from the 4-Chloro-6-iodothieno[3,2-d]pyrimidine core, a key intermediate in the synthesis of these targeted agents.[2][3][4] We will objectively compare the performance of these derivatives against various cancer cell lines, supported by experimental data, and provide detailed methodologies for key validation assays.
The Strategic Importance of the 4-Chloro-Thieno[3,2-d]pyrimidine Scaffold
The 4-chloro position on the thieno[3,2-d]pyrimidine ring is a critical functional group for medicinal chemists. This chlorine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This chemical reactivity allows for the introduction of a wide array of side chains and pharmacophores at this position, enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[5] Research has indicated that the presence of a chlorine atom at the C4-position is often necessary for potent biological activity.[5]
Comparative Efficacy of 4-Substituted Thieno[3,2-d]pyrimidine Derivatives
Numerous derivatives synthesized from the 4-chloro-thieno[3,2-d]pyrimidine scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The efficacy is largely attributed to their ability to inhibit key kinases involved in cell growth, proliferation, and survival signaling pathways.
Key Kinase Targets
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in the development and progression of many epithelial cancers.[6][7][8]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11]
-
Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers.[12]
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[13]
-
Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that promotes cell survival and growth.[14][15]
-
Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[16][17]
Quantitative Comparison of In Vitro Efficacy (IC₅₀ Values)
The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of representative thieno[3,2-d]pyrimidine-based compounds against various cancer cell lines, compared with standard chemotherapeutic agents. Lower IC₅₀ values indicate greater potency.
Table 1: Efficacy of Thieno[3,2-d]pyrimidine Derivatives in Specific Cancer Cell Lines
| Compound ID/Reference | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Citation(s) |
| Compound 6e | HeLa (Cervical) | CDKs | 0.591 | [13] |
| Compound 6j | HT-29 (Colon) | CDKs | Most active derivative, specific IC₅₀ not stated | [13] |
| Compound 3c | MCF-7 (Breast) | EGFR, Aromatase | 0.43 | [6] |
| Compound 11b | MDA-MB-231 (Breast) | EGFR, Aromatase | 0.51 | [6] |
| Compound 17f | HCT-116 (Colon) | VEGFR-2 | 2.80 | [11] |
| Compound 17f | HepG2 (Liver) | VEGFR-2 | 4.10 | [11] |
Table 2: Comparative Efficacy of Standard Anticancer Agents
| Compound | Cancer Cell Line | IC₅₀ (µM) | Citation(s) |
| Doxorubicin | HeLa (Cervical) | ~1.0 - 2.92 | [18][19] |
| Doxorubicin | HT-29 (Colon) | Data not consistently available in provided results | |
| Doxorubicin | MCF-7 (Breast) | ~0.8 - 9.9 | [18][20][21][22] |
| Doxorubicin | MDA-MB-231 (Breast) | ~0.49 - 6.6 | [20][22] |
| Doxorubicin | HCT-116 (Colon) | ~1.0 | [19] |
| Doxorubicin | HepG2 (Liver) | ~1.0 - 12.18 | [18][19] |
| Erlotinib | A549 (Lung) | ~23.0 | [23] |
| Erlotinib | SK-BR-3 (Breast) | 3.98 | [4] |
| Erlotinib | BT-474 (Breast) | 5.01 | [4] |
| Erlotinib | MDA-MB-231 (Breast) | Resistant (>10) | [4] |
Note: IC₅₀ values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method).
Key Signaling Pathways Targeted by Thieno[3,2-d]pyrimidine Derivatives
The anticancer effects of these compounds are often mediated by the inhibition of critical signaling cascades. Two of the most prominent are the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell survival, proliferation, and metabolism.[24][25] Its aberrant activation is a common feature in many cancers. Thieno[3,2-d]pyrimidine derivatives have been specifically designed to inhibit PI3K, thereby blocking downstream signaling to Akt and mTOR and promoting apoptosis.[14][26][27]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway, is another critical signaling cascade that regulates cell proliferation and survival.[28][29] Dysregulation of this pathway is implicated in a large percentage of human cancers.[28] Certain thienopyrimidine derivatives have shown potential to inhibit kinases within this pathway, such as p38α MAPK.[3]
Caption: Inhibition of the MAPK/ERK signaling pathway.
Experimental Protocols for Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated protocols are essential. The following sections detail the methodologies for key assays used to evaluate the anticancer properties of these compounds.
General Experimental Workflow
The evaluation of a novel compound's anticancer efficacy follows a logical progression from initial screening to mechanistic studies.
Caption: A generalized workflow for anticancer compound evaluation.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[30]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[30]
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-d]pyrimidine compounds and control drugs (e.g., doxorubicin) in culture medium. After overnight incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and medium only (background control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Following the incubation period, add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8][30]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][30]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[30]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[31] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[10][31]
Step-by-Step Methodology:
-
Cell Treatment: Seed 1 × 10⁶ cells in a T25 flask and treat with the thieno[3,2-d]pyrimidine compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.[31]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[31]
-
Washing: Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifuging at 300-670 x g for 5 minutes and discarding the supernatant.[9][31]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (working concentration 50-100 µg/mL) to the cell suspension.[14][31]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][14]
-
Dilution and Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[9] Analyze the samples immediately by flow cytometry.
-
Data Interpretation:
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[1] Many anticancer agents induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[12]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Culture approximately 1 x 10⁶ cells and treat with the test compound for a specified duration (e.g., 24 hours).
-
Harvesting and Washing: Harvest the cells and wash twice with PBS, centrifuging at 300 x g for 5 minutes.[13]
-
Fixation: Resuspend the cell pellet in 400-500 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[12][13] Incubate on ice for at least 30 minutes (cells can be stored at 4°C for several weeks at this stage).[12]
-
Washing Post-Fixation: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, as fixed cells are more buoyant. Discard the supernatant and wash the pellet twice with PBS.[6]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) and incubate to remove RNA.[6][12]
-
PI Staining: Add 400 µL of PI staining solution (typically 50 µg/mL PI in a citrate buffer) to the cells.[6][12]
-
Incubation: Incubate at room temperature for 5-10 minutes in the dark.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. The PI fluorescence should be measured on a linear scale.[12] Use pulse processing (e.g., Area vs. Width) to exclude cell doublets and aggregates from the analysis.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 peak will have 2n DNA content, while the G2/M peak will have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n. Quantify the percentage of cells in each phase.
Conclusion
Derivatives based on the 4-chloro-thieno[3,2-d]pyrimidine scaffold represent a promising class of anticancer agents, primarily acting as inhibitors of key kinases that drive tumor proliferation and survival. The data clearly demonstrates potent, low-micromolar efficacy against a variety of cancer cell lines, including those of breast, colon, and cervical origin. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest through the disruption of critical signaling pathways such as PI3K/Akt and MAPK/ERK. The detailed protocols provided in this guide offer a robust framework for researchers to validate these findings and explore the potential of novel derivatives. Further investigation, particularly in preclinical in vivo models, is warranted to translate these promising in vitro results into viable therapeutic strategies.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. kumc.edu [kumc.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 18. tis.wu.ac.th [tis.wu.ac.th]
- 19. researchgate.net [researchgate.net]
- 20. ijpsonline.com [ijpsonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 23. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Chloro-6-iodothieno[3,2-d]pyrimidine
Welcome, researchers and innovators. In our pursuit of novel therapeutics and chemical entities, the compounds we synthesize are often as hazardous as they are promising. 4-Chloro-6-iodothieno[3,2-d]pyrimidine, a heterocyclic intermediate, is a prime example. Its thienopyrimidine core is a scaffold of significant interest in medicinal chemistry, known for a wide range of biological activities.[1][2] This inherent bioactivity, combined with its chemical properties, necessitates a rigorous and well-understood disposal protocol.
This guide moves beyond a simple checklist. It provides the essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in the scientific rationale that underpins laboratory safety and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Part 1: Hazard Assessment & Characterization
Understanding the "why" is the first step to ensuring safe disposal. The hazards associated with this compound are documented and dictate every handling precaution we must take. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Action |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical help.[4] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Wear protective gloves and clothing. Wash with plenty of water if on skin.[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Avoid contact with skin. Wear protective gloves.[4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[4] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Avoid breathing dust. Use only in a well-ventilated area.[4] |
| Source: Aggregated GHS information from ECHA C&L Inventory.[3] |
Key Physicochemical Properties for Disposal:
-
Form: It is a solid, crystalline compound.[5] This means we must be cautious to avoid dust formation during handling.[6]
-
Solubility: It is insoluble in water.[5] This property is critical—it explicitly prohibits disposal down the drain, as it can lead to persistent environmental contamination and is against regulations.[6][7]
The causality is clear: due to its documented multi-route toxicity and irritant properties, this compound cannot be treated as benign laboratory waste. Every step of the disposal process must be designed to contain the solid and prevent any contact or release.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for any purpose, including disposal, the proper personal protective equipment is non-negotiable. This is a self-validating system; the correct PPE directly mitigates the risks identified in Part 1.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).[6]
-
Eye/Face Protection: Use safety glasses with side shields or goggles.[5]
-
Skin and Body Protection: A standard laboratory coat is required.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a full-face respirator or work within a certified chemical fume hood to ensure adequate ventilation.[6]
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be managed as hazardous chemical waste from "cradle to grave."[8] This means it must be collected, stored, and transferred to a licensed chemical destruction facility.[6]
Step 3.1: Waste Segregation & Collection
Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste: Collect unreacted or waste this compound powder in its original container or a clearly labeled, compatible waste container.[9][10]
-
Contaminated Lab Supplies: Items such as gloves, weighing paper, and Kimwipes that are contaminated with the compound must be treated as hazardous waste. Double-bag this "lab trash" in clear plastic bags to allow for visual inspection by waste technicians.[9]
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[9]
-
Solutions: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a compatible, leak-proof liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. For example, halogenated solvent waste should be collected separately from non-halogenated waste.
Step 3.2: Container Selection & Labeling
All hazardous waste must be stored in appropriate containers to prevent leaks or spills.[11]
-
Compatibility: Use containers made of material that does not react with the chemical. For the solid, the original manufacturer's container is ideal. For solutions, use appropriate glass or solvent-safe polymer containers.[8]
-
Closure: Containers must have a secure, leak-proof, screw-on cap. Parafilm, corks, or stoppers are not acceptable for transport or storage.[9] Keep containers closed except when actively adding waste.[8][11]
-
Labeling: This is a critical compliance step. Every waste container must be tagged with a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazards (e.g., "Toxic," "Irritant")
-
Step 3.3: Decontamination of Empty Containers
An "empty" container that once held this compound is not safe for regular trash. It must be decontaminated or disposed of as hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., dichloromethane, dimethyl sulfoxide).[5][6]
-
Collect Rinsate: Crucially, the solvent used for rinsing (the rinsate) is now hazardous waste. Collect all rinsate in a designated liquid hazardous waste container.
-
Final Disposal: After triple rinsing, the container can often be offered for recycling.[6] Alternatively, it should be punctured or defaced to prevent reuse and discarded according to institutional policy.[6]
Step 3.4: On-Site Storage & Removal
Laboratories must designate a "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[11]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks. The secondary container must be chemically compatible and able to hold 110% of the volume of the largest primary container.[9]
-
Removal: Adhere strictly to your institution's waste removal schedule. Typically, waste must be collected within 90-150 days of the start date on the label or when the container is full.[9][10] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.
The final and only acceptable disposal method for this compound is controlled incineration by a licensed chemical destruction facility .[6] Do not attempt to treat this chemical waste yourself.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear the appropriate PPE as described in Part 2.
-
Contain: Prevent the spill from spreading. For a solid, gently cover with an absorbent material. Avoid raising dust.
-
Clean-up: Collect spilled material and absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
For personal exposure, follow the precautionary statements in Table 1 and the product's Safety Data Sheet, and seek immediate medical attention.[4]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our innovative work does not come at the cost of our well-being or environmental integrity.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]
- 3. 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. acs.org [acs.org]
- 8. pfw.edu [pfw.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-iodothieno[3,2-d]pyrimidine
As researchers and drug development professionals, our work with novel heterocyclic compounds like 4-Chloro-6-iodothieno[3,2-d]pyrimidine is foundational to innovation. This thienopyrimidine derivative, a valuable scaffold in organic synthesis and drug discovery, demands our full attention—not just for its scientific potential, but for its inherent hazards.[1][2][3] This guide moves beyond a simple checklist, providing a procedural framework grounded in the causality of chemical hazards to ensure your safety is as robust and validated as your research.
Understanding the Hazard: Why This PPE is Non-Negotiable
This compound is not a benign powder. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents multiple acute hazards.[4] A thorough understanding of these risks is the first step in building a self-validating safety protocol.
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[4][5] This triple threat means that exposure through any primary route can lead to adverse health effects, making comprehensive barrier protection essential.
-
Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[4][5] The halogenated and heterocyclic nature of the molecule contributes to its reactivity with biological tissues.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5][6][7] Fine particulates can easily become airborne, especially when weighing and transferring the solid material.
These hazards dictate that our primary goal is to establish multiple, redundant barriers between the researcher and the chemical. Personal Protective Equipment (PPE) is the final and most personal of these barriers, backing up crucial engineering controls like fume hoods.[8]
The Core Protocol: A Self-Validating System for PPE Selection
Your safety protocol should be a closed loop, where each step validates the next. This begins before you even select your gloves.
A. Foundational Engineering Controls Always handle this compound within a certified chemical fume hood.[8][9] This is your primary containment, minimizing airborne concentrations and protecting your breathing zone. Ensure the sash is at the appropriate height to maximize airflow and protective capability. An eyewash station and safety shower must be immediately accessible.[10]
B. Personal Protective Equipment Ensemble The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is critical to understanding and adapting the protocol.
| Task Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Double-gloved Nitrile | Chemical Splash Goggles & Face Shield | Fully-buttoned Lab Coat (Knit Cuffs Recommended) | Fit-tested N95 Respirator (if outside a powder containment hood) |
| Solution Preparation & Reaction | Nitrile Gloves | Chemical Splash Goggles | Fully-buttoned Lab Coat (Knit Cuffs Recommended) | Not required if handled exclusively within a fume hood |
| Work-up & Purification | Nitrile Gloves | Chemical Splash Goggles & Face Shield (during transfers) | Fully-buttoned Lab Coat (Knit Cuffs Recommended) | Not required if handled exclusively within a fume hood |
| Spill Cleanup & Waste Disposal | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-resistant Apron over Lab Coat | Fit-tested N95 Respirator (for solids) or appropriate cartridge respirator (for solutions) |
Causality Behind the Choices:
-
Hand Protection: Standard nitrile gloves provide good protection against incidental splashes of organic solvents and solids.[11][12] Double-gloving is recommended during weighing and transfer operations where the risk of contamination is highest. This allows for the immediate removal of the outer glove if contamination is suspected, without exposing the skin.
-
Eye and Face Protection: Standard safety glasses are insufficient as they do not protect from splashes from all angles.[12] Chemical splash goggles, which form a seal around the eyes, are the minimum requirement.[12] When handling larger quantities or performing transfers where a splash is more likely, a full face shield must be worn over the goggles for maximum protection.[13][14]
-
Body Protection: A fully-buttoned lab coat protects your skin and personal clothing from contamination.[1][11] Coats with knit cuffs are superior as they prevent dust and droplets from entering the sleeve.
-
Respiratory Protection: While a fume hood is the primary respiratory control, weighing fine powders can generate dust that may escape containment.[9][10] If weighing must be done on an open bench or in a fume hood with suboptimal airflow, a NIOSH-approved, fit-tested N95 respirator is mandatory to prevent inhalation of harmful particulates.[13]
Step-by-Step Procedural Guidance
I. Preparation and Donning PPE
-
Inspect Your Gear: Before starting, visually inspect all PPE for defects (cracks in goggles, tears in gloves, etc.).
-
Don in Order:
-
First, don your lab coat and ensure it is fully buttoned.
-
Next, put on your chemical splash goggles.
-
If required, perform a seal check on your respirator and don it.
-
Finally, don your inner and then outer pair of gloves, pulling the cuffs over the sleeves of your lab coat.
-
II. Safe Handling Workflow The following diagram outlines the critical decision points and actions required for safely handling this compound from initial setup to final disposal.
Caption: Safe Handling Workflow for this compound.
III. Doffing PPE and Disposal This process is as critical as donning to prevent cross-contamination.
-
Remove Outer Gloves: Peel off the first pair of gloves without touching your bare skin. Dispose of them in the designated solid waste container.
-
Remove Face Shield/Goggles: Handle by the strap or sides.
-
Remove Lab Coat: Remove by rolling it inside-out to contain any surface contamination.
-
Remove Inner Gloves: Peel off the final pair of gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[10]
Emergency Response Protocol
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][10]
By integrating this comprehensive, causality-driven approach to safety, you build a resilient protocol that protects you, your colleagues, and the integrity of your work. Treat every interaction with this and any other potent chemical with the respect it deserves.
References
- 1. chembk.com [chembk.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-iodothieno(3,2-d)pyrimidine | C6H2ClIN2S | CID 46835550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 225382-62-7 | AJA38262 [biosynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Safety - TS Group, LMU [thornseshold.cup.uni-muenchen.de]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
